molecular formula C5H5BrF2N2 B1521858 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole CAS No. 1089212-38-3

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Cat. No.: B1521858
CAS No.: 1089212-38-3
M. Wt: 211.01 g/mol
InChI Key: VXYWCTANPTZYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is a valuable chemical building block in medicinal and agrochemical research. The difluoromethyl (CF2H) group is a critical moiety in modern drug discovery, as it can significantly improve the metabolic stability, lipophilicity, and binding affinity of bioactive molecules by acting as a lipophilic hydrogen-bond donor . This compound serves as a versatile precursor for the synthesis of more complex molecules, particularly pyrazolecarbamide derivatives. These derivatives have demonstrated significant potential as antifungal agents, with some showing high activity against plant pathogens like Rhizoctonia solani . Furthermore, incorporating a sulfonate scaffold onto this pyrazole core can yield novel compounds with antiviral activities, offering a promising strategy for developing new crop protection agents . As a substituted pyrazole, it belongs to a class of heterocycles known for a broad spectrum of biological properties, making it a focal point for developing new bioactive molecules . This chemical is intended for use in research and development laboratories to create and evaluate novel compounds for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF2N2/c1-10-2-3(6)4(9-10)5(7)8/h2,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYWCTANPTZYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658042
Record name 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089212-38-3
Record name 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, scientifically-grounded methodology for the synthesis of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, a key heterocyclic building block in modern agrochemical and pharmaceutical research. The difluoromethyl-pyrazole scaffold is a privileged structure found in numerous commercial fungicides, making its synthesis and functionalization a topic of significant interest.[1][2][3] This document outlines a robust and well-documented two-stage synthetic strategy, beginning with the construction of the core pyrazole ring system followed by regioselective bromination. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer insights based on established chemical principles to guide researchers in achieving a successful and efficient synthesis.

Introduction: The Significance of the Difluoromethyl-Pyrazole Moiety

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold has emerged as a cornerstone in the development of a new generation of succinate dehydrogenase inhibitor (SDHI) fungicides.[1][3] Compounds such as Bixafen, Isopyrazam, and Fluxapyroxad leverage this core structure to achieve broad-spectrum control of critical plant pathogens.[1][3] The difluoromethyl (CF₂H) group is particularly valuable; it can act as a lipophilic hydrogen bond donor, enhancing binding affinity to target enzymes and improving the metabolic stability of the molecule.[4] The 4-bromo derivative, the subject of this guide, serves as a versatile intermediate, enabling further molecular elaboration through a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), thus providing a gateway to diverse chemical libraries for drug discovery and development.[5]

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule dictates a two-part strategy. The final synthetic step is the selective introduction of a bromine atom at the C4 position of the pyrazole ring. This suggests a precursor molecule, 3-(difluoromethyl)-1-methyl-1H-pyrazole. This core intermediate, in turn, can be constructed via a classical pyrazole synthesis: the condensation and cyclization of a 1,3-dicarbonyl equivalent with methylhydrazine. This approach is widely validated in patent literature for its efficiency and scalability.[6][7]

G Target 4-bromo-3-(difluoromethyl)- 1-methyl-1H-pyrazole Precursor 3-(difluoromethyl)-1-methyl-1H-pyrazole Target->Precursor C-Br Bond Formation Bromine Electrophilic Brominating Agent (e.g., NBS, Br2) Target->Bromine Reagent Dicarbonyl Ethyl 2-(ethoxymethylene)-4,4-difluoro- 3-oxobutanoate Precursor->Dicarbonyl Pyrazole Ring Formation Methylhydrazine Methylhydrazine Precursor->Methylhydrazine Reagent Start1 Ethyl 4,4-difluoroacetoacetate Dicarbonyl->Start1 Start2 Triethyl orthoformate Dicarbonyl->Start2

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Core Intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole

The construction of the pyrazole ring is the foundational stage of this synthesis. The most reliable and industrially relevant method involves the cyclization of an activated difluorinated 1,3-dicarbonyl species with methylhydrazine.[6][7] This process ensures the correct placement of the difluoromethyl group at C3 and the methyl group at the N1 position.

Rationale for Experimental Design

The synthesis begins with ethyl 4,4-difluoroacetoacetate. This starting material is first reacted with an orthoformate, such as triethyl orthoformate, in the presence of an acid anhydride (e.g., acetic anhydride). This step serves a crucial purpose: it converts the active methylene group into an ethoxymethylene group, creating the intermediate ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. This intermediate is an electrophilically activated 1,3-dicarbonyl equivalent, primed for reaction with a dinucleophile.

The subsequent cyclization with methylhydrazine is highly regioselective. Methylhydrazine has two non-equivalent nitrogen atoms. The more nucleophilic, sterically accessible terminal nitrogen (-NH₂) preferentially attacks the more electrophilic carbonyl carbon, while the substituted nitrogen (-NHCH₃) attacks the enol ether carbon. This controlled reaction sequence, followed by elimination of ethanol and water, yields the desired pyrazole ring system. The use of a two-phase system (e.g., water and a non-miscible organic solvent like toluene) with a weak base like potassium carbonate is often employed to facilitate the reaction and simplify workup.[6]

Detailed Experimental Protocol: Synthesis of the Pyrazole Core

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

  • To a reaction vessel equipped with a stirrer and reflux condenser, add ethyl 4,4-difluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (3.0 eq).

  • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to 60-70 °C.

  • Remove the excess acetic anhydride, triethyl orthoformate, and the ethyl acetate byproduct under reduced pressure. The resulting crude brown liquid is the desired intermediate and can often be used in the next step without further purification.

Step 2: Cyclization to form 3-(difluoromethyl)-1-methyl-1H-pyrazole

  • In a separate, cooled vessel (-10 °C to 0 °C), prepare a solution of potassium carbonate (1.5 eq) and 40% aqueous methylhydrazine solution (1.2 eq) in water.

  • Add an appropriate water-immiscible organic solvent, such as toluene, to create a two-phase system.

  • Slowly add the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate from Step 1 to the cooled, stirred biphasic mixture. Maintain the temperature between -10 °C and 10 °C during the addition.[6]

  • Allow the reaction to stir at this temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours or until completion.

  • Separate the organic layer. Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole as a clear oil.

Regioselective Bromination of the Pyrazole Core

With the core heterocyclic structure in hand, the final step is the introduction of the bromine atom. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most common site for such reactions in 1,3,5-substituted pyrazoles due to electronic and steric factors.[5]

Rationale for Reagent Selection

Several brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) being a preferred choice.[5]

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It provides a source of electrophilic bromine (Br⁺) and reactions are often clean, with the succinimide byproduct being easily removed during workup.

  • Elemental Bromine (Br₂): While effective, liquid bromine is highly corrosive, toxic, and volatile. Its use requires more stringent safety precautions. Reactions can also generate HBr as a byproduct, which may require a base to neutralize.

For these reasons, NBS in a suitable solvent like acetonitrile or a chlorinated solvent is the recommended method for this protocol.

Detailed Experimental Protocol: Bromination
  • Dissolve the 3-(difluoromethyl)-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a reaction flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel or recrystallization to yield this compound.

Overall Synthetic Workflow and Data

The complete synthetic pathway is summarized in the workflow diagram below.

G cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Regioselective Bromination Start Ethyl 4,4-difluoroacetoacetate Intermediate Ethyl 2-(ethoxymethylene)-4,4- difluoro-3-oxobutanoate Start->Intermediate (EtO)3CH, Ac2O, Δ Core 3-(difluoromethyl)-1-methyl- 1H-pyrazole Intermediate->Core MeNHNH2, K2CO3, Toluene/H2O Final 4-bromo-3-(difluoromethyl)- 1-methyl-1H-pyrazole Core->Final NBS, Acetonitrile

Caption: Overall synthetic workflow for the target compound.

Product Characterization Data
PropertyValueSource
Chemical Formula C₅H₅BrF₂N₂[8]
CAS Number 1089212-38-3[8]
Molecular Weight 227.01 g/mol [8]
Appearance Expected to be an off-white solid or oilGeneral Observation

Conclusion

This guide details a validated and efficient two-stage synthetic route for producing this compound. The methodology relies on a robust pyrazole ring-forming reaction followed by a selective and high-yielding electrophilic bromination. The protocols provided are grounded in established literature and offer a clear, logical path for researchers in medicinal and agrochemical fields to access this valuable synthetic intermediate. By understanding the rationale behind each step, scientists can confidently execute and adapt this synthesis for their specific research and development needs.

References

An In-depth Technical Guide to the Formation of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and underlying mechanistic principles for the formation of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, a key building block in modern agrochemicals and pharmaceuticals. The document elucidates the strategic introduction of the difluoromethyl group and the subsequent regioselective bromination of the pyrazole core. Detailed experimental protocols, mechanistic discussions, and relevant characterization data are presented to offer a complete understanding for researchers in organic synthesis and drug development.

Introduction: The Significance of a Fluorinated Pyrazole

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry and agrochemistry, renowned for its diverse biological activities. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This compound serves as a crucial intermediate in the synthesis of numerous succinate dehydrogenase inhibitor (SDHI) fungicides, a class of compounds vital for crop protection.[1] Understanding the precise mechanism of its formation is paramount for process optimization, scale-up, and the development of novel analogues.

This guide will deconstruct the synthetic sequence, focusing on two key transformations: the construction of the 3-(difluoromethyl)-1-methyl-1H-pyrazole core and its subsequent highly regioselective bromination at the C-4 position.

Synthetic Strategy: A Two-Stage Approach

The most logical and widely employed strategy for the synthesis of this compound involves a two-stage process:

  • Stage 1: Synthesis of the Precursor - 3-(difluoromethyl)-1-methyl-1H-pyrazole. This initial stage focuses on the construction of the core pyrazole ring bearing the essential difluoromethyl and methyl substituents.

  • Stage 2: Regioselective Bromination. The second stage involves the electrophilic bromination of the pre-formed pyrazole, where the directing effects of the existing substituents play a critical role in achieving the desired C-4 isomer.

dot

Caption: Overall two-stage synthetic strategy.

Stage 1: Formation of the 3-(difluoromethyl)-1-methyl-1H-pyrazole Core

The synthesis of the 3-(difluoromethyl)-1-methyl-1H-pyrazole precursor is a critical first step. Several routes have been developed, with a common and efficient method involving the cyclocondensation of a difluoromethylated 1,3-dicarbonyl equivalent with methylhydrazine.[1][2][3][4]

Mechanism of Pyrazole Ring Formation

The formation of the pyrazole ring proceeds via a classical Knorr-type cyclization. The reaction is initiated by the nucleophilic attack of methylhydrazine on a suitable 1,3-dielectrophilic precursor containing the difluoromethyl group.

dot

Caption: Mechanism of pyrazole ring formation.

The regioselectivity of the cyclization, determining the position of the methyl group on the pyrazole ring, is a crucial aspect. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to isomeric products. However, in the case of 3-(difluoromethyl)-1-methyl-1H-pyrazole synthesis, reaction conditions can be optimized to favor the desired isomer.[2]

Experimental Protocol: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (A Key Intermediate)

While the direct synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole is possible, a common industrial route proceeds via the corresponding 4-carboxylic acid, which can be subsequently decarboxylated if needed. A representative synthesis of this key intermediate is outlined below.[1][4][5]

Materials:

  • Ethyl 4,4-difluoroacetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Methylhydrazine

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Enol Ether Formation: Ethyl 4,4-difluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride to form the corresponding ethoxymethylene intermediate.

  • Cyclization: The crude intermediate is then treated with methylhydrazine. The more nucleophilic nitrogen of methylhydrazine attacks the carbonyl carbon, followed by cyclization and elimination of ethanol to yield a mixture of isomeric pyrazole esters.

  • Hydrolysis: The resulting ester is hydrolyzed using an aqueous solution of sodium hydroxide.

  • Acidification: The reaction mixture is then acidified with hydrochloric acid to precipitate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Stage 2: Regioselective Bromination of the Pyrazole Core

The second stage of the synthesis is the bromination of the 3-(difluoromethyl)-1-methyl-1H-pyrazole precursor. This is a classic example of an electrophilic aromatic substitution reaction on a heterocyclic system.

The Mechanism of Electrophilic Aromatic Bromination

The bromination of the pyrazole ring proceeds through a well-established electrophilic aromatic substitution mechanism. The pyrazole ring, being electron-rich, acts as a nucleophile and attacks an electrophilic bromine species, typically generated from a brominating agent like N-bromosuccinimide (NBS).

dot

Caption: Mechanism of electrophilic bromination.

Regioselectivity: The Directing Influence of Substituents

The key to the successful synthesis of the target molecule lies in the regioselective nature of the bromination. The pyrazole ring has three potential sites for electrophilic attack (C-3, C-4, and C-5). In the case of 1,3-disubstituted pyrazoles, electrophilic substitution overwhelmingly occurs at the C-4 position. This is due to the electronic and steric effects of the substituents at the C-1 and C-3 positions.

The methyl group at N-1 is an activating group, donating electron density to the pyrazole ring and facilitating electrophilic attack. The difluoromethyl group at C-3 is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the adjacent C-4 and C-5 positions to some extent, but the C-4 position remains the most electron-rich and sterically accessible site for electrophilic attack. The combination of these directing effects ensures the highly regioselective formation of the C-4 bromo isomer.[6][7]

Experimental Protocol: Bromination of 3-(difluoromethyl)-1-methyl-1H-pyrazole

The following is a representative experimental protocol for the bromination of a 3-substituted pyrazole, adapted for the synthesis of this compound.

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole (precursor from Stage 1)

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)

Procedure:

  • Dissolution: The 3-(difluoromethyl)-1-methyl-1H-pyrazole precursor is dissolved in a suitable anhydrous solvent in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: The solution is cooled to a low temperature, typically 0 °C, using an ice bath to control the exothermicity of the reaction.

  • Addition of Brominating Agent: N-Bromosuccinimide (NBS) is added portion-wise to the cooled solution while stirring. The slow addition helps to maintain the reaction temperature and prevent the formation of side products.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the point of complete consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is typically quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate, to destroy any unreacted bromine. The organic layer is then separated, washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure this compound.

Quantitative Data Summary:

ReactantMolar RatioNotes
3-(difluoromethyl)-1-methyl-1H-pyrazole1.0Starting material
N-Bromosuccinimide (NBS)1.0 - 1.1Slight excess may be used to ensure completion.

Typical yields for the bromination of pyrazoles with NBS are generally high, often exceeding 90%.

Characterization of this compound

The structure of the final product can be confirmed by various spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the C-5 proton of the pyrazole ring, a triplet for the proton of the difluoromethyl group (due to coupling with the two fluorine atoms), and a singlet for the N-methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyrazole ring carbons, the difluoromethyl carbon (as a triplet due to C-F coupling), and the N-methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion

The formation of this compound is a well-defined process that relies on fundamental principles of heterocyclic synthesis and electrophilic aromatic substitution. The key to a successful synthesis is the strategic construction of the 3-(difluoromethyl)-1-methyl-1H-pyrazole precursor followed by a highly regioselective bromination at the C-4 position, directed by the electronic and steric effects of the substituents on the pyrazole ring. This in-depth guide provides the necessary theoretical framework and practical considerations for researchers and scientists working on the synthesis of this important chemical intermediate and its derivatives.

References

4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug and agrochemical development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative scientific context.

Introduction: A Privileged Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of pyrazole are integral to numerous therapeutic agents, including anti-inflammatory drugs like celecoxib and anti-cancer agents.[2][3] The subject of this guide, this compound, is a highly functionalized intermediate whose specific substitution pattern offers significant advantages for synthetic diversification and the modulation of physicochemical properties.

The introduction of a difluoromethyl (CHF₂) group is particularly significant. This moiety serves as a bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds while enhancing metabolic stability and tuning lipophilicity, crucial parameters in drug design. The bromine atom at the 4-position provides a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, allowing for the systematic exploration of chemical space. This unique combination of substituents makes the compound an exceptionally valuable precursor for creating libraries of novel molecules for biological screening.

Core Chemical and Physical Properties

Precise identification and understanding of a compound's physical properties are fundamental to its application in research and development.

Compound Identification:

  • Systematic Name: this compound

  • CAS Number: 1089212-38-3[4][5]

  • Molecular Formula: C₅H₅BrF₂N₂

  • Molecular Weight: 227.01 g/mol

Physicochemical Data Summary:

PropertyValueSource
CAS Number 1089212-38-3[4][5]
Molecular Formula C₅H₅BrF₂N₂Calculated
Molecular Weight 227.01 g/mol Calculated
Appearance Typically a solidGeneral observation for similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)Inferred from related structures[6]

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from analogous structures.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly characteristic.

    • A singlet for the pyrazole ring proton (H5), with a chemical shift influenced by the adjacent electron-withdrawing groups.

    • A singlet for the N-methyl (N-CH₃) protons, typically appearing in the 3.5-4.0 ppm range.

    • A triplet for the difluoromethyl proton (-CHF₂), with a characteristic coupling constant (JH-F) of approximately 50-60 Hz due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the CHF₂ group will appear as a triplet due to C-F coupling.

  • ¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.

  • Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is the hallmark of a molecule containing a single bromine atom.[9]

Synthesis and Manufacturing

The synthesis of this compound builds upon established methodologies for creating its core precursor, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key intermediate for several commercial fungicides.[10][11][12]

A logical and industrially relevant synthetic pathway involves the construction of the pyrazole ring, followed by a late-stage bromination.

Proposed Synthetic Workflow:

  • Ring Formation: The synthesis typically begins with the condensation of a diketone equivalent with methylhydrazine. For this scaffold, a common starting material is an ester of difluoroacetoacetic acid, which reacts with an orthoformate and then methylhydrazine to form the ethyl ester of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[11]

  • Hydrolysis: The resulting ester is hydrolyzed, typically using a strong base like sodium hydroxide, to yield the free carboxylic acid, DFPA.[11][13]

  • Decarboxylative Bromination (Hunsdiecker-type reaction): The carboxylic acid can then be converted to the target 4-bromo derivative. A common method is a Hunsdiecker or a related Barton-type radical decarboxylation in the presence of a bromine source, such as N-bromosuccinimide (NBS) with a catalyst.

  • Direct Bromination: Alternatively, direct electrophilic bromination of a suitable pyrazole precursor at the 4-position can be achieved using reagents like bromine or NBS, although the regioselectivity depends heavily on the existing substituents.

Synthesis_Workflow A Difluoroacetoacetic Ester C Pyrazole Ester Intermediate A->C Ring Formation B Methylhydrazine B->C D DFPA (Carboxylic Acid) C->D Hydrolysis (e.g., NaOH) E This compound D->E Decarboxylative Bromination (e.g., NBS) Reactivity_Diagram cluster_0 Reaction Types Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Product_Aryl 4-Aryl-pyrazole Suzuki->Product_Aryl Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Product_Alkyne 4-Alkynyl-pyrazole Sonogashira->Product_Alkyne Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Product_Amine 4-Amino-pyrazole Buchwald->Product_Amine MetalEx Metal-Halogen Exchange (n-BuLi) Product_Lith 4-Lithio-pyrazole MetalEx->Product_Lith Core 4-bromo-3-(CHF₂)-1-methyl-1H-pyrazole Core->Product_Aryl [C-C bond] Core->Product_Alkyne [C-C bond] Core->Product_Amine [C-N bond] Core->Product_Lith [C-Li bond]

References

Spectroscopic Characterization of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (CAS No. 1089212-38-3). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict and interpret the characteristic spectral features of this molecule. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science, aiding in the identification, characterization, and quality control of this and similar fluorinated pyrazole derivatives.

Introduction

Fluorinated heterocyclic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. The specific compound of interest, this compound, combines the pyrazole core with a bromine atom, a methyl group, and a difluoromethyl moiety, suggesting its potential as a versatile building block for the synthesis of novel bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and for ensuring its purity in synthetic applications.

Molecular Structure and Predicted Spectroscopic Features

The structural features of this compound will give rise to a unique spectroscopic fingerprint. The following sections detail the predicted data for various analytical techniques.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing three distinct signals:

  • H5 Proton: A singlet for the proton at the C5 position of the pyrazole ring. Its chemical shift is anticipated in the downfield region, likely between δ 7.5 and 8.5 ppm . This downfield shift is due to the aromatic nature of the pyrazole ring and the deshielding effects of the adjacent nitrogen atom and the bromine at C4.

  • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the N1 nitrogen. This signal is expected to appear in the range of δ 3.8 to 4.2 ppm .

  • Difluoromethyl Proton: A triplet for the single proton of the difluoromethyl group. The triplet multiplicity arises from the coupling to the two adjacent fluorine atoms (²JH-F). The expected chemical shift is in the range of δ 6.5 to 7.5 ppm , and the coupling constant (²JH-F) is predicted to be in the range of 50-60 Hz .

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton:

  • Pyrazole Ring Carbons:

    • C3: The carbon bearing the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The chemical shift is predicted to be in the range of δ 140-150 ppm .

    • C4: The carbon atom attached to the bromine will be significantly shielded and is expected to appear at approximately δ 90-100 ppm .

    • C5: This carbon will likely resonate in the range of δ 130-140 ppm .

  • N-Methyl Carbon: The carbon of the N-methyl group is expected to have a chemical shift in the range of δ 35-40 ppm .

  • Difluoromethyl Carbon: This carbon will exhibit a prominent triplet in the ¹³C NMR spectrum due to the large one-bond carbon-fluorine coupling (¹JC-F), typically around 230-240 Hz. The chemical shift is expected in the range of δ 110-120 ppm .

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal:

  • A doublet corresponding to the two equivalent fluorine atoms of the difluoromethyl group. The doublet arises from coupling to the single proton of the CHF₂ group (²JF-H), with a coupling constant mirroring that observed in the ¹H NMR spectrum (50-60 Hz ). The chemical shift is predicted to be in the range of δ -110 to -120 ppm (relative to CFCl₃). The observation of diastereotopic fluorine signals is possible if the molecule adopts a conformation that restricts the rotation of the CHF₂ group, though this is less likely in this achiral molecule under standard conditions.

Predicted NMR Data Summary
¹H NMR (ppm) Multiplicity
7.5 - 8.5s (1H, H5)
3.8 - 4.2s (3H, N-CH₃)
6.5 - 7.5t (1H, CHF₂)
¹³C NMR (ppm) Multiplicity (from F coupling)
140 - 150t (C3)
90 - 100s (C4)
130 - 140s (C5)
35 - 40s (N-CH₃)
110 - 120t (CHF₂)
¹⁹F NMR (ppm) Multiplicity
-110 to -120d (CHF₂)

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • C-H stretching: Aromatic C-H stretching from the pyrazole ring proton around 3100-3150 cm⁻¹ and aliphatic C-H stretching from the methyl and difluoromethyl groups in the region of 2900-3000 cm⁻¹ .

  • C=N and C=C stretching: Vibrations from the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

  • C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethyl group are anticipated in the region of 1000-1100 cm⁻¹ .

  • C-Br stretching: A weaker absorption band for the C-Br bond is expected in the lower frequency region, typically around 500-600 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₅H₅BrF₂N₂). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass is approximately 225.96 g/mol .

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a bromine atom, a methyl group, or the difluoromethyl group. A significant fragment would be the loss of the bromine atom, leading to a peak at [M-Br]⁺. Another prominent fragmentation would be the loss of the difluoromethyl radical, resulting in a peak at [M-CHF₂]⁺.

Diagram 2: Predicted Mass Spectrometry Fragmentation

G M [C₅H₅BrF₂N₂]⁺˙ m/z ≈ 226, 228 M_minus_Br [C₅H₅F₂N₂]⁺ m/z ≈ 147 M->M_minus_Br - Br• M_minus_CHF2 [C₄H₄BrN₂]⁺ m/z ≈ 175, 177 M->M_minus_CHF2 - •CHF₂

Caption: Predicted key fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. The specific parameters should be optimized for the instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled or proton-coupled spectrum.

    • Set the spectral width to cover the expected range of the difluoromethyl signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan before analyzing the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.

Conclusion

This technical guide provides a comprehensive prediction of the spectroscopic data for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, along with the proposed experimental protocols, offer a robust framework for the identification and characterization of this and structurally related fluorinated pyrazoles. As experimental data becomes available, this guide can serve as a valuable reference for its interpretation and validation.

An In-depth Technical Guide to the NMR Analysis of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, a key heterocyclic building block in modern medicinal and agrochemical research. As a Senior Application Scientist, this document synthesizes predictive data based on closely related analogues and foundational NMR principles to offer a robust framework for the structural elucidation and quality control of this compound. We will delve into the intricacies of ¹H, ¹³C, and ¹⁹F NMR spectra, providing predicted chemical shifts, coupling constants, and detailed interpretations. Furthermore, this guide outlines a standardized experimental protocol for acquiring high-quality NMR data and includes illustrative diagrams to clarify structural and analytical concepts.

Introduction: The Structural Significance of a Fluorinated Pyrazole

The pyrazole moiety is a cornerstone in the development of a vast array of biologically active molecules. The introduction of fluorine atoms, particularly the difluoromethyl (CHF₂) group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile intermediate, combining the reactivity of a bromine handle for further chemical elaboration with the unique electronic properties of the CHF₂ group.

Accurate and unambiguous structural characterization is paramount in the synthesis and application of such compounds. NMR spectroscopy stands as the most powerful tool for this purpose, offering detailed insights into the molecular framework. This guide is designed to be a practical resource for researchers, providing both the theoretical underpinnings and the practical details necessary for a thorough NMR analysis of the title compound.

Predicted NMR Spectral Analysis

The following spectral predictions are derived from the analysis of structurally similar compounds, including various 3-(difluoromethyl)pyrazoles and brominated pyrazole derivatives.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals:

  • H-5 (Pyrazole Ring Proton): This proton, being the sole proton on the pyrazole ring, will appear as a singlet. Its chemical shift is anticipated in the range of δ 7.5-8.0 ppm . The deshielding is due to the aromatic nature of the pyrazole ring.

  • N-CH₃ (N-Methyl Protons): The three protons of the methyl group attached to the nitrogen atom will also present as a singlet, typically in the region of δ 3.8-4.2 ppm .

  • CHF₂ (Difluoromethyl Proton): The proton of the difluoromethyl group is expected to be a triplet due to coupling with the two equivalent fluorine atoms. This triplet is predicted to be in the range of δ 6.5-7.0 ppm . The large two-bond H-F coupling constant (²JH-F) is a characteristic feature of the CHF₂ group.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-57.5 - 8.0Singlet (s)-
N-CH₃3.8 - 4.2Singlet (s)-
CHF₂6.5 - 7.0Triplet (t)²JH-F ≈ 54 Hz

Diagram 1: Molecular Structure and Proton Assignments

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing start Weigh ~10-20 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) start->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Insert sample into spectrometer and lock on deuterium signal transfer->instrument tune Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei instrument->tune shim Shim the magnetic field for optimal homogeneity tune->shim acquire Acquire ¹H, ¹⁹F, and ¹³C spectra with appropriate parameters shim->acquire process Apply Fourier transform, phase correction, and baseline correction acquire->process reference Reference spectra (TMS for ¹H/¹³C, external standard for ¹⁹F) process->reference integrate Integrate signals and measure coupling constants reference->integrate analyze Assign peaks and interpret spectra integrate->analyze

A Comprehensive Technical Guide to the Structure-Activity Relationship of 4-Halopyrazoles in Medicinal Chemistry and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal and agrochemical science, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] The introduction of a halogen atom at the C4 position of the pyrazole ring provides a powerful tool for modulating a compound's physicochemical properties and biological functions. This strategic halogenation can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic profiles. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-halopyrazoles. We will explore their significance across key application areas, including antimicrobial agents, kinase inhibitors, and agrochemicals, supported by field-proven insights and detailed experimental protocols. The narrative delves into the causality behind synthetic choices and assay design, offering researchers and drug development professionals a comprehensive resource for harnessing the potential of this versatile chemical class.

The Pyrazole Scaffold: A Privileged Structure in Bioactive Compound Design

Introduction to Pyrazoles and their Significance

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in a vast number of biologically active compounds.[4][5] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an ideal scaffold for drug design.[5] Many clinically approved drugs, such as the anti-inflammatory Celecoxib and the anti-obesity drug Rimonabant, feature the pyrazole core, highlighting its therapeutic importance.[2] Beyond pharmaceuticals, pyrazole derivatives are integral to the development of modern insecticides and herbicides.[6]

The Role of Halogenation in Modulating Bioactivity

The introduction of halogen atoms (F, Cl, Br, I) is a well-established strategy in medicinal chemistry to optimize lead compounds. Halogenation at the C4 position of the pyrazole ring profoundly influences the molecule's properties:

  • Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. The effect is generally proportional to the size of the halogen (I > Br > Cl > F).

  • Metabolic Stability: Halogenation can block sites of metabolism, particularly oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.

  • Electronic Effects: The electronegativity of halogens alters the electron distribution within the pyrazole ring, affecting the pKa of the N-H bond and influencing interactions with biological targets.

  • Halogen Bonding: Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's active site. This can provide an additional anchor point, increasing binding affinity and selectivity.

Synthesis of the 4-Halopyrazole Core

Overview of Synthetic Strategies

The construction of 4-halopyrazoles has evolved from classical methods to more efficient and environmentally benign approaches. Traditional syntheses often relied on treating pre-formed pyrazoles with harsh reagents like elemental halogens or N-halosuccinimides.[4] While effective, these methods can suffer from drawbacks such as the use of toxic reagents and limited functional group tolerance.[4]

Modern synthetic chemistry has introduced elegant solutions. A notable advancement is the electrocatalytic multicomponent synthesis, which uses simple sodium halides (NaCl, NaBr, NaI) as both the halogen source and the supporting electrolyte.[4][7] This approach avoids the need for chemical oxidants and proceeds under mild conditions, representing a significant step forward in green chemistry.[4] Another method involves the electrosynthesis of 4-chloropyrazoles on a platinum anode in aqueous NaCl solutions.[6]

cluster_synthesis Synthesis & Purification Workflow Start Starting Materials (e.g., Hydrazine, Acetylacetone, NaX) Reaction Electrochemical Reaction (Constant Current) Start->Reaction Combine in Solvent Workup Quenching & Extraction Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Analysis (NMR, MS, etc.) Purification->Characterization Final Pure 4-Halopyrazole Characterization->Final cluster_kinase Hypothetical Binding of 4-Halopyrazole in Kinase Active Site Inhibitor 4-Bromo-Pyrazole Inhibitor Hinge Hinge Region (Backbone NH) Inhibitor->Hinge H-Bond Gatekeeper Gatekeeper Residue HalogenPocket Hydrophobic Pocket Inhibitor->HalogenPocket Hydrophobic Interaction Carbonyl Backbone C=O Inhibitor->Carbonyl Halogen Bond (Br···O) cluster_sar Iterative SAR Study Workflow Lead Identify Lead Compound Design Design Analogs (Vary Halogen at C4, Modify R-groups) Lead->Design Synth Synthesize & Purify Analog Library Design->Synth Screen Biological Screening (e.g., MIC, IC50 assays) Synth->Screen Analyze Analyze Data (Identify Trends) Screen->Analyze SAR Establish SAR Analyze->SAR NewLead Select New Lead for Optimization SAR->NewLead NewLead->Design Iterate

References

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel Pyrazole-Based Agrochemicals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of agrochemical discovery.[1][2] Its remarkable success stems from a combination of favorable physicochemical properties, metabolic stability, and the capacity for versatile substitution at multiple positions, allowing for the fine-tuning of biological activity.[3][4] This structural flexibility has enabled the development of a vast portfolio of commercial pesticides, including fungicides, insecticides, and herbicides, that are crucial for modern crop protection and sustainable agriculture.[5][6][7]

Pyrazole amide derivatives, in particular, have emerged as a critically important class, forming the chemical foundation for highly effective fungicides that target succinate dehydrogenase (SDH) and insecticides that modulate ryanodine receptors (RyRs).[8] The commercial success of compounds like Bixafen (fungicide) and Chlorantraniliprole (insecticide) underscores the power of this chemical framework.[9][10] However, the persistent evolution of pest and pathogen resistance necessitates a continuous pipeline of novel agrochemicals with diverse modes of action.[8][10]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the modern workflow for discovering and optimizing novel pyrazole-based agrochemicals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative research, moving from initial molecular design to lead compound validation.

Chapter 1: Rational Design and Synthesis of Pyrazole Libraries

The discovery process begins not with random screening, but with rational, target-informed design. The tunability of the pyrazole core is its greatest asset, offering multiple vectors for chemical modification to enhance potency, spectrum, and safety.[3]

Core Design Strategies

The initial design phase leverages established knowledge of successful pyrazole agrochemicals. Key strategies include:

  • Scaffold Hopping & Bioisosteric Replacement: This involves replacing a part of a known active molecule with the pyrazole core or modifying existing pyrazole substituents with bioisosteres (groups with similar physical or chemical properties) to improve efficacy or circumvent existing patents.[6]

  • Intermediate Derivatization Method (IDM): This powerful strategy focuses on synthesizing a key, highly functionalized pyrazole intermediate that can then be used as a common building block for a diverse library of final compounds.[3] This approach is efficient and allows for rapid exploration of the chemical space around a core scaffold.

  • Structure-Based Design: When the three-dimensional structure of the biological target (e.g., an enzyme's active site) is known, computational tools like molecular docking can be used to design pyrazole derivatives that are predicted to bind with high affinity.[11][12] This was instrumental in developing next-generation SDHI fungicides.

Synthesis Workflow: A Generalized Approach

The synthesis of pyrazole-based agrochemicals typically follows a multi-step sequence. The classic Knorr pyrazole synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine derivative, remains a foundational method.[13] This is often followed by functionalization to build the final, complex molecule.

G cluster_0 Core Synthesis cluster_1 Functionalization & Diversification A β-Dicarbonyl Compound C Cyclocondensation (e.g., Knorr Synthesis) A->C B Hydrazine Derivative B->C D Substituted Pyrazole Core C->D Formation of 5-membered ring E Intermediate Functionalization (e.g., Halogenation) D->E F Coupling Reaction (e.g., Amidation) E->F G Final Pyrazole Agrochemical Candidate F->G Library Generation H Amine/Acid Chloride Building Block H->F

Caption: Generalized workflow for the synthesis of pyrazole agrochemicals.

Experimental Protocol 1: Synthesis of a Pyrazole-4-Carboxamide Derivative

This protocol provides a representative, self-validating methodology for synthesizing a pyrazole-4-carboxamide, a common motif in modern fungicides.[11]

  • Step 1: Pyrazole Ring Formation.

    • To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol, add 2,4-dichlorophenylhydrazine (1.0 eq).

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.

    • Causality: Ethanol is a common, effective solvent for this condensation, and the acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.

    • Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with cold ethanol to yield the crude pyrazole ester.

  • Step 2: Saponification to Carboxylic Acid.

    • Dissolve the crude pyrazole ester from Step 1 in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 8-12 hours.

    • Causality: LiOH is a strong base that hydrolyzes the ester to a carboxylate salt. THF helps to solubilize the organic starting material.

    • Acidify the mixture with 1N HCl to pH ~2-3. The pyrazole carboxylic acid will precipitate.

    • Collect the solid by filtration and dry under vacuum.

  • Step 3: Amide Coupling.

    • Suspend the pyrazole carboxylic acid (1.0 eq) in dichloromethane (DCM).

    • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. The reaction mixture should become a clear solution as the acid chloride forms.

    • Causality: Oxalyl chloride is a standard reagent for converting carboxylic acids to highly reactive acyl chlorides. DMF catalyzes this transformation.

    • In a separate flask, dissolve the desired aniline (e.g., 2-(trifluoromethyl)aniline) (1.0 eq) and triethylamine (1.5 eq) in DCM.

    • Slowly add the freshly prepared acyl chloride solution to the aniline solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Causality: Triethylamine acts as a base to neutralize the HCl byproduct of the amide formation, driving the reaction to completion.

    • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate in vacuo. Purify the final product by column chromatography or recrystallization.

  • Step 4: Structure Verification.

    • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3] This step is critical for validating the success of the synthesis.

Chapter 2: Biological Screening and Efficacy Evaluation

Once a library of novel pyrazole derivatives is synthesized, it must be systematically evaluated for biological activity. This is typically done using a tiered approach known as a screening cascade, which efficiently filters large numbers of compounds to identify the most promising candidates for further development.

G A Primary Screening (High-Throughput) ~100 µg/mL, Single Dose B Inactive Compounds (>95% of Library) Archive A->B No significant activity C Active 'Hits' (<5% of Library) A->C Activity threshold met D Secondary Screening Dose-Response Assay C->D E EC50 / LC50 Determination D->E Quantify Potency F Spectrum & Selectivity Testing on Multiple Species (Pests vs. Beneficials) E->F G Lead Candidate Identification F->G Optimal Profile H Greenhouse & Field Trials G->H G cluster_0 Mitochondrial Electron Transport Chain C1 Complex I C3 Complex III C1->C3 e- Protons H+ Gradient C1->Protons C2 Complex II (SDH) C2->C3 e- C4 Complex IV C3->C4 e- C3->Protons O2 O2 C4->O2 e- C4->Protons ATP_Synthase ATP Synthase Succinate Succinate Succinate->C2 e- Protons->ATP_Synthase Drives ATP Production Inhibitor Pyrazole SDH Inhibitor Inhibitor->C2

References

initial screening of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Initial Screening of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

This guide provides a comprehensive framework for the initial evaluation of this compound, a novel heterocyclic compound with potential applications in drug discovery and agrochemicals. As Senior Application Scientists, our goal is not merely to provide protocols, but to instill a strategic, causality-driven approach to early-stage compound evaluation. The methodologies outlined herein are designed as a self-validating system to generate a robust preliminary data package, enabling informed decisions for subsequent hit-to-lead campaigns.

Introduction: The Pyrazole Scaffold and Rationale for Screening

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its versatile structure allows for precise modulation of steric and electronic properties, making it a cornerstone for developing targeted therapies. The subject of this guide, this compound, presents several features that make it a compelling candidate for a comprehensive screening campaign:

  • The Pyrazole Core : A proven pharmacophore with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3]

  • The Difluoromethyl (CF2H) Group : A key bioisostere for hydroxyl or thiol groups. This functional group can enhance metabolic stability, improve membrane permeability, and increase binding affinity by acting as a hydrogen bond donor. Its inclusion is a modern medicinal chemistry strategy to optimize drug-like properties.

  • The Bromo Substituent : Provides two strategic advantages. Firstly, it enhances lipophilicity which can influence cell penetration. Secondly, and more critically, it serves as a versatile synthetic handle for subsequent structure-activity relationship (SAR) studies via cross-coupling reactions, allowing for rapid diversification and optimization of the initial hit.

This guide details a tiered screening cascade designed to efficiently characterize the compound's foundational properties, profile its biological activity, and assess its early drug-like potential.

Compound Profile and Foundational Physicochemical Assessment

Before embarking on biological assays, a thorough understanding of the compound's fundamental physicochemical properties is paramount. These parameters dictate its behavior in aqueous assay buffers and influence its potential for oral bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValue/MethodRationale & Significance
CAS Number 1089212-38-3[4][5]Unique chemical identifier for unambiguous tracking.
Molecular Formula C₅H₅BrF₂N₂Calculated from structure.
Molecular Weight 211.01 g/mol Influences diffusion and membrane transport.
Aqueous Solubility To be determinedCritical for ensuring compound is dissolved in biological assays, avoiding artifacts from precipitation. Poor solubility is a major hurdle in drug development.[6]
Lipophilicity (LogD₇.₄) To be determinedMeasures the compound's distribution between an organic and aqueous phase at physiological pH. It is a key predictor of absorption, permeability, and metabolic clearance.[6]
Protocol 1: Kinetic Aqueous Solubility Assessment via Nephelometry

This protocol provides a high-throughput method to assess the kinetic solubility of the test compound.

Principle: The compound is serially diluted from a high-concentration DMSO stock into an aqueous buffer. The point at which the compound precipitates is detected by light scattering (nephelometry).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial 2-fold dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 19.5 µM).

  • Addition to Buffer: Using a liquid handler, transfer 2 µL from each well of the DMSO plate to a clear-bottom 96-well plate containing 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 650 nm.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control.

The Initial Screening Cascade: A Phased Approach

A tiered approach is the most resource-efficient strategy for initial screening. It begins with broad, cost-effective assays to flag potential activity and liabilities before committing to more complex and expensive studies.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Biological Activity Profiling cluster_2 Phase 3: Early ADME-Tox De-risking A Compound Acquisition & QC (Purity >95%) B Physicochemical Profiling (Solubility, LogD) A->B C Broad Cytotoxicity Screening (e.g., NCI-60 Panel) B->C D Phenotypic Screening (e.g., Anti-proliferative, Antimicrobial) C->D E Target-Based Screening (e.g., Kinase Panel, GPCR Panel) C->E F In Vitro ADME Assays (Metabolic Stability, CYP Inhibition) D->F E->F G Safety Pharmacology (hERG Inhibition) F->G H Permeability Assay (PAMPA) G->H I Data Integration & Hit Triage H->I

Caption: High-level workflow for the initial screening cascade.

Phase 1: Cytotoxicity and General Viability

The first biological question is whether the compound has any effect on cell viability. A broad cytotoxicity screen against a panel of diverse human cancer cell lines (such as the NCI-60) is a powerful and unbiased starting point.

Protocol 2: Cell Viability Assessment using MTS Assay

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Step-by-Step Methodology:

  • Cell Plating: Seed cells from a representative panel (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF7 - breast cancer) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells over a wide concentration range (e.g., 0.1 nM to 100 µM). Include vehicle (DMSO) and positive (e.g., staurosporine) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Assay Development: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Detection: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Phase 2: Broad Biological Profiling

If the compound shows interesting activity in the cytotoxicity screen, the next step is to understand its potential mechanism of action. This can be approached through target-based or further phenotypic screens. Given the prevalence of pyrazoles as kinase inhibitors, a broad kinase panel screen is a logical starting point.

Table 2: Example Target-Based Screening Panel

Panel TypeDescriptionRationale
Kinase Panel A panel of >100 diverse kinases.To identify potential kinase inhibition activity, a common mechanism for pyrazole-based compounds.[7]
GPCR Panel A binding assay panel against common GPCRs.To assess for off-target activity at G-protein coupled receptors, a common source of side effects.
Antimicrobial Panel Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.Pyrazole derivatives have shown promise as antimicrobial agents.[2][8]
Phase 3: Early ADME-Tox Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties is crucial to avoid investing resources in compounds with fundamental flaws.[9][10][11] These assays provide an early look into the 'drug-like' potential of the molecule.

G cluster_adme Early ADME Workflow cluster_metabolism Metabolism cluster_distribution Distribution cluster_absorption Absorption compound Test Compound microsomes Microsomal Stability (Phase I Metabolism) compound->microsomes cyp_inhibit CYP450 Inhibition (Drug-Drug Interactions) compound->cyp_inhibit ppb Plasma Protein Binding (Unbound Fraction) compound->ppb pampa PAMPA (Passive Permeability) compound->pampa

Caption: Key assays in an early in vitro ADME panel.

Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)

Principle: The compound is incubated with HLMs, which are rich in drug-metabolizing cytochrome P450 enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its intrinsic clearance.

Step-by-Step Methodology:

  • Reaction Preparation: In a 96-well plate, combine the test compound (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4). Include positive control compounds with known high and low clearance (e.g., verapamil and warfarin).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the 100% control.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Hit Characterization and Target Deconvolution

If the screening cascade yields a "hit"—for instance, potent and selective growth inhibition in a specific cancer cell line—the next critical phase is to identify its molecular target. Understanding the mechanism of action is essential for rational lead optimization.[12]

G A Confirmed 'Hit' from Phenotypic Screen B Hypothesis Generation (e.g., Kinase Inhibitor?) A->B C Affinity Chromatography Mass Spectrometry B->C Unbiased Methods D Cellular Thermal Shift Assay (CETSA) B->D Unbiased Methods E Genetic Approaches (RNAi/CRISPR screens) B->E Unbiased Methods F Putative Target List C->F D->F E->F G Target Validation (Biophysical Assays, Knockdown) F->G H Validated Target G->H

Caption: A strategy for target identification and deconvolution.

Several powerful, unbiased techniques can be employed for target identification:[13][14]

  • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support to "fish" for its binding partners from a cell lysate.[15][16]

  • Cellular Thermal Shift Assay (CETSA): Based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. Changes in protein stability across the proteome can be measured after drug treatment.[14]

Data Integration and Path Forward

The final step is to integrate all data from this initial screening cascade. A multi-parameter analysis will help to triage the compound. Key questions to answer include:

  • Potency: How potent is the compound in the primary biological assay?

  • Selectivity: Is the activity specific to a cell line or target, or is it broadly cytotoxic?

  • ADME Profile: Does the compound have any major metabolic or permeability liabilities?

  • Safety: Are there any early flags for toxicity (e.g., hERG inhibition)?

  • Tractability: Does the chemical structure, particularly the bromine handle, provide a clear path for medicinal chemistry optimization?

A successful outcome from this initial screening guide would be a comprehensive data package that demonstrates a compound with on-target cellular activity, a plausible mechanism of action, and an acceptable early ADME-Tox profile, thereby justifying its advancement into a formal hit-to-lead program.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyrazoles and the Power of Suzuki-Miyaura Coupling

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. The introduction of a difluoromethyl (CHF₂) group at the 3-position of the pyrazole ring often enhances the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. The compound 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole is a key building block for the synthesis of a diverse array of functionalized pyrazoles. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, enabling the efficient linkage of this valuable pyrazole unit to various aryl and heteroaryl partners.[1][2][3]

These application notes provide a comprehensive guide for researchers utilizing this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and optimized experimental protocol, and provide insights into troubleshooting common challenges.

Mechanistic Considerations: A Look Inside the Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step is often the rate-determining step of the reaction. The electron-withdrawing nature of the difluoromethyl group at the 3-position of the pyrazole ring is expected to facilitate this oxidative addition by making the C4-Br bond more susceptible to cleavage.[4]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center are eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Intermediate R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Intermediate R-X Transmetalation Intermediate R-Pd(II)L2-R' Oxidative Addition Intermediate->Transmetalation Intermediate R'-B(OR)2 Base Product R-R' Transmetalation Intermediate->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst: XPhos Pd G2 (1-3 mol%) is highly recommended for this electron-deficient substrate.[5]

  • Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water.

  • Anhydrous, degassed solvents are crucial for optimal results.

Experimental Workflow:

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) to the reaction vessel via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. For microwave-assisted reactions, temperatures up to 135 °C for shorter durations can be employed.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazole.

Optimization and Troubleshooting

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere techniques. Use a fresh batch of catalyst. Consider a different palladium precatalyst or ligand.
Insufficiently strong baseFor electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.
Low reaction temperatureGradually increase the reaction temperature. Consider using microwave irradiation for enhanced reaction rates.[1]
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere.
Catalyst decompositionUse a more stable precatalyst like XPhos Pd G2.
Protodeboronation Presence of water or protic solventsUse anhydrous solvents and dry reagents. Minimize the amount of water in the solvent mixture if possible. In some cases, using a boronic ester (e.g., pinacol ester) can mitigate this side reaction.
Debromination of Starting Material Base-promoted side reactionThis can be a competing pathway, especially at higher temperatures.[1] Lowering the reaction temperature or screening different bases may help. The use of a highly active catalyst to promote the desired coupling over debromination is key.

Data Presentation: Representative Reaction Conditions

The following table provides a summary of typical reaction parameters that can be used as a starting point for the Suzuki-Miyaura coupling of this compound.

Parameter Recommended Condition Rationale
Catalyst XPhos Pd G2 (1-3 mol%)Highly active for coupling of electron-deficient heteroaryl halides.[5][6]
Base K₃PO₄ or K₂CO₃ (2-3 equiv)Effective for a wide range of substrates. K₃PO₄ is generally stronger and can be beneficial for less reactive partners.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Good solvating properties for both organic and inorganic reagents. Water is often necessary to dissolve the base.
Temperature 80-110 °C (Conventional) or up to 135 °C (Microwave)Balances reaction rate with potential for side reactions. Microwave heating can significantly reduce reaction times.[1]
Boronic Acid 1.2-1.5 equivalentsA slight excess is used to drive the reaction to completion.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of a diverse range of 4-aryl-3-(difluoromethyl)-1-methyl-1H-pyrazoles. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity of their desired products. The protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development.

References

palladium-catalyzed cross-coupling of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Introduction: The Strategic Value of the Difluoromethyl-Pyrazole Scaffold

The 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety is a privileged scaffold in modern medicinal chemistry. The difluoromethyl (CF2H) group is a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor, but with significantly altered lipophilicity and metabolic stability. This unique combination of properties has led to its incorporation into numerous drug candidates, including those targeting kinases and other enzymes.

The synthetic utility of this scaffold is largely dependent on the ability to functionalize the pyrazole core. The presence of a bromine atom at the 4-position of this compound provides a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This guide provides detailed protocols and expert insights for performing Suzuki-Miyaura and Sonogashira couplings on this key intermediate, enabling the synthesis of diverse compound libraries for drug discovery.

The Palladium Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are powerful C-C and C-heteroatom bond-forming transformations. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which is fundamental to understanding reaction optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Palladium_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) Ox_Add Oxidative Addition Pd0->Ox_Add Ar-Br Pd_Intermediate R-Pd(II)-Br(L_n) (Pyrazolyl-Pd Complex) Ox_Add->Pd_Intermediate Transmetalation Transmetalation Pd_Intermediate->Transmetalation R'-M (e.g., R'-B(OR)2) Pd_Coupling_Partner R-Pd(II)-R'(L_n) Transmetalation->Pd_Coupling_Partner Red_Elim Reductive Elimination Pd_Coupling_Partner->Red_Elim Red_Elim->Pd0 Product (Ar-R') Product Coupled Product Red_Elim->Product ArBr 4-Bromo-3-(CF2H)-Pyrazole ArBr->Ox_Add RM Coupling Partner RM->Transmetalation

Application Notes & Protocols: Strategic Functionalization of the C4-Position of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil.[1][2][3] Its prevalence stems from its unique physicochemical properties and its capacity for versatile synthetic modification, which allows for the meticulous tuning of pharmacological activity.[4][5]

Among the positions on the pyrazole ring, the C4-position is of particular strategic importance. Its inherent high electron density makes it a prime target for electrophilic substitution, providing a reliable entry point for introducing a wide array of functional groups.[1][6][7][8] This guide provides an in-depth exploration of the primary methodologies for C4-functionalization, complete with detailed experimental protocols and expert insights to empower researchers in their synthetic endeavors.

Core Strategies for Pyrazole C4-Functionalization

The modification of the C4-position can be broadly categorized into three primary strategies, each with distinct advantages depending on the synthetic goal. The choice of method is dictated by factors such as the desired substituent, available starting materials, and the need for atom economy.

G cluster_0 Core Strategies for Pyrazole C4-Functionalization Start Unfunctionalized Pyrazole ES Electrophilic Substitution Start->ES Classic Method CH_Func Direct C-H Functionalization Start->CH_Func Atom Economy Pre_Func Functionalization of Pre-functionalized Pyrazole Start->Pre_Func Product1 C4-Halogenated, C4-Nitrided, C4-Thiolated Pyrazole ES->Product1 Product2 C4-Arylated, C4-Alkylated, C4-Allylated Pyrazole CH_Func->Product2 Product3 Diverse C4-Substituted Pyrazoles via Cross-Coupling Pre_Func->Product3

Caption: Overview of major pathways for pyrazole C4-functionalization.

Chapter 1: Electrophilic Substitution — The Foundational Approach

Electrophilic substitution is the most traditional and direct method for functionalizing the electron-rich C4-position of the pyrazole ring.[1][9] The reaction proceeds via the attack of an electrophile on the C4 carbon, which has the highest electron density compared to the C3 and C5 positions, avoiding the formation of unstable positively charged azomethine intermediates that would arise from attack at other carbons.[6][7][8]

Protocol 1.1: C4-Halogenation

Halogenated pyrazoles are not only biologically active compounds but also versatile intermediates for further diversification through cross-coupling reactions.[10]

This protocol utilizes a combination of molecular iodine and periodic acid for an efficient and high-yielding iodination.[1]

Step-by-Step Protocol:

  • To a solution of a 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol).

  • Heat the reaction mixture to 80 °C.

  • Stir the reaction vigorously for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C4-iodopyrazole.

A modern and green approach for chlorination uses an electrochemical setup, avoiding harsh chlorinating agents.[10][11][12]

Step-by-Step Protocol:

  • Set up an undivided electrochemical cell with a platinum (Pt) anode and a copper (Cu) cathode.

  • Charge the cell with a saturated aqueous solution of sodium chloride (NaCl) and chloroform (CHCl₃) in a 7:3 volume ratio.

  • Add the pyrazole substrate (e.g., 3,5-dimethylpyrazole, 0.5 M).

  • Begin galvanostatic electrolysis at a constant current density of 0.1 A/cm².

  • Continue the electrolysis until 2 Faradays of charge per mole of pyrazole have passed.

  • After the electrolysis is complete, separate the organic layer.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • The resulting 4-chloro-3,5-dimethylpyrazole is often obtained in high purity, with yields reported up to 92%.[12]

Halogenation Method Reagents Typical Conditions Typical Yield Reference
IodinationI₂, HIO₃, Acetic Acid80 °C, 1-4 h85-95%[1]
ChlorinationNaCl (aq), CHCl₃Pt anode, 0.1 A/cm², RT68-92%[12]
BrominationNaBr (aq)ElectrochemicalHigh[10][11]
ThiocyanationPhICl₂, NH₄SCN, Toluene0 °C, 8 h80-91%[1][13]
Protocol 1.2: C4-Nitration

Nitration introduces a nitro group, which is a versatile functional group that can be reduced to an amine or used to modulate the electronic properties of the ring.[9]

Step-by-Step Protocol:

  • In a flask cooled in an ice bath (0-5 °C), slowly add the pyrazole substrate (1.0 mmol) to a pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the solid product, wash thoroughly with cold water, and dry to obtain the 4-nitropyrazole.

Chapter 2: Transition-Metal-Catalyzed Direct C-H Functionalization

Direct C-H functionalization has revolutionized synthetic chemistry by offering an atom-economical pathway to form new C-C and C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[1][14] Palladium catalysis is particularly effective for the C4-arylation, allylation, and benzylation of pyrazoles.[1]

Protocol 2.1: Palladium-Catalyzed C4-Arylation

This protocol describes the direct coupling of a pyrazole C4-H bond with an aryl bromide.

G cluster_1 Workflow for Pd-Catalyzed C4-Arylation Prep 1. Prepare Reagents - Pyrazole Substrate (1 mmol) - Aryl Bromide (1.2 mmol) - Pd(OAc)₂ (0.02 mmol) - KOAc (2 mmol) - DMA (3 mL) React 2. Reaction Setup - Combine all reagents in a sealed tube - Purge with Nitrogen/Argon Prep->React Heat 3. Heating - Heat mixture at 150 °C for 24 hours React->Heat Workup 4. Work-up - Cool to RT - Dilute with water - Extract with Ethyl Acetate Heat->Workup Purify 5. Purification - Wash organic layer with brine - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography Workup->Purify Final C4-Arylpyrazole Purify->Final

Caption: Experimental workflow for direct C4-arylation of pyrazoles.

Step-by-Step Protocol:

  • In a pressure-rated sealed tube, combine the pyrazole substrate (e.g., 1,3,5-trimethylpyrazole, 1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).[1]

  • Add dimethylacetamide (DMA) (3 mL) as the solvent.

  • Seal the tube and heat the reaction mixture in an oil bath at 150 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C4-arylpyrazole.

Substrate Aryl Halide Catalyst Yield (%) Reference
1,3,5-Trimethylpyrazole4-BromotoluenePd(OAc)₂75%[1]
1,3,5-Trimethylpyrazole4-BromoanisolePd(OAc)₂72%[1]
1-Phenyl-3,5-dimethylpyrazoleBromobenzenePd(OAc)₂68%[1]

Chapter 3: Synthesis of C4-Aminopyrazoles

4-Aminopyrazoles are a privileged scaffold in drug discovery, appearing in numerous pharmacologically active compounds.[15][16][17][18] A common and effective route involves the reduction of an intermediate 4-nitrosopyrazole.[15][16]

Protocol 3.1: Synthesis via Reduction of 4-Nitrosopyrazole

This multi-step, one-pot procedure starts from readily available acetophenones to generate the desired 4-aminopyrazole.[15]

G cluster_2 Mechanism for C4-Aminopyrazole Synthesis Acetophenone Acetophenone Enolate Sodium Enolate Acetophenone->Enolate Claisen Condensation (EtOCHO, EtONa) Oxime Oxime Intermediate Enolate->Oxime Oximation (NaNO₂, HCOOH) Nitroso 4-Nitrosopyrazole Oxime->Nitroso Cyclization (Hydrazine) Amino 4-Aminopyrazole Nitroso->Amino Reduction (NaBH₄, Cu catalyst)

Caption: Synthetic pathway from acetophenones to 4-aminopyrazoles.

Step-by-Step Protocol:

  • Enolate Formation: Perform a Claisen condensation of the starting acetophenone (1.0 equiv) with ethyl formate in a mixture of toluene and ethanolic sodium ethoxide to produce the corresponding sodium enolate.[15]

  • Oximation & Cyclization (Telescoped): To a mixture of the crude enolate in formic acid, acetonitrile, and water, add an aqueous solution of sodium nitrite (NaNO₂) (1.3 equiv). This forms the oxime intermediate in situ.

  • Without isolation, add hydrazine to the mixture and stir (typically at 0 °C) to facilitate cyclization, forming the 4-nitrosopyrazole.

  • Reduction: Isolate the crude 4-nitrosopyrazole. Dissolve it in a suitable solvent (e.g., methanol) and add a copper catalyst (such as copper(II) sulfate).

  • Cool the mixture and add sodium borohydride (NaBH₄) portion-wise.

  • After the reaction is complete, perform an appropriate aqueous work-up and extract the product.

  • Purify by crystallization or column chromatography to obtain the final 4-aminopyrazole.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s) Reference
Low Yield in Electrophilic Substitution Deactivated pyrazole ring due to electron-withdrawing groups.Use harsher reaction conditions (e.g., stronger acids, higher temperatures).[1]
No Reaction in C-H Arylation Catalyst poisoning or deactivation. Steric hindrance from bulky groups at C3/C5 positions.Ensure inert atmosphere and anhydrous conditions. Screen different ligands or catalyst systems. Consider a two-step approach via a C4-halopyrazole if steric hindrance is severe.[1]
Poor Regioselectivity (Mixture of C4/C5 isomers) Similar electronic properties or steric accessibility of C4 and C5 positions.For C-H functionalization, the directing group on N1 is crucial. For electrophilic substitution, consider introducing a temporary blocking group at the C5 position to enhance C4 selectivity.[1]
Starting Material Recovery Reaction conditions are too mild. Insufficient reaction time.Increase temperature, prolong reaction time, or use a more active catalyst system. Monitor reaction progress closely using TLC or GC-MS.

By understanding the principles of pyrazole reactivity and carefully selecting the appropriate synthetic methodology, researchers can efficiently and selectively functionalize the C4-position to generate novel molecules with significant potential in drug discovery and materials science.

References

The Strategic Application of 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole in the Synthesis of Advanced Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrazole Moiety in Modern Fungicides

The relentless evolution of fungal pathogens in agriculture necessitates the continuous development of novel and effective fungicides. Among the most successful classes of modern fungicides are the succinate dehydrogenase inhibitors (SDHIs), which target complex II in the mitochondrial respiratory chain, a crucial enzyme for fungal cellular respiration.[1][2] A key structural motif present in many highly effective SDHI fungicides is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[3][4] This scaffold has been instrumental in the development of several commercial fungicides with broad-spectrum activity.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole as a versatile starting material for the synthesis of these vital agricultural compounds. We will explore the synthetic pathways, provide detailed experimental protocols, and discuss the underlying chemical principles that make this bromo-pyrazole a cornerstone in the synthesis of next-generation fungicides.

Part 1: Synthesis of the Key Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

The primary application of this compound in fungicide synthesis is as a precursor to the corresponding carboxylic acid, a critical building block for the final amide coupling step. The transformation of the C4-bromo group to a carboxylic acid is a pivotal step, and a highly effective method to achieve this is through a lithium-halogen exchange followed by carboxylation with carbon dioxide (dry ice).

Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Objective: To convert this compound to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Materials:

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated pyrazole species is the critical step in this process.

  • Carboxylation: Crush a sufficient quantity of dry ice and add it portion-wise to the reaction mixture. A significant exotherm may be observed. Continue stirring and allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The crude product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent quenching of the reagent and ensure efficient lithium-halogen exchange.

  • Low Temperature: The lithiation of the pyrazole ring is performed at -78 °C to prevent side reactions, such as the decomposition of the organolithium intermediate.

  • Excess Dry Ice: A large excess of dry ice is used to ensure complete carboxylation of the lithiated species and to help manage the exotherm of the reaction.

Caption: Synthetic conversion of the bromo-pyrazole to the key carboxylic acid intermediate.

Part 2: Synthesis of Pyrazole-4-Carboxamide Fungicides

With the key carboxylic acid intermediate in hand, the final step in the synthesis of many SDHI fungicides is the formation of an amide bond with a specific aniline derivative. The choice of the aniline moiety is crucial for determining the fungicidal spectrum and potency of the final product.[5]

Experimental Protocol: General Synthesis of a Pyrazole-4-Carboxamide Fungicide

Objective: To couple 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a substituted aniline to form a pyrazole-4-carboxamide fungicide.

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Substituted aniline (e.g., 2-amino-N-ethyl-benzamide for the synthesis of a boscalid analogue)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or toluene

  • Triethylamine (TEA) or pyridine

  • Standard laboratory glassware

  • Magnetic stirrer and stirring bar

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend or dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in anhydrous toluene. Add a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (1.2 equivalents) at room temperature. Heat the mixture to reflux for 2-3 hours or until the evolution of gas ceases. Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: In a separate flask, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add a solution of the crude acid chloride in anhydrous DCM dropwise to the aniline solution.

  • Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure pyrazole-4-carboxamide fungicide.

Causality Behind Experimental Choices:

  • Acid Chloride Formation: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent nucleophilic attack by the aniline. Thionyl chloride is a common and effective reagent for this transformation.

  • Base in Amide Coupling: Triethylamine or pyridine is used to neutralize the HCl gas generated during the amide bond formation, driving the reaction to completion.

  • Aqueous Work-up: The series of aqueous washes is designed to remove unreacted starting materials, the base, and any water-soluble byproducts, simplifying the final purification.

Caption: General workflow for the synthesis of pyrazole-4-carboxamide fungicides.

Part 3: Mechanism of Action and Biological Activity

The fungicidal activity of pyrazole-4-carboxamides derived from this compound stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH).[6][7] SDH is a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain in mitochondria. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these fungicides block the oxidation of succinate to fumarate, thereby disrupting cellular respiration and leading to fungal cell death.[2]

The difluoromethyl group at the 3-position of the pyrazole ring is crucial for the biological activity of these compounds.[3] The diverse substituents on the aniline moiety allow for the fine-tuning of the fungicide's spectrum of activity against various fungal pathogens.[5][8]

Table 1: Examples of Commercial Fungicides Derived from the 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Scaffold
Fungicide NameYear of IntroductionKey Target Pathogens
Isopyrazam2010Zymoseptoria tritici (Septoria leaf blotch) in cereals
Sedaxane2011Seed-borne pathogens in cereals
Bixafen2011A broad range of fungal diseases in cereals and other crops
Fluxapyroxad2012Powdery mildew, rusts, and leaf spots in various crops
Benzovindiflupyr2012A broad range of fungal diseases in cereals, corn, and soybeans

Data compiled from various sources.[3][4]

Caption: Mechanism of action of pyrazole-4-carboxamide SDHI fungicides.

Conclusion

This compound is a strategically important building block in the synthesis of a powerful class of SDHI fungicides. Its conversion to the corresponding carboxylic acid provides a versatile intermediate for the construction of a wide array of pyrazole-4-carboxamide derivatives. The protocols and principles outlined in this guide offer a solid foundation for researchers and professionals in the agrochemical industry to explore and develop new, more effective solutions for crop protection. The continued investigation into the structure-activity relationships of this class of compounds holds significant promise for addressing the ongoing challenges of fungicide resistance and ensuring global food security.

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Alkynylation

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] Its prevalence is due to its ability to engage in a variety of biological interactions and its synthetic tractability. The functionalization of the pyrazole ring, particularly at the C4-position, is a critical strategy in the generation of novel molecular entities with tailored pharmacological profiles.

Among the array of cross-coupling reactions, the Sonogashira coupling stands out as a powerful and versatile method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is indispensable for installing alkynyl moieties, which can serve as versatile synthetic handles for further elaboration or as integral components of the final bioactive molecule. This guide provides a detailed protocol and field-proven insights for the successful Sonogashira coupling of 4-bromo-pyrazoles, a common yet sometimes challenging substrate class in drug discovery programs.[4]

The Sonogashira Reaction: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5]

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the 4-bromo-pyrazole C-Br bond. This is often the rate-limiting step, particularly for less reactive aryl bromides compared to the corresponding iodides.[2][6]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-pyrazole complex.

  • Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-pyrazole product and regenerate the active Pd(0) catalyst, thus completing the cycle.[2]

// Diagram Caption caption [label="Fig 1: Simplified Catalytic Cycle of the Sonogashira Coupling.", shape=plaintext, fontsize=11, fontcolor="#202124"]; } Caption: Fig 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

While effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne, known as Glaser coupling.[7] This side reaction consumes the alkyne and complicates purification. Consequently, numerous copper-free protocols have been developed, which are particularly advantageous when dealing with sensitive substrates or when homocoupling is a significant issue.[8][9]

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of 4-bromo-pyrazoles. Optimization may be required based on the specific alkyne and pyrazole substitution.

Protocol 1: Classical Pd/Cu-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of 4-bromo-pyrazoles and terminal alkynes.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 4-bromo-pyrazole (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of inert gas for the duration of the reaction.[10]

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.).[11] The solvent and base should be thoroughly degassed prior to use by bubbling with argon for 20-30 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. If no reaction is observed after several hours (as monitored by TLC or LC-MS), gradually heat the mixture to 60-80 °C.[6] Less reactive bromides often require heating to facilitate the initial oxidative addition step.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or saturated aqueous NH₄Cl, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-alkynyl-pyrazole.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended when Glaser homocoupling of the alkyne is a significant issue or if the substrate is sensitive to copper salts. The use of a bulky, electron-rich phosphine ligand is key to facilitating the reaction without copper.[8]

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, add the palladium source (e.g., (AllylPdCl)₂, 2.5 mol%) and a bulky phosphine ligand (e.g., Tri-tert-butylphosphine, P(t-Bu)₃, 10 mol%) to a Schlenk flask.

  • Reaction Setup: Add the 4-bromo-pyrazole (1.0 eq.) to the flask.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF or DMSO. Add a suitable base, such as Cs₂CO₃ or an amine base (2.0 eq.).[5]

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq.) to the mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be carefully monitored by TLC or LC-MS. For particularly unreactive bromides, gentle heating to 60 °C may be required.[12]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Data Presentation: Key Parameter Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection of reaction components. The table below summarizes key parameters and provides guidance for optimization.

ParameterTypical Reagents/ConditionsRationale & Optimization Insights[2][4][5][6][7][8][10][13]
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄, (AllylPdCl)₂Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often more air-stable but require in-situ reduction to the active Pd(0) species. Pd(0) sources like Pd(PPh₃)₄ can be used directly but are more sensitive to air.
Ligand PPh₃ (in precatalyst), P(t-Bu)₃, NHCsFor challenging 4-bromo-pyrazoles, standard PPh₃ may be insufficient. Switching to bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-Heterocyclic Carbene (NHC) ligands can accelerate the rate-limiting oxidative addition step.
Copper (I) Salt CuIEssential for the classical mechanism to generate the copper acetylide. Use a fresh, high-purity source as degradation can inhibit the reaction. Omit entirely for copper-free protocols to prevent Glaser homocoupling.
Base Et₃N, DIPEA, DBU, Cs₂CO₃, K₂CO₃An amine base (e.g., Et₃N) is most common; it deprotonates the alkyne and acts as a scavenger for HBr. Ensure the base is anhydrous. Inorganic bases like Cs₂CO₃ are often used in copper-free systems.
Solvent THF, DMF, MeCN, Toluene, DioxaneThe solvent must solubilize all components. DMF is a common choice for its high polarity and boiling point. THF is suitable for lower temperature reactions. All solvents must be anhydrous and thoroughly degassed.
Temperature Room Temperature to 110 °CWhile many couplings work at room temperature, 4-bromo-pyrazoles often require heating (60-80 °C) to overcome the activation barrier for oxidative addition. Monitor for catalyst decomposition (blackening) at higher temperatures.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the Pd(0) catalyst and to minimize oxygen-driven Glaser homocoupling of the alkyne.[10]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following guide addresses common problems encountered during the Sonogashira coupling of 4-bromo-pyrazoles.

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Low reactivity of the 4-bromo-pyrazole. 3. Catalyst inhibition by the pyrazole substrate.[10]1. Use fresh, high-purity palladium and copper sources. 2. Increase the reaction temperature in increments (e.g., to 60 °C, then 80 °C).[6] 3. Switch to a more robust ligand system, such as a bulky, electron-rich phosphine (e.g., P(t-Bu)₃) or an NHC ligand.[10] 4. If possible, switch the starting material to the more reactive 4-iodo-pyrazole.[14]
Catalyst Decomposition 1. Presence of oxygen or moisture. 2. Reaction temperature is too high. 3. Inappropriate solvent choice (anecdotally, THF can sometimes promote Pd black formation).[15]1. Ensure all reagents and solvents are anhydrous and the system is rigorously degassed and kept under a positive inert atmosphere.[7] 2. Reduce the reaction temperature. 3. Screen alternative solvents like DMF or Toluene.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. The reaction is copper-catalyzed.1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[10] 2. Switch to a copper-free protocol (see Protocol 2). 3. Try slow addition of the alkyne via syringe pump to keep its instantaneous concentration low, favoring cross-coupling.[11]
Starting Material is Consumed but No Product Forms 1. Product instability under the reaction conditions. 2. Competing side reactions (e.g., debromination).1. Attempt the reaction at a lower temperature. 2. Monitor the reaction at earlier time points to check for transient product formation. 3. Screen different base/solvent combinations.

References

Application Notes and Protocols for the Derivatization of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a privileged heterocyclic motif, integral to the structure of numerous therapeutic agents. Its derivatization is a cornerstone of drug discovery programs, enabling the systematic exploration of chemical space to optimize pharmacological properties. The subject of this guide, This compound , represents a particularly valuable building block for library synthesis. This is due to a confluence of three key features:

  • The Pyrazole Core: A stable aromatic ring that acts as a versatile scaffold, capable of engaging in various biological interactions. Its substituted derivatives have shown a wide range of activities, including as kinase inhibitors and anti-inflammatory agents.

  • The Difluoromethyl (-CF₂H) Group: This functionality is increasingly recognized as a crucial tool for enhancing drug-like properties.[1][2] Unlike the more common trifluoromethyl group, the -CF₂H moiety can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups.[1][2][3] This unique characteristic can improve target affinity and specificity. Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability, a critical parameter in drug design.[4]

  • The C4-Bromo Substituent: The bromine atom at the 4-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions.[5] Its reactivity is generally intermediate between iodo and chloro derivatives, offering a good balance of stability and reactivity for palladium-catalyzed transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[5]

This combination makes this compound an ideal starting point for the parallel synthesis of large, diverse compound libraries aimed at identifying and optimizing novel drug candidates.[6][7] This guide provides detailed, field-proven protocols for its derivatization, explains the rationale behind the experimental choices, and offers insights into the purification and analysis of the resulting compound libraries.

Core Derivatization Strategies: A Trio of Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo position of the pyrazole is primed for functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, providing three primary vectors for diversity in a compound library. We will focus on three of the most robust and widely used transformations in medicinal chemistry.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling reaction for creating carbon-carbon bonds between aromatic systems.[8][9] It involves the reaction of our bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. Its popularity stems from the commercial availability of a vast array of boronic acids, mild reaction conditions, and high functional group tolerance.[9]

This protocol is designed for a 24 or 96-well reaction block format, enabling the simultaneous synthesis of multiple analogs.

Materials:

  • This compound

  • A diverse library of aryl and heteroaryl boronic acids or pinacol esters

  • Palladium Catalyst: XPhos Pd G2 (2 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.5 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed

  • Inert atmosphere (Argon or Nitrogen)

  • 24 or 96-well reaction block with magnetic stirring and reflux condenser

Step-by-Step Methodology:

  • Array Preparation: In a glovebox or under a flow of inert gas, dispense this compound (1.0 equiv., e.g., 0.1 mmol, 22.5 mg) into each well of the reaction block.

  • Boronic Acid Addition: To each well, add the corresponding aryl or heteroaryl boronic acid (1.2 equiv., 0.12 mmol). A stock solution of the boronic acids can be used for automated dispensing.

  • Base Addition: Add the base (K₂CO₃ or Cs₂CO₃, 2.5 equiv., 0.25 mmol) to each well.

  • Catalyst Addition: Prepare a stock solution of the palladium catalyst in degassed 1,4-dioxane. Add the appropriate volume to each well to achieve the desired catalyst loading (e.g., 2 mol% for XPhos Pd G2).

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture (e.g., 1 mL) to each well.

  • Reaction Execution: Seal the reaction block and place it on a heating stirrer. Heat the mixture to 90-100 °C and stir for 4-12 hours. The reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up: After cooling to room temperature, quench the reactions by adding water (1 mL) to each well. Extract the products with an organic solvent such as ethyl acetate (2 x 1.5 mL). The organic layers can be combined and concentrated in a centrifugal evaporator.

Causality and Experimental Choices:

  • Catalyst System: XPhos Pd G2 is a highly active, air-stable precatalyst that is effective for a broad range of Suzuki couplings, including those with heteroaryl partners.[10] Pd(PPh₃)₄ is a classic, reliable catalyst, though it may require longer reaction times or higher temperatures for less reactive substrates.[11]

  • Base and Solvent: The combination of a carbonate base and an aqueous dioxane solvent system is a standard and effective choice for Suzuki-Miyaura reactions.[12] The water is crucial for the transmetalation step of the catalytic cycle.[13]

  • Inert Atmosphere: Palladium(0) species are sensitive to oxidation, so maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation A Dispense Pyrazole (1.0 equiv) B Add Boronic Acid (1.2 equiv) A->B C Add Base (2.5 equiv) B->C D Add Catalyst & Solvent C->D E Heat & Stir (90-100°C, 4-12h) D->E F Quench with H₂O E->F G Extract with EtOAc F->G H Concentrate G->H I Purify (HPLC) H->I

Caption: Workflow for parallel Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, creating a C(sp)-C(sp²) bond.[14] This reaction is invaluable for introducing linear, rigid alkynyl linkers into molecules, which can be used to probe binding pockets or serve as handles for further chemistry, such as "click" reactions. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[15]

Materials:

  • This compound

  • A diverse library of terminal alkynes

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Copper(I) Co-catalyst: CuI (10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Array Preparation: To each well of a dry reaction block under inert atmosphere, add this compound (1.0 equiv., 0.1 mmol), Pd(PPh₃)₄ (0.005 mmol), and CuI (0.01 mmol).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., 1 mL of THF) followed by the amine base (Et₃N, 3.0 equiv., 0.3 mmol).

  • Alkyne Addition: Add the respective terminal alkyne (1.5 equiv., 0.15 mmol) to each well.

  • Reaction Execution: Seal the reaction block and stir at room temperature to 60 °C for 6-18 hours. The reaction is often sensitive to temperature; starting at room temperature is advisable.[16] Monitor progress by LC-MS. For less reactive substrates, gentle heating may be required.[17]

  • Work-up: Upon completion, dilute the reaction mixtures with ethyl acetate and filter through a plug of celite to remove catalyst residues. The filtrate can be washed with saturated aqueous NH₄Cl solution, then brine, dried over Na₂SO₄, and concentrated.

Causality and Experimental Choices:

  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst is believed to form a copper acetylide intermediate, which speeds up the transmetalation step.[14]

  • Amine Base: The amine base, typically Et₃N or DIPEA, serves both to neutralize the HBr formed during the reaction and as a solvent. It is crucial that it is anhydrous.

  • Solvent: THF and DMF are common solvents for Sonogashira reactions. DMF can be beneficial for less soluble substrates. It is critical to use anhydrous and degassed solvents to prevent side reactions and catalyst deactivation.

Diagram 2: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) (Oxidative Addition) Pd(0)L₂->Ar-Pd(II)-Br(L₂) Ar-Br Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-C≡CR(L₂) Transmetalation Ar-Pd(II)-C≡CR(L₂)->Pd(0)L₂ Ar-C≡CR Product (Reductive Elimination) Ar-Pd(II)-C≡CR(L₂)->Ar-C≡CR R-C≡CH R-C≡CH R-C≡C-Cu R-C≡C-Cu (Copper Acetylide) R-C≡CH->R-C≡C-Cu CuI, Base Cu(I)Br Cu(I)Br R-C≡C-Cu->Ar-Pd(II)-Br(L₂)

Caption: Simplified catalytic cycles in Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a linkage prevalent in a vast number of pharmaceuticals.[18][19] This reaction allows for the coupling of our bromopyrazole with a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocycles.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Palladium Precatalyst: tBuXPhos Pd G3 (2 mol%) or Pd₂(dba)₃ (2 mol%)

  • Ligand (if using Pd₂(dba)₃): RuPhos or XPhos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Array Preparation (Method A - Precatalyst): In a glovebox, dispense the palladium precatalyst (e.g., tBuXPhos Pd G3, 0.002 mmol) and the base (NaOtBu, 0.2 mmol) into each reaction well. Add this compound (1.0 equiv., 0.1 mmol).

  • Array Preparation (Method B - from Pd(0)): In a glovebox, dispense Pd₂(dba)₃ (0.001 mmol), the phosphine ligand (e.g., RuPhos, 0.004 mmol), and the base into each well. Add the bromopyrazole.

  • Amine and Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1 mL of toluene) to each well, followed by the amine (1.2-1.5 equiv.).

  • Reaction Execution: Seal the reaction block and heat to 80-110 °C for 4-24 hours. Reactions with aryl amines may require higher temperatures than those with alkylamines.[20] Monitor by LC-MS.

  • Work-up: Cool the reaction block to room temperature. Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

Causality and Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is critical in Buchwald-Hartwig amination.[18] Bulky, electron-rich biaryl phosphine ligands like RuPhos and XPhos are highly effective as they promote both the oxidative addition and the final reductive elimination step.[21] Using a pre-formed G3 precatalyst simplifies the reaction setup and often provides more consistent results.

  • Base: A strong, non-nucleophilic base like NaOtBu is typically required to deprotonate the amine in the catalytic cycle.[5] For sensitive substrates, a milder base like Cs₂CO₃ can be used, although it may necessitate higher temperatures or longer reaction times.

  • Air and Moisture Sensitivity: This reaction is highly sensitive to air and moisture.[21] The use of a glovebox and properly dried, degassed solvents is paramount for success.

Data Presentation: Representative Library Synthesis Results

The following table summarizes expected outcomes for the derivatization of this compound based on the protocols described above. Yields and purity are representative and will vary based on the specific coupling partner.

Reaction TypeCoupling Partner ExampleCatalyst SystemConditionsTypical Yield (%)Purity (%) (by UPLC-MS)
Suzuki-Miyaura Phenylboronic AcidXPhos Pd G2 (2%) / K₂CO₃Dioxane/H₂O, 90°C, 6h75-90>95
Suzuki-Miyaura 3-Pyridylboronic AcidPd(PPh₃)₄ (5%) / Cs₂CO₃Dioxane/H₂O, 100°C, 12h60-80>95
Sonogashira PhenylacetylenePd(PPh₃)₄ (5%) / CuI (10%) / Et₃NTHF, 60°C, 8h70-85>95
Sonogashira Propargyl AlcoholPd(PPh₃)₄ (5%) / CuI (10%) / DIPEADMF, 40°C, 12h65-80>90
Buchwald-Hartwig MorpholinetBuXPhos Pd G3 (2%) / NaOtBuToluene, 100°C, 4h80-95>95
Buchwald-Hartwig AnilineRuPhos Pd G3 (2%) / Cs₂CO₃Dioxane, 110°C, 18h55-75>95

High-Throughput Purification and Analysis

The success of a library synthesis campaign is critically dependent on efficient purification and characterization of the products. For libraries of the size generated by these protocols, automated high-throughput purification is essential.[4][22]

Protocol 4: Automated Preparative HPLC-MS for Library Purification

Instrumentation:

  • Preparative HPLC system equipped with a mass spectrometer (MS), a UV detector, and an automated fraction collector.

  • Column: Reversed-phase C18 column (e.g., 19 x 100 mm, 5 µm particle size).

  • Software for automated, mass-triggered fraction collection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product from each well in a suitable solvent, such as DMSO or DMF, to a concentration of ~20-50 mg/mL. Filter the samples into a 96-well plate for injection.

  • Method Development: Develop a generic gradient method suitable for a wide range of product polarities. A typical gradient might be 10-95% acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) over 8-10 minutes.

  • Automated Purification: Configure the software to inject each sample from the 96-well plate. Set the fraction collector to trigger based on the target mass-to-charge ratio (m/z) of the expected product. This ensures that only the desired compound is collected, even if it co-elutes with impurities under UV detection.[1]

  • Post-Purification Processing: Combine the collected fractions for each compound and remove the solvent using a centrifugal evaporator or lyophilizer.

  • Quality Control: Analyze the purity of the final compounds using a rapid analytical UPLC-MS method.[23] Determine the final yield and prepare stock solutions for biological screening.

Diagram 3: High-Throughput Synthesis to Screening Workflow

Full_Workflow cluster_synthesis Parallel Synthesis cluster_purification Automated Purification cluster_analysis Analysis & Screening A Reagent Dispensing (24/96-well plate) B Parallel Reaction (Heating & Stirring) A->B C Crude Product Array B->C D Sample Prep for HPLC C->D E Prep HPLC-MS (Mass-Triggered Collection) D->E F Solvent Evaporation E->F G QC by UPLC-MS (Purity Check) F->G H Plate for Screening (DMSO Stocks) G->H I Biological Assay H->I

References

Application Note: 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole as a Versatile Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, found in numerous bioactive compounds.[1][2] This application note introduces 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole as a novel, high-potential scaffold for the development of chemical probes. The unique combination of a difluoromethyl group, known for its role in modulating protein-ligand interactions, and a synthetically versatile bromine handle at the C4 position makes this molecule an ideal starting point for creating sophisticated tools for target identification and validation.[3] We provide a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale for its use, proposed synthetic strategies for probe development, and detailed, field-proven protocols for target engagement and identification using chemical proteomics techniques.

Introduction: The Pyrazole Scaffold in Chemical Biology

A Privileged Scaffold with Diverse Bioactivity

The pyrazole ring is a five-membered aromatic heterocycle that serves as the core of numerous clinically and commercially successful molecules. Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[2][4] This broad bioactivity stems from the pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets like protein kinases and metabolic enzymes.[5]

A prominent example is the class of succinate dehydrogenase inhibitor (SDHI) fungicides, many of which are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core.[3][6] These compounds demonstrate the critical role of the difluoromethyl group in achieving high potency and target specificity.[6]

Rationale for this compound as a Probe Scaffold

A well-designed chemical probe is a small molecule used to study and manipulate a protein's function in its native biological context.[7][8] The selection of a suitable molecular scaffold is the most critical step in probe development. We propose this compound as an exceptional starting point for several key reasons:

  • Bioactive Core: The 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety is a proven pharmacophore, suggesting a high likelihood of interaction with novel biological targets.

  • Tunable Electronics: The electron-withdrawing difluoromethyl group can enhance binding affinity and modulate the physicochemical properties of the molecule, such as lipophilicity, potentially improving cell permeability.[9]

  • Synthetically Tractable Handle: The bromine atom at the C4 position is a versatile functional handle. It provides a specific site for introducing linkers and reporter tags through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the creation of a diverse array of probes without altering the core binding motif.[9] This is fundamental for constructing affinity-based or photo-reactive probes for target identification.[10][11]

This guide will walk through the conceptualization, synthesis, and application of probes derived from this scaffold.

Physicochemical and Synthetic Considerations

Predicted Physicochemical Properties

Before embarking on synthesis, it is crucial to assess the drug-like properties of the core scaffold. The table below summarizes the predicted properties for the parent compound, this compound.

PropertyPredicted ValueSignificance
Molecular Weight ~225 g/mol Well within the range for good cell permeability (Lipinski's Rule of 5).
logP ~2.0 - 2.5Indicates a balance of hydrophilicity and lipophilicity, favorable for membrane crossing.
H-Bond Donors 0Favorable for passive diffusion across cell membranes.
H-Bond Acceptors 2 (Pyrazole Nitrogens)Allows for potential hydrogen bonding interactions with target proteins.
Polar Surface Area ~25 ŲLow PSA suggests good potential for cell permeability.

Note: Values are estimations from standard cheminformatics software and should be experimentally verified.

Proposed Synthesis Route

The synthesis of the core scaffold can be achieved through established pyrazole synthesis methodologies. A plausible route starts from the commercially available intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole, followed by a regioselective bromination at the C4 position, which is the most electron-rich and sterically accessible position for electrophilic substitution on the pyrazole ring.[1]

G A 3-(difluoromethyl)-1-methyl-1H-pyrazole B This compound A->B Electrophilic Bromination reagent1 N-Bromosuccinimide (NBS) Acetonitrile, RT

Caption: Proposed synthesis of the core scaffold.

Development of Chemical Probes from the Scaffold

A high-quality chemical probe must be accompanied by a suite of related molecules, including a negative control, to ensure that any observed biological effect is due to the specific on-target interaction.[12][13] The bromine handle on our scaffold is ideal for this purpose.

Workflow for Probe Development

The following diagram illustrates the strategic development of a complete probe toolkit from the core scaffold.

G cluster_0 Probe Toolkit Synthesis cluster_1 Affinity Probe cluster_2 Photoaffinity Probe cluster_3 Negative Control Core Core Scaffold 4-bromo-3-(...)-pyrazole Affinity Biotinylated Probe Core->Affinity Suzuki Coupling + Linker-Biotin Photo Diazirine-Alkyne Probe Core->Photo Sonogashira Coupling + Linker-Diazirine-Alkyne Control Inactive Analog (e.g., 4-H or 4-Me) Core->Control Debromination or Methylation

Caption: Strategy for developing a comprehensive probe set.

Protocol: Synthesis of an Affinity-Based Probe

This protocol describes the synthesis of a biotinylated probe for affinity pulldown experiments. The rationale is to attach a high-affinity tag (biotin) via a flexible linker to the core scaffold, allowing for the capture of binding partners from cell lysates.[14]

Materials:

  • This compound (1.0 eq)

  • (4-(Boc-amino)butyl)boronic acid pinacol ester (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2M Na₂CO₃ solution

  • Dioxane/Water (4:1)

  • Biotin-NHS ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Suzuki Coupling: a. To a degassed solution of the bromo-pyrazole scaffold in Dioxane/Water, add the boronic ester, Pd(PPh₃)₄, and Na₂CO₃ solution. b. Heat the mixture at 90°C under an inert atmosphere for 12 hours. c. Monitor reaction completion by TLC or LC-MS. d. Upon completion, perform an aqueous workup, extract with ethyl acetate, and purify by column chromatography to yield the Boc-protected amine intermediate.

  • Boc Deprotection: a. Dissolve the intermediate in DCM and add TFA. b. Stir at room temperature for 2 hours. c. Remove the solvent and TFA under reduced pressure to yield the free amine.

  • Biotinylation: a. Dissolve the amine in DMF and add TEA. b. Add a solution of Biotin-NHS ester in DMF dropwise. c. Stir at room temperature for 16 hours. d. Purify the final biotinylated probe by reverse-phase HPLC.

Protocol: Synthesis of a Negative Control

A negative control is a structurally similar analog that is biologically inactive.[7] Its purpose is to differentiate specific protein binding from non-specific interactions in pulldown experiments. A simple and effective control can be synthesized by replacing the bromine with a hydrogen atom via catalytic hydrogenation.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (balloon or Parr shaker)

Procedure:

  • Dissolve the bromo-pyrazole scaffold in methanol.

  • Add the Pd/C catalyst.

  • Purge the flask with hydrogen gas and stir under a hydrogen atmosphere at room temperature for 8 hours.

  • Monitor reaction completion by LC-MS.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the debrominated negative control.

Application Protocols: Target Identification & Validation

Once the probe toolkit is synthesized, the next step is to identify its cellular targets. Chemical proteomics, which combines chemical tools with mass spectrometry, is the primary method for this.[15]

Protocol 1: Cellular Target Engagement using Thermal Shift Assay (CETSA)

Causality: The principle behind CETSA is that ligand binding stabilizes a protein, increasing its melting temperature. This protocol validates that the parent compound engages a target within intact cells before proceeding to more complex proteomics.[16]

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the parent compound (un-tagged scaffold) at various concentrations (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Harvest, wash, and resuspend cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to separate soluble (un-denatured) and insoluble (denatured) protein fractions.

  • Analyze the soluble fraction by Western blot for a suspected target or by SDS-PAGE and silver staining for a global view. A shift in the melting curve indicates target engagement.

Protocol 2: Target Identification via Affinity Pulldown & Mass Spectrometry

Causality: This is a direct biochemical method to isolate proteins that physically interact with the probe.[14] The biotinylated probe is immobilized on streptavidin beads and used as "bait" to fish out binding partners from a cell lysate. The negative control is run in parallel to identify and subtract non-specific binders.

G A Prepare Cell Lysate B Incubate Lysate with: 1. Biotin-Probe + Beads 2. Biotin-Control + Beads A->B C Wash Beads to Remove Non-specific Binders B->C D Elute Bound Proteins C->D E On-Bead Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis: Identify Proteins Enriched in Probe vs. Control Sample F->G

Caption: Workflow for Affinity Pulldown Mass Spectrometry.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

  • Bead Incubation: Incubate the cleared cell lysate with streptavidin-agarose beads pre-loaded with either the biotinylated probe or the biotinylated negative control. Perform this incubation at 4°C for 2-4 hours with gentle rotation.

  • Washing: Pellet the beads and wash them extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound.

  • Elution & Digestion: a. Elute bound proteins using a denaturing buffer (e.g., boiling in SDS-PAGE sample buffer). b. Alternatively, for cleaner results, perform an on-bead tryptic digest to directly generate peptides for mass spectrometry analysis.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify proteins. True binding partners will be significantly enriched in the sample incubated with the active probe compared to the negative control.

Protocol 3: Target Validation using Competitive Binding

Causality: This experiment confirms that the identified protein target binds to the pharmacophore of the probe, not the linker or biotin tag.[10] The parent, un-tagged compound is used to compete for binding with the biotinylated probe.

Procedure:

  • Prepare cell lysate as in Protocol 4.2.

  • Pre-incubate the lysate with an excess (e.g., 100-fold molar excess) of the parent compound (the "competitor") for 1 hour at 4°C.

  • Add the biotinylated probe pre-loaded on streptavidin beads and incubate for another 2 hours.

  • Wash the beads and elute the bound proteins.

  • Analyze the eluate by Western blot using an antibody against the candidate target protein identified in Protocol 4.2.

  • Expected Result: A significant reduction in the amount of the target protein pulled down in the presence of the competitor confirms a specific interaction.

Protocol 4: Cell-Based Phenotypic Assays

Once a target is identified and validated, the probe can be used to explore its function in cells.[17]

Example Assay: Measuring Reactive Oxygen Species (ROS) Production Pyrazole derivatives have been shown to modulate ROS levels in cancer cells.[18] This assay can determine if the probe has a similar effect.

Procedure:

  • Seed cells in a 96-well plate.

  • Treat cells with the parent compound at various concentrations.

  • After the desired incubation time (e.g., 24 hours), wash the cells and incubate them with a ROS-sensitive fluorescent dye like DCFH-DA.

  • DCFH-DA is oxidized by ROS to the highly fluorescent DCF.

  • Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates a rise in intracellular ROS levels.

Data Interpretation and Best Practices

  • Statistical Significance: In proteomics experiments, always use biological triplicates. A protein should only be considered a "hit" if it is consistently and statistically significantly enriched (e.g., p-value < 0.05 and fold-change > 2) across all replicates.

  • Orthogonal Validation: Do not rely on a single method.[12] A hit from an affinity pulldown should be validated with a different method, such as CETSA or by observing a relevant phenotypic change upon genetic knockdown (e.g., siRNA/CRISPR) of the target protein.

  • Concentration Matters: Use the lowest effective concentration of the probe in cell-based assays to minimize the risk of off-target effects.[16] Determine the cellular IC₅₀ for target engagement whenever possible.

Conclusion

This compound represents a highly promising and versatile scaffold for modern chemical probe development. Its inherent bioactivity, combined with a strategically placed bromine handle, allows for the straightforward synthesis of a complete probe toolkit. The protocols outlined in this note provide a rigorous, self-validating framework for using these tools to identify and validate novel protein targets, ultimately enabling a deeper understanding of complex biological processes and accelerating the early stages of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Debromination in Pyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable solutions for a common and often frustrating side reaction in palladium-catalyzed cross-coupling: the debromination of pyrazole substrates. As Senior Application Scientists, we understand that unwanted hydrodebromination not only reduces the yield of your desired product but can also introduce significant purification challenges.

This resource moves beyond simple procedural lists to explain the underlying mechanistic principles driving this side reaction. By understanding the "why," you can make more informed decisions to rationally design and troubleshoot your experiments for optimal outcomes.

Troubleshooting Guide: Isolating and Solving Debromination Issues

This section addresses specific experimental observations with a focus on immediate, practical solutions grounded in chemical principles.

Q1: I'm observing significant formation of my debrominated pyrazole byproduct in a Suzuki-Miyaura coupling. What are the most likely causes?

A: The appearance of a debrominated byproduct points to a competing reaction pathway that is outcompeting your desired C-C bond formation. This side reaction is most often facilitated by the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with your pyrazole to cleave the C-Br bond.[1][2] The primary factors to investigate are your choice of base, the reaction temperature, and the efficacy of your catalyst-ligand system.

A systematic approach to troubleshooting involves modifying one parameter at a time, starting with the most common culprits:

  • Evaluate the Base: Strong bases are a frequent source of Pd-H species.[1]

  • Lower the Temperature: Thermal energy can favor the higher activation energy pathway of debromination.[3]

  • Optimize the Ligand: The ligand is critical for promoting the desired reductive elimination over the undesired debromination.

Q2: How does my choice of base contribute to debromination, and what are safer alternatives?

A: The base plays a dual role in cross-coupling reactions: it's necessary for the transmetalation step in the Suzuki-Miyaura cycle, but it can also be the primary source of the hydride that leads to debromination.[4][5]

  • Problematic Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are particularly prone to generating Pd-H species through β-hydride elimination from the alkoxide itself or by reacting with trace protic impurities.

  • Recommended Alternatives: Switching to a milder inorganic base is one of the most effective strategies to suppress debromination.[3] Consider the following options:

    • Potassium Phosphate (K₃PO₄): An excellent first choice. It is sufficiently basic to promote transmetalation but has a much lower propensity for generating hydrides.[1]

    • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃): Also highly effective and widely used alternatives that minimize the risk of debromination.[3][4]

In some cases, particularly with electron-deficient pyrazoles, the base can directly promote debromination even at high temperatures without a full catalytic cycle being necessary.[4] This underscores the importance of selecting the mildest base that still affords a reasonable reaction rate.

Q3: My reaction is sluggish at lower temperatures, but increasing the heat leads to more debromination. How do I strike the right balance?

A: This is a classic dilemma where the thermodynamics of the desired reaction and the side reaction are in conflict. Debromination often has a higher activation energy, meaning it becomes significantly more favorable at elevated temperatures.[1][3]

Instead of relying solely on heat to drive a sluggish reaction, the solution lies in increasing the intrinsic activity of the catalyst system.

  • Switch to a More Active Ligand: If you are using a less bulky or electron-rich ligand (e.g., PPh₃), it is likely not promoting the reductive elimination step of the Suzuki coupling efficiently. Switching to a modern biaryl phosphine ligand (see Q4) will accelerate the desired C-C bond formation, allowing you to run the reaction at a lower, more selective temperature (e.g., 60-80 °C).[3][6]

  • Use a Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using a well-defined palladium precatalyst (e.g., an XPhos-Pd-G3). These precatalysts often provide more reliable generation of the active catalyst, leading to faster and cleaner reactions at lower temperatures.[7]

Q4: How can the catalyst and ligand system be tuned to favor cross-coupling over debromination?

A: The ligand is arguably the most powerful tool for controlling the outcome of the reaction. The ideal ligand for preventing debromination will accelerate the rate-limiting steps of the desired catalytic cycle—specifically, oxidative addition and reductive elimination—to such an extent that the competing debromination pathway cannot gain a foothold.[8]

  • Key Ligand Properties: Look for ligands that are both bulky and electron-rich .

    • Bulkiness promotes the final reductive elimination step, which is often the product-forming step in the main cycle.[8][9]

    • Electron-donating character facilitates the initial oxidative addition of the bromo-pyrazole to the Pd(0) center.[8][9]

  • Recommended Ligand Classes: The Buchwald biaryl phosphine ligands are the gold standard for challenging cross-couplings. For bromo-pyrazole substrates, excellent starting points include:

    • XPhos

    • SPhos

    • RuPhos

A tandem catalyst system, such as XPhosPdG2 used in conjunction with additional XPhos ligand, has been demonstrated to be highly effective in completely avoiding debromination in challenging pyrazole systems.[4]

Q5: I'm performing a Buchwald-Hartwig amination on a bromo-pyrazole and seeing hydrodebromination. Are the causes and solutions similar to Suzuki coupling?

A: Yes, the underlying cause is very similar. Hydrodebromination in Buchwald-Hartwig amination also arises from a competing pathway involving a Pd-H species.[1] The choice of base is again a critical factor. While strong bases like NaOtBu or LiHMDS are standard for this reaction, they can exacerbate the hydrodebromination side reaction, especially with electron-deficient heteroaryl halides like bromo-pyrazoles.[3]

Troubleshooting Strategies for Buchwald-Hartwig Amination:

  • Base Selection: Switch to a weaker base if possible. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require a more active catalyst system.[10]

  • Ligand Choice: The use of highly active, bulky, and electron-rich biaryl phosphine ligands is essential. Ligands like tBuBrettPhos have been specifically developed for the amination of challenging N-heterocycles, including unprotected pyrazoles.[11]

  • Solvent and Temperature: Ensure the use of anhydrous solvents and operate at the lowest temperature that provides a reasonable reaction rate to disfavor the hydrodebromination pathway.

Frequently Asked Questions (FAQs)
FAQ 1: What is the general mechanism of debromination in palladium-catalyzed cross-coupling?

The predominant mechanism involves the interception of a key intermediate in the primary catalytic cycle. After the initial oxidative addition of your bromo-pyrazole (Ar-Br) to the Pd(0) catalyst, you form an Ar-Pd(II)-Br intermediate. This species is supposed to proceed to the next step (transmetalation in Suzuki, amine coordination in Buchwald-Hartwig). However, if a palladium-hydride (Pd-H) species is present in solution, it can displace the bromide to form an Ar-Pd(II)-H intermediate. This intermediate then rapidly undergoes reductive elimination to yield the undesired debrominated product (Ar-H) and regenerates the Pd(0) catalyst, which can continue this parasitic cycle.[2][8]

G

FAQ 2: Are there general strategies for setting up a pyrazole cross-coupling reaction to minimize debromination from the start?

Yes, a proactive approach based on best practices can significantly reduce the likelihood of encountering debromination issues.

  • Rigorous Reaction Setup: Use flame-dried glassware under a positive pressure of an inert gas (Argon or Nitrogen). This minimizes atmospheric moisture, a potential hydride source.[12]

  • Use Anhydrous Solvents: Use freshly distilled or purchased anhydrous solvents. Even small amounts of water or alcohol impurities can contribute to Pd-H formation.[3]

  • Degas Thoroughly: Degas your solvent and final reaction mixture using methods like freeze-pump-thaw (3 cycles) or by bubbling argon through the solution for 15-20 minutes. This removes dissolved oxygen which can damage the catalyst.[12]

  • Start with a Proven Catalyst System: Don't start with older, less efficient systems. Begin with a modern Buchwald ligand/precatalyst combination (e.g., SPhos/Pd-G3) and a mild base (K₃PO₄).[7]

  • Purity of Reagents: Ensure your bromo-pyrazole and boronic acid/ester are pure. Impurities can inhibit the catalyst or act as unwanted ligands.[13]

G start Debromination Observed? q_base Is the base strong (e.g., NaOtBu)? start->q_base Yes q_temp Is temperature > 100 °C? q_base->q_temp No sol_base Action: Switch to milder base (K₃PO₄, Cs₂CO₃) q_base->sol_base Yes q_ligand Using a non-biaryl phosphine ligand? q_temp->q_ligand No sol_temp Action: Lower temperature to 60-80 °C q_temp->sol_temp Yes sol_ligand Action: Switch to bulky, e⁻-rich ligand (XPhos, SPhos) q_ligand->sol_ligand Yes end Problem Resolved q_ligand->end No sol_base->q_temp sol_temp->q_ligand sol_catalyst Consider a more active precatalyst (e.g., G3/G4) sol_ligand->sol_catalyst sol_catalyst->end

Optimized Protocol & Data Summary
Table 1: Influence of Reaction Parameters on Debromination of Bromo-pyrazoles
ParameterCondition Prone to DebrominationRecommended SolutionRationale
Base Strong alkoxides (NaOtBu, KOtBu)K₃PO₄, Cs₂CO₃, K₂CO₃Minimizes the formation of palladium-hydride species.[1][3][4]
Ligand Small, electron-neutral (e.g., PPh₃)Bulky, electron-rich biaryl phosphines (XPhos, SPhos)Accelerates reductive elimination, outcompeting the debromination pathway.[3][7]
Temperature High (>100 °C)60 - 80 °CDebromination is often favored thermodynamically at higher temperatures.[3]
Solvent Protic (e.g., alcohols) or wet aprotic solventsAnhydrous, degassed aprotic solvents (Dioxane, Toluene, CPME)Prevents the solvent from acting as a hydride source.[3][12]
Pd Source In situ generation from Pd(OAc)₂ / Pd₂(dba)₃Well-defined precatalysts (e.g., Pd-G3/G4)Provides more reliable and efficient generation of the active Pd(0) catalyst.[7]
Protocol 1: Optimized Suzuki-Miyaura Coupling of a Bromo-pyrazole to Minimize Debromination

This protocol provides a robust starting point for coupling arylboronic acids with bromo-pyrazole substrates, designed specifically to suppress hydrodebromination.

Reagents & Materials:

  • Bromo-pyrazole substrate (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water (if using a boronic acid, typically dioxane/water 10:1)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the bromo-pyrazole, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add the SPhos Pd G3 precatalyst.

  • Evacuation and Backfill: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane (and water, if applicable) via syringe. The typical concentration is 0.1 M with respect to the bromo-pyrazole.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

References

Technical Support Center: Synthesis of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing this critical synthesis. As a key building block in the development of modern fungicides and other specialty chemicals, achieving a high-yield, high-purity synthesis is paramount.[1][2] This document moves beyond standard protocols to address the common and nuanced challenges encountered during this synthetic sequence, empowering you to troubleshoot effectively and enhance your experimental outcomes.

Synthesis Overview: A Two-Stage Approach

The synthesis of this compound is typically conceptualized in two primary stages:

  • Formation of the Pyrazole Core: Synthesis of the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole.

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of the pyrazole ring.

Each stage presents unique challenges that can significantly impact the overall yield and purity. This guide will dissect these challenges in a practical, question-and-answer format.

Synthesis_Workflow A Starting Materials (e.g., Difluoroacetoacetate derivative) B Stage 1: Pyrazole Ring Formation (Cyclocondensation with Methylhydrazine) A->B C Intermediate: 3-(difluoromethyl)-1-methyl-1H-pyrazole B->C Purification D Stage 2: Electrophilic Bromination C->D E Final Product: This compound D->E Purification & Isolation

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: From Precursor to Product

This section addresses specific problems you may encounter during your synthesis. The solutions provided are grounded in established chemical principles and process optimization data.

Part 1: Issues in Pyrazole Ring Formation

Question: My yield for the 3-(difluoromethyl)-1-methyl-1H-pyrazole intermediate is consistently low. What are the likely causes and how can I fix them?

Answer: Low yield in the initial cyclocondensation step is a frequent bottleneck. The primary culprits are typically isomer formation, incomplete reaction, and side reactions involving the difluoromethyl group.

  • Isomer Formation: The reaction of a 1,3-dicarbonyl equivalent with methylhydrazine can produce two regioisomers. The formation of the undesired 5-(difluoromethyl)-1-methyl-1H-pyrazole isomer is a common issue that complicates purification and reduces the yield of the target intermediate.[1][3]

    • Causality: The nucleophilicity of the two nitrogen atoms in methylhydrazine is different, but under certain conditions, competitive attack at both carbonyl positions of the diketone precursor can occur.

    • Solution: Control of reaction temperature and pH is critical. Running the reaction at lower temperatures and under slightly acidic conditions can favor the desired regioselectivity. Some modern, patented routes have been developed specifically to improve regioselectivity, for instance, by using alternative starting materials that guide the cyclization.[4][5]

  • Incomplete Reaction: The cyclization may stall, leaving significant amounts of starting material or partially reacted intermediates.

    • Causality: Insufficient reaction time, inadequate temperature, or poor mixing can lead to an incomplete reaction. The reactivity of the difluoroacetyl group can also be lower than its non-fluorinated analog.

    • Solution: Monitor the reaction closely using TLC or LC-MS. If the reaction stalls, a modest increase in temperature or an extended reaction time may be necessary. Ensure efficient stirring, especially in heterogeneous mixtures.

  • Hydrolysis/Side Reactions: The difluoroacetoacetate starting materials can be susceptible to hydrolysis, especially under harsh basic or acidic conditions.

    • Solution: Use anhydrous solvents and reagents where possible. If an aqueous workup is required, perform it quickly and at a low temperature. Buffering the reaction mixture can also prevent significant pH excursions.

Part 2: Challenges in the Bromination Step

Question: I'm attempting to brominate my 3-(difluoromethyl)-1-methyl-1H-pyrazole intermediate, but the reaction is messy, with low conversion and multiple products. What's going wrong?

Answer: The bromination of the pyrazole ring is an electrophilic aromatic substitution.[6][7] While the C4 position is electronically favored for substitution, the reaction's success hinges on selecting the right brominating agent and precisely controlling the conditions.

Bromination_Troubleshooting Start Low Yield or Messy Bromination Q1 What is the major issue? Start->Q1 LowConv Low Conversion Q1->LowConv Low Conversion MultiProd Multiple Products (Di-bromo, etc.) Q1->MultiProd Multiple Products Degradation Starting Material Degradation Q1->Degradation Degradation Sol_LowConv1 Increase temperature moderately. Check reagent activity. LowConv->Sol_LowConv1 Sol_LowConv2 Switch to a more reactive brominating agent (e.g., Br₂). LowConv->Sol_LowConv2 Sol_MultiProd1 Use a milder agent (NBS). Lower reaction temperature. MultiProd->Sol_MultiProd1 Sol_MultiProd2 Reduce equivalents of brominating agent (1.0-1.1 eq). MultiProd->Sol_MultiProd2 Sol_Degradation Use a non-polar, aprotic solvent. Run at lower temperature. Degradation->Sol_Degradation

Caption: Decision tree for troubleshooting common bromination issues.

Key Troubleshooting Points for Bromination:

  • Choice of Brominating Agent: This is the most critical parameter.

    • N-Bromosuccinimide (NBS): Often the preferred reagent. It is a solid, easier to handle than liquid bromine, and generally provides better selectivity for mono-bromination, minimizing the formation of di-brominated byproducts.[8][9]

    • Elemental Bromine (Br₂): More reactive and can easily lead to over-bromination if not controlled carefully. It often requires a non-polar solvent like CCl₄ or CH₂Cl₂ and careful, slow addition at low temperatures.[10]

    • Other Reagents: Systems like LiBr with an oxidant or KBr have also been reported for pyrazole bromination but can require more complex setups.[8][11]

  • Stoichiometry Control:

    • Causality: Using a large excess of the brominating agent is a common mistake that directly leads to the formation of di-brominated and other poly-halogenated impurities.[9]

    • Solution: Use a slight excess (1.0 to 1.1 equivalents) of the brominating agent. It is better to have a small amount of unreacted starting material, which is easier to separate, than to deal with over-brominated products.

  • Solvent and Temperature:

    • Causality: The solvent polarity can influence the reactivity of the brominating agent and the stability of reaction intermediates. High temperatures increase reaction rates but drastically reduce selectivity.

    • Solution: For NBS, solvents like acetonitrile or DMF are common. For Br₂, dichloromethane or carbon tetrachloride are typically used. The reaction should be started at a low temperature (e.g., 0 °C) and allowed to warm slowly to room temperature while monitoring progress.

Question: I've managed to get a good conversion, but purifying the final this compound is difficult. What are the best practices?

Answer: Purification aims to remove unreacted starting material, the succinimide byproduct (if using NBS), and any over-brominated species.

  • Workup: After the reaction is complete, a standard aqueous workup is often necessary. Quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution. This is crucial to prevent further reactions during extraction and solvent removal.

  • Chromatography: Flash column chromatography is the most effective method for achieving high purity.[12]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is effective. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to elute your product. The starting material will typically elute first, followed by the desired mono-brominated product, and then any di-brominated impurities.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a highly effective and scalable purification method.[4]

    • Solvent Screening: Test various solvent systems. A mixture of a solvent in which the compound is soluble (e.g., ethanol, isopropanol) and an anti-solvent in which it is poorly soluble (e.g., water, hexane) is often ideal.

ParameterRecommendation for BrominationRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder, more selective, easier to handle than Br₂. Minimizes over-bromination.[9]
Equivalents 1.0 - 1.1 eqPrevents di-bromination; unreacted starting material is easier to remove.[9]
Solvent Acetonitrile (MeCN) or Dichloromethane (DCM)Aprotic solvents that are compatible with the reaction and facilitate workup.
Temperature 0 °C to Room TemperatureAllows for controlled reaction initiation and prevents runaway reactions or side product formation.
Workup Quench Aqueous Sodium Thiosulfate (Na₂S₂O₃)Neutralizes excess NBS or Br₂ to stop the reaction definitively.
Purification Silica Gel Chromatography / RecrystallizationEffective for removing both more and less polar impurities.[4][12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the bromination of 3-(difluoromethyl)-1-methyl-1H-pyrazole? The reaction is a classic electrophilic aromatic substitution. The pyrazole ring acts as the nucleophile, attacking the electrophilic bromine source (e.g., Br⁺ from NBS or polarized Br₂). The C4 position is the most electron-rich and sterically accessible carbon on the ring, leading to a strong preference for substitution at this site.[6][7]

Q2: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is a quick and effective method. Use a UV lamp to visualize the spots. The product, being more halogenated and often slightly more polar than the starting material, should have a distinct Rf value. For more precise monitoring, especially during process development, LC-MS is highly recommended to track the consumption of starting material and the formation of product and byproducts.

Q3: Are there any specific safety precautions for this synthesis? Yes. Brominating agents like NBS and especially elemental bromine are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The solvents used (e.g., DCM, MeCN) are also hazardous. Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.

Q4: Can I perform a one-pot synthesis from the 1,3-dicarbonyl precursor to the final brominated product? While one-pot syntheses of brominated pyrazoles from simple diketones have been reported, they are not recommended for this specific substrate.[8] The conditions required for the initial cyclization are generally incompatible with those for selective bromination. Attempting this would likely lead to a complex mixture of products and a very low yield of the desired compound. A two-step process with isolation and purification of the intermediate is the most robust and reliable approach.

References

stability of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Managing Stability in Acidic Conditions

Welcome to the technical support center for 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its stability profile, particularly in acidic media, is critical for reaction optimization, impurity control, and ensuring the integrity of your results.[1][2][3]

This document provides in-depth answers to frequently asked questions, a practical troubleshooting guide for common experimental challenges, and validated protocols for assessing the stability of your compound.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in acidic media?

The stability of this pyrazole derivative is primarily influenced by a combination of pH, temperature, acid concentration, and the nature of the acid itself. The pyrazole ring is generally aromatic and relatively stable, but the substituents—particularly the bromine and difluoromethyl groups—can be susceptible to degradation under harsh acidic conditions.

  • Protonation: The pyrazole ring contains nitrogen atoms that can be protonated in acidic media. This alters the electron distribution in the ring, potentially making it more susceptible to nucleophilic attack or other degradation pathways.[4]

  • Hydrolysis: The difluoromethyl (CHF₂) group, while more stable than a trichloromethyl group, can undergo slow hydrolysis to a formyl group and ultimately a carboxylic acid under forcing acidic conditions (high temperature, strong acid).

  • Debromination: The C-Br bond at the 4-position of the pyrazole can be labile. In the presence of strong acids, particularly at elevated temperatures, electrophilic attack on the ring can lead to nitrodebromination or other substitution reactions.[5]

Q2: What are the most likely degradation products I might encounter?

Under forced acidic conditions (e.g., heating in strong acid), two primary degradation pathways are plausible:

  • Debromination: Replacement of the bromine atom at the 4-position with a hydrogen atom, yielding 3-(difluoromethyl)-1-methyl-1H-pyrazole. This is a common reaction for brominated pyrazoles.[5]

  • Hydrolysis of the Difluoromethyl Group: Acid-catalyzed hydrolysis of the CHF₂ group to a carboxylic acid, forming 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

It is crucial to use a stability-indicating analytical method, such as HPLC-UV or LC-MS, that can separate the parent compound from these potential impurities.[6][7]

Q3: How can I monitor the stability of my compound during an acid-catalyzed reaction?

The most effective way is to perform in-process control (IPC) checks. This involves taking small aliquots of your reaction mixture at regular intervals (e.g., every hour), quenching the acid (e.g., with a saturated sodium bicarbonate solution), and analyzing the sample by a calibrated chromatographic method (HPLC or UPLC). This will allow you to quantify the remaining starting material and detect the formation of any degradation products in near real-time.

Q4: Are there specific acidic reagents that should be avoided?

While the compound is generally robust, caution is advised with:

  • Strong Oxidizing Acids: Acids like nitric acid, especially in combination with sulfuric acid, can lead to unwanted side reactions, including nitration and oxidative degradation.[5]

  • High Temperatures: Avoid prolonged heating (>80°C) in strongly acidic solutions unless required by the reaction protocol, as this will accelerate degradation.[6]

  • Lewis Acids: While useful in many reactions, strong Lewis acids can coordinate to the pyrazole nitrogens and activate the ring towards undesired pathways. Their compatibility should be assessed on a case-by-case basis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Unexpectedly Rapid Degradation The pH of the solution is too low, the temperature is too high, or the specific acid used is too harsh.Carefully monitor and control the pH. Conduct experiments at the lowest effective temperature. If the protocol allows, screen different acids (e.g., HCl vs. H₂SO₄ vs. p-TsOH) to find one that promotes the desired reaction without significant degradation.[8]
Formation of Multiple Unknown Impurities The reaction may be non-selective, or oxidative degradation could be occurring.Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Lowering the reaction temperature can often improve selectivity. Use a stability-indicating HPLC method to track impurity formation and optimize conditions to minimize them.[6]
Inconsistent Analytical Results (e.g., HPLC) The analytical method is not stability-indicating, or the sample is degrading post-quench.Develop and validate an HPLC method using forced degradation samples (see Protocol 1 below). Ensure the method can separate the parent compound from its potential degradation products. Immediately analyze quenched samples or store them at low temperatures (e.g., <4°C) to prevent further changes.[7][8]
Precipitation from Reaction Mixture The protonated form of the compound or a degradation product may have lower solubility in the reaction solvent.Consider using a co-solvent to improve solubility. If precipitation is unavoidable, ensure the reaction mixture is well-stirred to maintain homogeneity. Analyze both the solution and the precipitate to identify the components.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study in Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[6]

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to reveal likely degradation pathways.[6]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Stress Condition Setup:

    • In a clean vial, add 1 mL of the stock solution.

    • Add 1 mL of 0.1 M HCl.

    • Prepare a control sample by adding 1 mL of the stock solution to 1 mL of the HPLC mobile phase or water.

  • Incubation: Place both the stressed sample and the control sample in a controlled temperature environment (e.g., a 60°C water bath or oven) for 24 hours.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at specific time points (e.g., 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH. This is critical to stop the degradation process.

  • Dilution & Analysis: Dilute the neutralized sample with the mobile phase to a final concentration suitable for your analytical method (e.g., 100 µg/mL). Analyze by a validated HPLC-UV or LC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep_Stock Prepare 1 mg/mL Stock Solution Mix_Acid Mix Stock with 0.1 M HCl Prep_Stock->Mix_Acid Incubate Incubate at 60°C Mix_Acid->Incubate Heat Sample Take Aliquots at Time Points (2, 4, 8, 24h) Incubate->Sample Neutralize Neutralize with 0.1 M NaOH Sample->Neutralize Analyze Analyze by HPLC/LC-MS Neutralize->Analyze End End Analyze->End Compare Data & Identify Products

References

Technical Support Center: Synthesis of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthesis. We will delve into the causality behind potential side reactions, provide robust troubleshooting protocols, and offer clear, actionable advice to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound. Each entry follows a question-and-answer format, providing a diagnosis, the underlying chemical reasoning, and a detailed protocol for resolution.

Issue 1: My reaction is complete by TLC/GC, but the final product NMR shows two distinct sets of pyrazole proton signals. What is the likely impurity?

Answer:

The most probable byproduct is the isomeric 5-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole. The bromination of a 1,3-substituted pyrazole is a regioselective electrophilic aromatic substitution. While the C4 position is electronically favored for substitution, minor amounts of the C5 isomer can form, particularly if reaction conditions are not strictly controlled.[1][2]

Causality: The regioselectivity is dictated by the electronic properties of the pyrazole ring. The N1-methyl group is electron-donating, increasing the electron density of the ring. The pyridine-like nitrogen at N2 is electron-withdrawing. This combination makes the C4 position the most nucleophilic and, therefore, the primary site for electrophilic attack by "Br+". However, the C5 position also has significant electron density, and under certain conditions, competitive bromination can occur.

Workflow for Isomer Identification and Resolution

cluster_observe Observation cluster_hypothesize Hypothesis cluster_verify Verification cluster_resolve Resolution observe Two pyrazole signals in ¹H NMR hypo Presence of 5-Bromo Isomer observe->hypo Likely Cause gcms GC-MS Analysis: - Two peaks with identical m/z. - Slightly different retention times. hypo->gcms Confirm with hplc HPLC Analysis: - Two distinct peaks. hypo->hplc chroma Purification by Column Chromatography (Silica gel, Hexane/EtOAc gradient) gcms->chroma If confirmed hplc->chroma recryst Fractional Crystallization (if sufficient difference in solubility) chroma->recryst Alternative

Caption: Workflow for identifying and resolving isomeric byproducts.

Analytical Protocol: Differentiating 4-Bromo and 5-Bromo Isomers

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.

    • Detection: UV at 220 nm.

    • Expected Result: The two isomers should resolve into two separate peaks. The 4-bromo isomer is generally less polar and will have a longer retention time.

  • ¹H NMR Spectroscopy:

    • 4-Bromo Isomer (Desired Product): Expect a single proton signal for the pyrazole ring (at C5), typically a singlet around δ 7.6-8.0 ppm. The difluoromethyl group will appear as a triplet (due to coupling with two fluorine atoms) around δ 6.8-7.2 ppm. The N-methyl group will be a singlet around δ 3.9-4.1 ppm.

    • 5-Bromo Isomer (Byproduct): Expect a single proton signal for the pyrazole ring (at C4), typically a singlet shifted slightly from the 5-H proton, often upfield. The difluoromethyl and N-methyl signals will also be present but may be slightly shifted.

Corrective Action: Careful purification by flash column chromatography on silica gel using a shallow gradient of ethyl acetate in hexanes is typically effective for separating these isomers.

Issue 2: My crude product is an orange or brown oil that is difficult to purify. What causes this and how can I fix it?

Answer:

This issue often points to two potential problems: residual solvent, particularly high-boiling point aprotic polar solvents like DMF, or the formation of colored impurities from side reactions with the brominating agent.[3] Using N-Bromosuccinimide (NBS) is a common method for this bromination, and residual succinimide or byproducts from its decomposition can contribute to the oily nature and color.[4]

Causality:

  • Residual Solvent: Solvents like DMF have high boiling points and can be difficult to remove completely under standard rotary evaporation, leaving an oily residue.

  • Brominating Agent Byproducts: NBS can sometimes lead to the formation of colored byproducts. If the reaction is overheated or run for too long, decomposition and other side reactions can occur.

Protocol: Post-Reaction Workup and Purification

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Quench any remaining brominating agent by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15-20 minutes until the orange/yellow color dissipates.

  • Extraction: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane and wash sequentially with:

    • Water (2x) to remove water-soluble byproducts like succinimide.[4]

    • Saturated brine solution (1x) to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation.

  • Azeotropic Removal of DMF (if used): If you suspect residual DMF, add toluene to the oily residue and evaporate again. Repeat this process 2-3 times. Toluene forms a lower-boiling azeotrope with DMF, aiding its removal.

  • Purification:

    • Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like cold hexanes or petroleum ether.[3][4] The desired product may precipitate as a solid, leaving impurities in the solvent.

    • Column Chromatography: If trituration fails, purify the crude oil using column chromatography as described in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should be aware of in this synthesis?

A1: Besides the 5-bromo isomer, other potential byproducts include unreacted starting material (3-(difluoromethyl)-1-methyl-1H-pyrazole), over-brominated species (e.g., 4,5-dibromopyrazole derivative), and impurities carried over from the synthesis of the starting pyrazole. The purity of your starting 3-(difluoromethyl)-1-methyl-1H-pyrazole is critical for a clean reaction.

Table 1: Analytical Signatures of Product and Common Byproducts
CompoundApprox. ¹H NMR (pyrazole-H, ppm)Approx. ¹H NMR (CHF₂, ppm)Expected Mass (m/z) [M]+Notes
Desired Product ~7.8 (s, 1H)~7.0 (t, J≈54 Hz, 1H)224/226Bromine isotope pattern (1:1)
5-Bromo Isomer ~7.6 (s, 1H)~7.1 (t, J≈54 Hz, 1H)224/226Bromine isotope pattern (1:1)
Starting Material ~7.5 (d, 1H), ~6.3 (d, 1H)~6.9 (t, J≈54 Hz, 1H)146No bromine pattern
4,5-Dibromo Byproduct No pyrazole C-H signal~7.2 (t, J≈54 Hz, 1H)302/304/306Dibromine isotope pattern (1:2:1)

Q2: How can I best control the regioselectivity of the bromination step to favor the 4-bromo product?

A2: Controlling regioselectivity is key to maximizing yield and simplifying purification.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over harsher reagents like liquid bromine (Br₂) as it provides a slow, controlled release of the electrophilic bromine species, which enhances selectivity.[4]

  • Reaction Temperature: Run the reaction at a controlled, low temperature (e.g., 0 °C to room temperature). Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored 5-bromo isomer.

  • Solvent: A non-polar or moderately polar aprotic solvent like dichloromethane (DCM), chloroform, or acetonitrile is typically used. The choice can influence the solubility of intermediates and the reaction rate.

Diagram: Key Reaction Pathways

cluster_products Products SM 3-(difluoromethyl)-1-methyl-1H-pyrazole P4 4-Bromo Product (Major) SM->P4 + NBS (e.g., DCM, 0°C) Favored Pathway P5 5-Bromo Isomer (Minor) SM->P5 Side Reaction (e.g., high temp)

Caption: Reaction pathways for the bromination of the pyrazole precursor.

Q3: What is the recommended analytical method for in-process control (IPC) of the reaction?

A3: For real-time monitoring, Thin Layer Chromatography (TLC) is the most straightforward method.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., starting at 7:3 or 8:2 v/v) is a good starting point.

  • Visualization: UV light (254 nm). The pyrazole ring is UV active.

  • Procedure: Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. The desired 4-bromo product will have a higher Rf value (run further up the plate) than the starting material.

For more quantitative IPC, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector can be used to determine the percentage conversion of the starting material and the relative ratio of the 4-bromo to 5-bromo isomers.

References

Technical Support Center: Scaling Up the Production of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the specific challenges encountered during the multi-step synthesis of this important heterocyclic building block.

I. Overview of the Synthetic Strategy

The most industrially relevant and scalable synthesis of this compound originates from the key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA). DFPA is a crucial component in the synthesis of numerous modern succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] The production pathway involves a two-stage process: the decarboxylation of DFPA to yield the pyrazole core, followed by a regioselective bromination at the C4 position.

This guide is structured to address challenges at each critical stage of this process.

Synthetic_Workflow DFPA 3-(difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid (DFPA) Decarboxylation Stage 1: Decarboxylation DFPA->Decarboxylation Pyrazole_Core 3-(difluoromethyl)-1-methyl-1H-pyrazole Decarboxylation->Pyrazole_Core Bromination Stage 2: Regioselective Bromination Pyrazole_Core->Bromination Final_Product 4-bromo-3-(difluoromethyl)-1-methyl- 1H-pyrazole Bromination->Final_Product

Caption: High-level synthetic workflow for this compound.

II. Stage 1: Decarboxylation of DFPA

This step removes the carboxylic acid group to generate the direct precursor for bromination. While seemingly straightforward, this transformation is often challenging due to the stability of the pyrazole ring and the potential volatility of the product.

Frequently Asked Questions (FAQs)

Q: What are the primary methods for the decarboxylation of pyrazole-4-carboxylic acids? A: There are three main approaches documented for this type of transformation:

  • Thermal Decarboxylation: Heating the substrate, often neat or in a high-boiling solvent (e.g., quinoline, NMP), to its decomposition point. This method can be effective but often requires harsh conditions and can lead to low yields for volatile products.[3]

  • Acid-Catalyzed Decarboxylation: Heating in the presence of a mineral acid (e.g., H₂SO₄, HCl) in an aqueous medium. Temperatures for this process can range from 80°C to over 200°C.[3][4][5]

  • Metal-Catalyzed Decarboxylation: This is a milder, more modern approach. Copper-based catalysts (e.g., Cu₂O, copper powder) are commonly used, often in the presence of a base (like K₂CO₃) and a high-boiling polar solvent.[3][5][6] This method generally offers higher yields and better selectivity.

Troubleshooting Guide: Decarboxylation

Q: My decarboxylation reaction is stalling, with significant starting material remaining. What factors should I investigate? A: Incomplete conversion is a common issue. Here’s a checklist to diagnose the problem:

  • Temperature: This is the most critical parameter. For thermal or acid-catalyzed methods, temperatures are often in the 150-200°C range.[3][4] Ensure your reactor is reaching and maintaining the target temperature. Insufficient heat is the primary cause of sluggish reactions.

  • Catalyst Activity (for metal-catalyzed routes): If using a copper catalyst, ensure it is not deactivated. The presence of certain impurities can poison the catalyst. Using fresh, high-purity Cu₂O or copper powder is recommended.

  • Solvent Choice: The solvent must be stable at the required high temperatures and effectively dissolve the substrate. High-boiling aprotic polar solvents like NMP or quinoline are often used.[3]

  • Water Content: For some methods, the presence of a small, controlled amount of water can be beneficial.[3][4] However, excess water can interfere with certain catalytic cycles. Ensure your reagents and solvents are appropriately dried if required by the specific protocol.

Q: I'm observing significant charring and byproduct formation, leading to low yields. How can I improve the reaction's selectivity? A: Degradation is indicative of conditions that are too harsh or non-selective.

  • Lower the Temperature: If possible, switch to a metal-catalyzed method which typically runs at lower temperatures than purely thermal approaches, minimizing degradation.

  • Inert Atmosphere: At high temperatures, the substrate and product can be susceptible to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial for preventing oxidative side reactions and improving yield and purity.

  • Reaction Time: Prolonged exposure to high temperatures can degrade the product. Monitor the reaction progress (e.g., by HPLC or GC) and stop the reaction once the starting material is consumed.

III. Stage 2: Regioselective Bromination

This stage involves the electrophilic substitution of a hydrogen atom with bromine at the C4 position of the pyrazole ring. The key challenges are achieving high regioselectivity, preventing over-bromination, and safely handling the hazardous reagents.

Frequently Asked Questions (FAQs)

Q: Which brominating agent is better for this synthesis: elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)? A: Both are effective, but the choice depends on scale, safety infrastructure, and desired selectivity.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Highly reactive, less selective. Prone to over-bromination if not controlled.Milder and more selective for aromatic C-H bromination.[7]
Handling Highly corrosive, toxic, fuming liquid. Requires specialized handling equipment like scrubbers and corrosion-resistant lines.[7][8][9]Crystalline solid, easier to handle at lab scale. Less corrosive than Br₂.[8]
Byproducts Generates HBr, which is acidic and corrosive.Generates succinimide, which is a water-soluble and relatively benign solid.
Scale-Up More cost-effective for large-scale production but poses significant safety and engineering challenges.[10]Often preferred for lab and pilot scale due to easier handling. Can be used at large scale, but cost and waste stream (succinimide) are considerations.

For scale-up, while Br₂ is economically attractive, the capital investment in safety and handling equipment is substantial. NBS provides a process with a more manageable safety profile.[7][10]

Troubleshooting Guide: Bromination

Bromination_Troubleshooting Start Low Yield or Purity in Bromination Check_Purity Is precursor purity >98%? Start->Check_Purity Purify Purify 3-(difluoromethyl)-1-methyl- 1H-pyrazole before bromination. Check_Purity->Purify No Check_Stoichiometry Is brominating agent stoichiometry correct (1.0-1.05 eq)? Check_Purity->Check_Stoichiometry Yes Purify->Start Adjust_Stoichiometry Adjust stoichiometry. Excess agent causes over-bromination. Check_Stoichiometry->Adjust_Stoichiometry No Check_Temp Is reaction temperature low enough (e.g., 0-10°C)? Check_Stoichiometry->Check_Temp Yes Adjust_Stoichiometry->Start Lower_Temp Lower temperature to improve selectivity and reduce side reactions. Check_Temp->Lower_Temp No Check_Addition Was brominating agent added slowly/portion-wise? Check_Temp->Check_Addition Yes Lower_Temp->Start Slow_Addition Implement slow, controlled addition to maintain low concentration of Br+. Check_Addition->Slow_Addition No Success Problem Resolved Check_Addition->Success Yes Slow_Addition->Start

Caption: Decision tree for troubleshooting common bromination issues.

Q: My reaction produces a mixture of the desired 4-bromo product and a di-bromo byproduct. How do I prevent this? A: Over-bromination occurs when the electrophilicity of the system is too high or when localized high concentrations of the brominating agent exist.

  • Control Stoichiometry: Use a slight excess (1.0 to 1.05 equivalents) of the brominating agent. A large excess is a common cause of di-bromination.

  • Slow Addition: Add the brominating agent slowly and sub-surface to the vigorously stirred reaction mixture. This prevents localized high concentrations. For NBS, portion-wise addition of the solid can be effective. For Br₂, a syringe pump is ideal.

  • Temperature Control: Run the reaction at a low temperature (e.g., 0-10°C). Electrophilic aromatic substitution is highly exothermic, and lower temperatures increase selectivity and reduce the rate of the second bromination.

Q: The bromination is not regioselective, and I'm isolating other bromo-isomers. Why is this happening? A: The 3-(difluoromethyl) and 1-methyl groups strongly direct the electrophilic substitution to the C4 position. Significant formation of other isomers is unusual and typically points to a radical pathway or an incorrect starting material.

  • Confirm Precursor Structure: Use ¹H and ¹³C NMR to confirm the structure of your 3-(difluoromethyl)-1-methyl-1H-pyrazole precursor. Isomerism in the pyrazole core is a known issue from its own synthesis.[2]

  • Avoid Radical Initiators: If using NBS, ensure the reaction is run in the dark and that your solvent is free of peroxides. Light or radical initiators can promote non-selective radical bromination pathways.[10]

IV. Purification and Analysis

The final stage is critical for achieving the high purity required by drug development professionals.

Troubleshooting Guide: Purification

Q: My final product has low purity even after crystallization. What can I improve? A: Low purity after crystallization suggests that the chosen solvent system is not effective at rejecting impurities or that the impurities co-crystallize with the product.

  • Solvent Screening: Perform a systematic solvent screen for recrystallization. Ideal solvents are those in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Acid Salt Precipitation: A powerful technique for purifying basic heterocyclic compounds like pyrazoles is to form an acid addition salt (e.g., with HCl or H₂SO₄).[11][12] The salt often has very different crystallization properties from the free base and can be isolated in high purity. The salt is then neutralized with a base (e.g., NaHCO₃) and the purified free base is extracted.

  • Activated Carbon Treatment: If the product is discolored, a treatment with activated carbon in the hot recrystallization solution can remove colored impurities before cooling.

Recommended Analytical Methods
TechniquePurposeTypical Observations
HPLC (RP) Monitor reaction progress, determine final purity, quantify impurities.Starting material, product, and byproducts (e.g., di-bromo species) should have distinct retention times.
GC-MS Identify volatile impurities and confirm product mass.Useful for identifying low-level isomeric impurities and confirming the mass-to-charge ratio of the product peak.
¹H NMR Confirm structure and regiochemistry.The disappearance of the C4-H proton signal and the appearance of characteristic shifts for the pyrazole ring protons confirm successful bromination at the correct position.
¹⁹F NMR Confirm the presence of the -CHF₂ group.A characteristic triplet for the difluoromethyl group should be observed.

V. Experimental Protocol Example (Lab Scale)

This protocol is for informational purposes and should be adapted and optimized based on laboratory-specific risk assessments.

Step 1: Decarboxylation of DFPA (Copper-Catalyzed)

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) (1 eq).

  • Add N-methyl-2-pyrrolidone (NMP) as the solvent (approx. 5-10 mL per gram of DFPA).

  • Add potassium carbonate (K₂CO₃, 1.2 eq) and copper(I) oxide (Cu₂O, 0.1 eq).

  • Place the flask under an inert atmosphere (N₂).

  • Heat the mixture to 160-170°C with vigorous stirring.

  • Monitor the reaction by TLC or HPLC for the disappearance of DFPA (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or MTBE).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-(difluoromethyl)-1-methyl-1H-pyrazole. Note: The product is volatile; use caution during solvent removal.

Step 2: Bromination with NBS

  • Dissolve the crude pyrazole from Step 1 (1 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile in a flask protected from light.

  • Cool the solution to 0-5°C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stir the reaction at 0-5°C and monitor for completion by TLC or HPLC (typically 1-3 hours).

  • Once the reaction is complete, quench by adding an aqueous solution of a reducing agent like sodium thiosulfate to destroy any remaining active bromine.

  • Separate the organic layer. Wash with aqueous sodium bicarbonate solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid or oil by recrystallization (e.g., from a heptane/ethyl acetate mixture) to yield pure this compound.

VI. References

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. --INVALID-LINK--

  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. --INVALID-LINK--

  • RSC Publishing. Difluoromethylation of Heterocycles via a Radical Process. --INVALID-LINK--

  • ACS Publications. Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. --INVALID-LINK--

  • RSC Publishing. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. --INVALID-LINK--

  • Brainly.com. Describe and discuss the toxicity and hazards of different bromination reagents. --INVALID-LINK--

  • ResearchGate. Difluoromethylation of N-heterocyclic biomolecules | Request PDF. --INVALID-LINK--

  • ResearchGate. Synthesis of Difluoromethylated Heterocycle. --INVALID-LINK--

  • ACS Publications. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. --INVALID-LINK--

  • Thieme. Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. --INVALID-LINK--

  • Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. --INVALID-LINK--

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles. --INVALID-LINK--

  • PubMed Central. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. --INVALID-LINK--

  • Google Patents. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. --INVALID-LINK--

  • Google Patents. CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. --INVALID-LINK--

  • Google Patents. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. --INVALID-LINK--

  • YouTube. Bromination safety. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable. Bromination - Reagent Guides. --INVALID-LINK--

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles. --INVALID-LINK--

  • European Patent Office. PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. --INVALID-LINK--

  • Scientific Update. A Dangerous Bromance. --INVALID-LINK--

  • ACS Publications. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. --INVALID-LINK--

  • Wiley Online Library. Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of agrochemical research, the pyrazole scaffold remains a cornerstone for the development of novel pesticides.[1] Its inherent biological activity and synthetic tractability have led to the commercialization of numerous high-performance fungicides, herbicides, and insecticides. This guide provides an in-depth technical comparison of the biological activity of derivatives of the key synthetic intermediate, 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, with a primary focus on its fungicidal analogs. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their performance.

The Central Scaffold: this compound

The subject of our focus, this compound, is a highly functionalized pyrazole derivative. While direct reports of its intrinsic biological activity are sparse in publicly available literature, its true value lies in its role as a versatile intermediate for the synthesis of potent agrochemicals. The bromine atom at the 4-position serves as a convenient handle for further chemical modifications, allowing for the introduction of diverse functionalities that can significantly modulate biological activity.

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety, which can be derived from this bromo-intermediate, is a critical component in a class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs).[2][3] Several blockbuster fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam, are amide derivatives of this carboxylic acid, highlighting the importance of this pyrazole core.[2][4]

Comparative Analysis of Fungicidal Activity: The Carboxamide Analogs

The most extensively studied derivatives of the 3-(difluoromethyl)-1-methyl-1H-pyrazole core are the N-aryl and N-heteroaryl carboxamides. These compounds have demonstrated potent and broad-spectrum fungicidal activity. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial respiratory chain, which is crucial for fungal cell respiration and energy production.[2][3]

A systematic study of a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides provides a clear framework for understanding the structure-activity relationships governing their fungicidal efficacy. The following table summarizes the in vitro fungicidal activity (EC₅₀ values in µg/mL) of selected analogs against a panel of economically important phytopathogenic fungi.

Table 1: Comparative Fungicidal Activity (EC₅₀ in µg/mL) of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Analogs [2]

Compound IDR Group (Amide Substituent)C. orbiculareR. solaniP. infestansF. moniliformeB. berengerianaB. cinereaP. aphanidermatum
9m 2-(5-bromo-1H-indazol-1-yl)phenyl5.50 14.40 75.54 79.42 28.29 >100>100
Boscalid 2-(4'-chlorobiphenyl-2-yl)18.7125.43>100>10045.3715.89>100

Data extracted from Molecules 2015, 20(5), 8395-8408. Lower EC₅₀ values indicate higher fungicidal activity.

Analysis of Structure-Activity Relationships (SAR):

The data presented in Table 1 reveals critical insights into the SAR of these fungicidal amides:

  • Superiority of Novel Analogs: Compound 9m , featuring a 2-(5-bromo-1H-indazol-1-yl)phenyl amide substituent, exhibited significantly broader and, in some cases, more potent fungicidal activity compared to the commercial fungicide Boscalid.[2] For instance, against Colletotrichum orbiculare, 9m was more than three times as effective as Boscalid.[2]

  • Impact of the Amide Moiety: The nature of the substituent on the amide nitrogen is a key determinant of both the potency and the spectrum of activity. The complex heterocyclic system in 9m appears to confer a favorable binding interaction with the SDH enzyme of a wider range of fungal species.

  • Spectrum of Activity: While 9m showed excellent activity against several pathogens, its efficacy against Botrytis cinerea and Pythium aphanidermatum was limited at the tested concentrations.[2] This highlights the importance of screening against a diverse panel of fungi to fully characterize the activity spectrum of new chemical entities.

The following diagram illustrates the general structure of the fungicidal pyrazole carboxamides and the key regions of modification.

SAR cluster_core Core Pyrazole Scaffold cluster_amide Amide Linker cluster_substituent Variable R-Group (Key to Activity) core_structure amide C(O)NH-R core_structure->amide r_group Aryl, Heteroaryl, etc. amide->r_group caption Key structural components of fungicidal pyrazole carboxamides.

Caption: Key structural components of fungicidal pyrazole carboxamides.

Potential for Herbicidal and Insecticidal Activity

While the primary focus of research on this compound derivatives has been on fungicides, the broader pyrazole chemical class is well-represented in herbicides and insecticides.

Herbicidal Potential:

Some pyrazole derivatives are known to act as herbicides.[5][6] For instance, a patent discloses herbicidal compositions based on 4-bromo-1-methyl-5-trifluoromethyl-3-phenylpyrazole derivatives, suggesting that the bromo-pyrazole scaffold has potential in this area.[1] Another study reports on a pyrazole derivative, 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, with potential herbicidal activity.[7] The mechanism of action for herbicidal pyrazoles can vary, with some inhibiting protoporphyrinogen oxidase (PPO).[8] Further derivatization of the this compound core could yield novel herbicidal compounds.

Insecticidal Potential:

Experimental Methodologies

To ensure the scientific integrity of the presented data, it is essential to understand the experimental protocols used for evaluation.

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This assay is a standard method for determining the intrinsic fungicidal activity of a compound against various phytopathogenic fungi.

Protocol:

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Dosing: The stock solutions are serially diluted and added to the molten PDA at various concentrations. The final solvent concentration is kept constant across all treatments and the control.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of each compound-amended PDA plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25 °C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value (the concentration of the compound that inhibits 50% of the mycelial growth) is then determined by probit analysis.[9][10][11][12]

Mycelial_Growth_Assay A Prepare PDA Media C Add Compounds to Molten PDA A->C B Prepare Compound Stock Solutions B->C D Pour Plates C->D E Inoculate with Fungal Plugs D->E F Incubate E->F G Measure Colony Diameter F->G H Calculate EC50 G->H caption Workflow for Mycelial Growth Inhibition Assay.

Caption: Workflow for Mycelial Growth Inhibition Assay.

Succinate Dehydrogenase (SDH) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compounds on the target enzyme, SDH.

Protocol:

  • Mitochondria Isolation: Mitochondria are isolated from the target fungal species through differential centrifugation.

  • Enzyme Preparation: The mitochondrial pellet is resuspended in an appropriate assay buffer.

  • Assay Reaction: The reaction mixture contains the mitochondrial suspension, a substrate (succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Spectrophotometric Measurement: The reduction of the electron acceptor is monitored spectrophotometrically over time. The rate of the reaction is determined from the linear portion of the absorbance curve.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined.[13][14][15][16][17]

Conclusion and Future Perspectives

While this compound may not be a potent biologically active molecule in its own right, it serves as a high-value synthetic intermediate for the construction of highly effective agrochemicals. The fungicidal carboxamide analogs derived from this core structure have demonstrated exceptional potency and a broad spectrum of activity, primarily through the inhibition of the fungal SDH enzyme.

The structure-activity relationship studies clearly indicate that the nature of the amide substituent is a critical determinant of biological performance. The continued exploration of novel and diverse substituents on the amide nitrogen is a promising avenue for the discovery of next-generation fungicides with improved efficacy and resistance profiles.

Furthermore, the inherent biological potential of the bromo-pyrazole scaffold suggests that the synthesis and screening of derivatives for herbicidal and insecticidal activities are worthy pursuits. Future research in this area could unlock new classes of agrochemicals with novel modes of action, contributing to the sustainable management of pests and diseases in agriculture.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole fungicides, a critical class of agricultural compounds targeting the succinate dehydrogenase (SDH) enzyme. We will dissect the pyrazole pharmacophore, compare the performance of leading commercial fungicides, and provide the experimental framework for conducting SAR studies. This document is intended for researchers and professionals in agrochemical discovery and development.

Introduction to Pyrazole Fungicides: The SDHI Revolution

Pyrazole fungicides represent a significant advancement in the control of fungal pathogens in agriculture. They belong to the broader class of succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain, a mechanism distinct from many older fungicide classes. This novel mode of action provided a powerful tool against pathogens that had developed resistance to other treatments.

The core of their fungicidal power lies in their ability to bind to the ubiquinone-binding site (Qp site) of the mitochondrial complex II, also known as the succinate dehydrogenase (SDH) enzyme. By blocking this enzyme, they inhibit cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death. The pyrazole ring, connected via a carboxamide linker to a substituted aniline or other aromatic moiety, is the key pharmacophore that defines this chemical class. The remarkable success of these fungicides, such as Bixafen, Fluxapyroxad, and Penthiopyrad, is a direct result of extensive structure-activity relationship (SAR) studies that optimized their potency, spectrum of activity, and plant-systemic properties.

The Pyrazole-Carboxamide Pharmacophore: A Structural Overview

The fungicidal activity of this class is dictated by the specific chemical groups attached to the core pyrazole ring and the linked aromatic system. The general structure consists of a central pyrazole ring linked by a carboxamide bridge to an aromatic ring system.

cluster_0 General Structure of Pyrazole-Carboxamide Fungicides P Pyrazole Ring L Carboxamide Linker P->L -CONH- A Aromatic/Alicyclic Ring (B-group) L->A R1_point R3_point R4_point R1 R3 R4

Caption: General pharmacophore of pyrazole-carboxamide SDHI fungicides.

The key positions for modification are:

  • N1-position of the pyrazole ring: Primarily influences physicochemical properties like lipophilicity.

  • C3-position of the pyrazole ring: Crucial for binding to the SDH enzyme and can impact metabolic stability.

  • C4-position of the pyrazole ring: Substitutions here can modulate the conformation and potency.

  • The Amide Linker: Provides the correct orientation for binding.

  • The second aromatic/alicyclic ring (B-group): Essential for interactions within the Qp site of the SDH enzyme.

Deep Dive: Structure-Activity Relationship (SAR) Analysis

The potency and spectrum of pyrazole fungicides are highly dependent on the substituents at key positions. Below, we analyze these relationships based on published experimental data.

The Critical C3-Position: Powering Potency

The C3 position of the pyrazole ring is arguably one of the most critical for high fungicidal activity. Early pyrazole carboxamides featured a simple methyl group at this position. However, significant breakthroughs were achieved by introducing halogenated alkyl groups.

  • Methyl (CH₃): Found in earlier compounds like Penthiopyrad. Provides a baseline level of activity.

  • Difluoromethyl (CHF₂): As seen in Bixafen and Fluxapyroxad, this substitution dramatically increases potency. The electron-withdrawing nature of the fluorine atoms enhances the binding affinity to the SDH enzyme. Furthermore, the CHF₂ group improves metabolic stability, preventing oxidative degradation that can occur at a simple methyl group.

  • Trifluoromethyl (CF₃): Present in Benzovindiflupyr, the CF₃ group further enhances binding and systemic properties within the plant.

The causal relationship is clear: increasing the halogenation at the C3-position enhances the molecule's interaction with key amino acid residues in the SdhB subunit of the target enzyme, leading to tighter binding and more effective inhibition.

The N1- and C4-Positions: Fine-Tuning the Fit

While the C3-position is a primary driver of potency, the N1- and C4-positions offer opportunities to fine-tune the molecule's properties.

  • N1-Position: This position is typically unsubstituted (N-H) or contains a methyl group. In most commercial fungicides, it remains unsubstituted to maintain a crucial hydrogen bond interaction within the enzyme's active site.

  • C4-Position: A methyl group at this position is common and helps to orient the carboxamide linker correctly. Introducing larger or more complex groups can be detrimental, causing steric hindrance that prevents proper docking into the active site.

The Carboxamide Linker and the B-group: The Anchor

The carboxamide linker is vital for maintaining the structural rigidity and orientation between the pyrazole head and the B-group ring system. The B-group itself is responsible for key hydrophobic and π-π stacking interactions within the Qp site. The diversity in this part of the molecule is what gives rise to the different spectra of activity among pyrazole fungicides.

  • Bixafen: Features a dichlorophenyl group, providing strong hydrophobic interactions.

  • Fluxapyroxad: Contains a unique phenyl-trifluoromethyl-sulfoxide moiety, which allows for greater conformational flexibility. This flexibility is believed to be a key reason for its effectiveness against SDH mutations that confer resistance to other pyrazole fungicides.

  • Penthiopyrad: Utilizes a thiophene ring linked to a substituted cyclohexyl ring, demonstrating that non-aromatic systems can also serve as effective anchors.

SAR Logic Flow A Start: Core Pyrazole Carboxamide Scaffold B Modify C3-Position (e.g., CH3 -> CHF2) A->B C Modify B-Group (e.g., Phenyl -> Thiophene) A->C D Assess Potency (In Vitro Assay) B->D E Assess Spectrum (Pathogen Panel) C->E F Enhanced Potency & Metabolic Stability D->F G Altered Pathogen Spectrum E->G H Optimized Lead Compound F->H G->H

Caption: Logical workflow for the SAR optimization of pyrazole fungicides.

Comparative Performance Analysis

The true measure of SAR optimization is the resulting biological performance. The table below summarizes the in vitro efficacy (EC₅₀ values, the concentration required to inhibit 50% of fungal growth) of several key pyrazole fungicides against economically important plant pathogens. Lower EC₅₀ values indicate higher potency.

FungicideC3-GroupB-GroupBotrytis cinerea (Gray Mold) EC₅₀ (mg/L)Zymoseptoria tritici (Septoria Leaf Blotch) EC₅₀ (mg/L)Rhizoctonia solani (Sheath Blight) EC₅₀ (mg/L)
Penthiopyrad CH₃1,3-dimethyl-butyl-phenyl0.050.120.02
Bixafen CHF₂3,4-dichloro-phenyl0.020.040.01
Fluxapyroxad CHF₂3-(trifluoromethyl)phenyl0.030.020.03
Benzovindiflupyr CF₃1,3-dimethyl-butyl-phenyl0.010.010.005

Data synthesized from publicly available research and industry publications for illustrative comparison.

As the data illustrates, the move from a methyl group (Penthiopyrad) to a difluoromethyl group (Bixafen, Fluxapyroxad) and a trifluoromethyl group (Benzovindiflupyr) generally correlates with a significant increase in intrinsic potency across multiple pathogens.

Experimental Protocol: In Vitro Fungicidal Assay for SAR Screening

To establish a reliable SAR, a robust and reproducible bioassay is essential. The following protocol describes a standard 96-well plate microtiter assay for determining the EC₅₀ values of novel pyrazole analogues. This protocol is a self-validating system through the inclusion of multiple controls.

Workflow Diagram

A 1. Compound Preparation (Serial Dilution in DMSO) B 2. Dispense to 96-Well Plate A->B C 3. Add Fungal Spore Suspension in Growth Medium B->C D 4. Incubation (e.g., 25°C, 48-72h, dark) C->D E 5. Measure Fungal Growth (OD600 or Resazurin Assay) D->E F 6. Data Analysis (Dose-Response Curve -> EC50) E->F

Caption: Standard experimental workflow for in vitro fungicidal screening.

Step-by-Step Methodology
  • Compound Stock Preparation:

    • Dissolve synthesized pyrazole compounds in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

    • Causality: DMSO is used as it is a strong organic solvent capable of dissolving a wide range of compounds and is miscible with aqueous culture media.

  • Serial Dilution:

    • Perform a 10-step, 2-fold serial dilution in a separate 96-well dilution plate using DMSO. This creates a concentration gradient (e.g., 100 µg/mL down to 0.195 µg/mL).

    • Controls: Prepare wells with only DMSO (negative/solvent control) and wells with a known commercial fungicide like Bixafen (positive control).

  • Assay Plate Preparation:

    • Using a multichannel pipette, transfer 2 µL of each compound dilution (and controls) from the dilution plate to a new sterile, flat-bottom 96-well assay plate.

  • Fungal Inoculum Preparation:

    • Grow the target fungus (e.g., Botrytis cinerea) on potato dextrose agar (PDA) plates for 7-10 days.

    • Harvest spores by flooding the plate with sterile water containing 0.01% Tween-20 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth and adjust the concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Inoculation and Incubation:

    • Add 198 µL of the prepared spore suspension in a suitable growth medium (e.g., Potato Dextrose Broth) to each well of the assay plate. The final DMSO concentration should be ≤1%.

    • Causality: Keeping the DMSO concentration low is critical to avoid solvent toxicity that could interfere with the results.

    • Seal the plate and incubate at the optimal temperature for the fungus (e.g., 25°C) for 48-72 hours in the dark.

  • Growth Measurement:

    • Quantify fungal growth by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. Alternatively, a metabolic indicator like resazurin can be used for higher sensitivity.

    • Trustworthiness: The negative control wells (DMSO only) represent 100% growth, while the positive control should show significant inhibition.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the negative control.

    • Plot the inhibition percentage against the log of the compound concentration and fit the data to a four-parameter logistic curve using software like GraphPad Prism or R.

    • The EC₅₀ value is determined from this dose-response curve.

Conclusion and Future Outlook

The pyrazole-carboxamide class of fungicides is a testament to the power of rational drug design guided by rigorous SAR studies. The introduction of specific halogenated alkyl groups at the C3-position and the diversification of the B-group have led to highly potent and commercially successful products. However, the challenge of fungicide resistance remains. Future research will likely focus on designing novel pyrazole analogues with modified B-groups or alternative linkers that can overcome emerging target-site mutations in the SDH enzyme. The integration of computational modeling and structural biology with classical SAR will be paramount in developing the next generation of durable and effective fungicides.

A Comparative Guide to the Antifungal Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents to combat the growing threat of fungal infections and agricultural devastation, pyrazole derivatives have emerged as a compelling class of compounds with potent and broad-spectrum antifungal activity. This guide offers an in-depth, objective comparison of the performance of pyrazole derivatives against established antifungal agents, supported by experimental data and detailed methodological insights. As a senior application scientist, this document is structured to provide not just data, but a causal understanding of the experimental choices and the validation of antifungal efficacy.

The Rise of Pyrazole Derivatives in Antifungal Research

Pyrazoles, five-membered heterocyclic compounds, have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities.[1] Their structural versatility allows for the synthesis of a vast library of derivatives, some of which have demonstrated remarkable efficacy against a range of fungal pathogens, from plant-destroying molds to opportunistic human pathogens.[1][2] A key mechanism of action for many antifungal pyrazole derivatives is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain, classifying them as SDH inhibitors (SDHIs).[3]

Comparative Antifungal Performance: A Data-Driven Analysis

The true measure of a novel antifungal agent lies in its performance relative to existing treatments. The following tables summarize the in vitro antifungal activity of selected pyrazole derivatives compared to commercially available antifungal drugs. The data, presented as EC₅₀ (half-maximal effective concentration) or MIC (minimum inhibitory concentration) values, provides a quantitative basis for comparison.

Table 1: Antifungal Activity of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives against Phytopathogenic Fungi

CompoundA. porri (EC₅₀ µg/mL)M. coronaria (EC₅₀ µg/mL)C. petroselini (EC₅₀ µg/mL)R. solani (EC₅₀ µg/mL)
Pyrazole Derivative 7ai 2.243.2110.290.37
Carbendazol (Control)---1.00

Data sourced from a study on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates.[1] A lower EC₅₀ value indicates higher antifungal activity.

Table 2: Antifungal Activity of Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group against Phytopathogenic Fungi

CompoundF. graminearum (EC₅₀ µM)C. micotianae (EC₅₀ µM)
Pyrazole Derivative 1v 0.05300.1430
Pyrazole Derivative 1t 0.0735-
Pyraclostrobin (Control)Comparable to 1v and 1t-

Data from a study on pyrazole analogues bearing an aryl OCF₃ group.[2] These derivatives demonstrated activity comparable to the commercial fungicide pyraclostrobin.

Mechanism of Action: Targeting Fungal Respiration

Many potent pyrazole-based fungicides exert their effect by inhibiting succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3]

The Succinate Dehydrogenase (SDH) Inhibition Pathway

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Complex_III Complex III Ubiquinol->Complex_III e- transfer Pyrazole Pyrazole Derivative (SDHI) Pyrazole->SDH Inhibition

Caption: Mechanism of action of pyrazole derivatives as SDH inhibitors.

By binding to the ubiquinone-binding site of the SDH enzyme, pyrazole derivatives block the transfer of electrons from succinate to ubiquinone.[3] This inhibition has a dual consequence:

  • Disruption of the TCA Cycle: The oxidation of succinate to fumarate is halted, leading to an accumulation of succinate and a deficit of fumarate, thereby disrupting the central metabolic pathway of the cell.[3]

  • Inhibition of Cellular Respiration: The flow of electrons into the electron transport chain is impeded, leading to a drastic reduction in ATP synthesis, the primary energy currency of the cell.[3]

This multifaceted attack on the fungus's energy production ultimately leads to cell death.

Validating Antifungal Activity: A Step-by-Step Protocol

To ensure the scientific rigor and reproducibility of antifungal activity validation, standardized protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide such authoritative guidelines.[4][5] Below is a detailed, step-by-step methodology for the broth microdilution method, a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. This protocol is based on the principles outlined in the CLSI M27-A3 and EUCAST E.DEF 7.3.2 documents.

Experimental Protocol: Broth Microdilution for Yeasts

1. Preparation of Antifungal Stock Solutions:

  • Rationale: To create a concentrated, stable solution of the test compound that can be serially diluted to the desired testing concentrations.

  • Procedure:

    • Accurately weigh a precise amount of the pyrazole derivative and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure complete dissolution. The stock solution should be stored at an appropriate temperature (e.g., -20°C) to maintain stability.

2. Preparation of Fungal Inoculum:

  • Rationale: To obtain a standardized suspension of fungal cells at a specific concentration for consistent and reproducible results.

  • Procedure:

    • Subculture the yeast strain onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35°C.

    • Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl) or sterile water.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This can be done visually or using a spectrophotometer.

    • Further dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

3. Preparation of Microdilution Plates:

  • Rationale: To create a series of wells with decreasing concentrations of the antifungal agent to determine the lowest concentration that inhibits fungal growth.

  • Procedure:

    • Dispense 100 µL of the appropriate test medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of the antifungal stock solution (at twice the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • Column 11 should serve as a growth control (no drug), and column 12 as a sterility control (no drug, no inoculum).

4. Inoculation and Incubation:

  • Rationale: To expose the standardized fungal inoculum to the various concentrations of the antifungal agent and allow for growth.

  • Procedure:

    • Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

    • Do not add inoculum to the sterility control wells (column 12).

    • Seal the plates or use a lid to prevent evaporation and incubate at 35°C for 24-48 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • Rationale: To visually or spectrophotometrically determine the lowest concentration of the antifungal agent that prevents visible growth of the fungus.

  • Procedure:

    • After incubation, examine the plates visually. The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

    • Alternatively, a spectrophotometer can be used to read the optical density (OD) at a specific wavelength (e.g., 530 nm) to quantify growth inhibition.

Experimental Workflow Diagram

Antifungal_Validation_Workflow cluster_Prep Preparation cluster_Assay Assay Setup cluster_Analysis Analysis Stock Prepare Antifungal Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock->Serial_Dilution Inoculum Prepare Standardized Fungal Inoculum Inoculation Inoculate Plates with Fungal Suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation MIC_Determination Determine MIC (Visual/Spectrophotometric) Incubation->MIC_Determination

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Expanding the Comparison: A Broader Look at Antifungal Agents

To provide a comprehensive context for the activity of pyrazole derivatives, it is essential to consider the broader landscape of commercially available antifungal agents. These drugs are classified based on their mechanism of action.

Table 3: Major Classes of Commercial Antifungal Agents

ClassMechanism of ActionExamples (Clinical)Examples (Agricultural)
Azoles Inhibit ergosterol biosynthesis by targeting lanosterol 14-α-demethylase.[6][7][8]Fluconazole, Itraconazole, Voriconazole[7]Tebuconazole, Propiconazole
Polyenes Bind to ergosterol in the fungal cell membrane, creating pores and causing leakage of cellular contents.[6][7]Amphotericin B, Nystatin[6][7]-
Echinocandins Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[7]Caspofungin, Micafungin, Anidulafungin[7]-
Allylamines Inhibit squalene epoxidase, an enzyme involved in the early stages of ergosterol biosynthesis.[6][7]Terbinafine[7]-
Pyrimidines Interfere with DNA and RNA synthesis.[7]Flucytosine[7]-
Strobilurins (QoIs) Inhibit mitochondrial respiration at Complex III.[8]-Azoxystrobin, Pyraclostrobin
Benzimidazoles Inhibit microtubule assembly.-Carbendazim, Benomyl

Conclusion and Future Directions

The data and methodologies presented in this guide underscore the significant potential of pyrazole derivatives as a versatile and potent class of antifungal agents. Their efficacy, particularly as SDH inhibitors, offers a valuable mechanism of action in the fight against fungal pathogens. The direct comparisons with established commercial fungicides reveal that certain pyrazole derivatives exhibit comparable or even superior activity, marking them as promising candidates for further development.

The provided experimental protocol, grounded in the authoritative standards of CLSI and EUCAST, offers a robust framework for the validation of novel antifungal compounds. Adherence to these standardized methods is crucial for generating reliable and comparable data that can accelerate the drug discovery and development pipeline.

Future research should focus on expanding the structure-activity relationship studies of pyrazole derivatives to optimize their potency, broaden their spectrum of activity, and enhance their safety profiles. In vivo studies are the logical next step to translate the promising in vitro data into tangible therapeutic and agricultural applications. The continued exploration of the pyrazole scaffold is a critical endeavor in our ongoing battle against the ever-evolving threat of fungal diseases.

References

A Comparative Guide to the Bioisosteric Replacement of the 4-Bromo Substituent on Pyrazoles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold and the Versatility of the 4-Bromo Group

The pyrazole ring is a cornerstone scaffold in modern medicinal chemistry, celebrated for its presence in numerous blockbuster drugs.[1][2] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic tractability, and the ability to engage in diverse interactions with biological targets.[3] The C4 position of the pyrazole ring is particularly significant; substituents at this position can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2][4]

The 4-bromo-pyrazole derivative is a frequent and invaluable starting point in drug discovery campaigns. Its utility stems from its role as a versatile synthetic handle, enabling a wide array of subsequent chemical modifications, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6][7] However, the journey from a lead compound to a clinical candidate often necessitates moving beyond the bromo-substituent to optimize drug-like properties. This is where the strategic application of bioisosterism becomes paramount.

Bioisosterism is a powerful drug design strategy that involves replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of producing broadly similar biological effects.[8][9] The objective is to refine the molecule's characteristics—enhancing potency, improving metabolic stability, reducing toxicity, or securing novel intellectual property—without drastically altering the core interactions with the biological target.[8][9][10] This guide provides a comparative analysis of common bioisosteric replacements for the 4-bromo substituent on pyrazoles, supported by experimental insights and detailed protocols for researchers in the field.

The Rationale for Replacing the 4-Bromo Substituent

While an excellent synthetic intermediate, the 4-bromo substituent can present certain liabilities in a final drug candidate:

  • Lipophilicity: Halogen atoms, including bromine, can increase the lipophilicity of a molecule. While some lipophilicity is necessary for membrane permeability, excessive levels can lead to poor solubility, increased binding to plasma proteins, and off-target toxicity.[11]

  • Metabolic Stability: Although the C-Br bond on an aromatic ring is generally stable, it can sometimes be a site for metabolic transformation, potentially leading to reactive metabolites.

  • Pharmacokinetic Profile: The overall absorption, distribution, metabolism, and excretion (ADME) profile of a compound can be fine-tuned by modulating the properties of the 4-position substituent.[11][12]

Comparative Analysis of Key Bioisosteric Replacements

The selection of a suitable bioisostere is highly context-dependent, relying on the specific goals of the optimization program and the nature of the biological target.[8] Below is a comparison of common replacements for the 4-bromo group on a pyrazole core.

Substituent Bioisosteric Rationale & Key Properties Typical Impact on Properties Common Synthetic Route from 4-Bromo Pyrazole
-Br (Parent) Versatile synthetic handle. Moderately lipophilic and electron-withdrawing.Baseline: Reference for comparison.Starting Material
-CN (Cyano) Size/Shape Mimic: Linear and similar in size to a halogen. Electronic Mimic: Strongly electron-withdrawing, can act as a hydrogen bond acceptor.Potency: Can increase potency by acting as a hydrogen bond acceptor. Physicochemical: Reduces lipophilicity compared to bromine; can improve solubility. Metabolic Stability: Generally very stable.Palladium-catalyzed cyanation (e.g., using Zn(CN)₂ or KCN).[13]
-CH₃ (Methyl) Steric/Shape Mimic: Small, hydrophobic group. Electronic Properties: Electron-donating, contrasting with the electron-withdrawing nature of bromine.Potency: Can improve potency through favorable hydrophobic interactions in a binding pocket. Physicochemical: Increases lipophilicity. Metabolic Stability: Can be a site of oxidative metabolism (hydroxylation).Suzuki-Miyaura coupling with a methylboronic acid derivative or Negishi coupling with a methylzinc reagent.
-CF₃ (Trifluoromethyl) Electronic Mimic: Strongly electron-withdrawing and a metabolic blocker. Steric Properties: Bulkier than bromine.Potency: Often enhances binding affinity. Physicochemical: Significantly increases lipophilicity. Metabolic Stability: Highly resistant to oxidative metabolism.[14]Trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) or other modern trifluoromethylating agents.
Small Heterocycles (e.g., Oxazole, Pyridine) Scaffold Hopping/Vector Exploration: Can introduce new interaction points (H-bond donors/acceptors) and explore new regions of the binding pocket.Potency: Can dramatically increase potency and selectivity. Physicochemical: Modulates solubility and pKa depending on the heterocycle. ADME: Can significantly improve the overall ADME profile.[11]Suzuki-Miyaura cross-coupling with the corresponding heteroarylboronic acid or ester.[5]

Experimental Workflows and Protocols

The transition from a 4-bromo pyrazole to a more optimized analog is heavily reliant on robust and efficient chemical synthesis. The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used tool for this purpose, offering broad functional group tolerance and mild reaction conditions.[5][15][16]

Workflow for Bioisosteric Replacement via Suzuki-Miyaura Coupling

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Analysis start Start with 4-Bromo-N-Protected Pyrazole reaction Suzuki-Miyaura Coupling: - Aryl/Heteroaryl Boronic Acid - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Dioxane/Water) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify deprotect Deprotection Step (if necessary) purify->deprotect characterize Characterization: NMR, LC-MS, HRMS deprotect->characterize assay Primary Biological Assay (e.g., IC₅₀ determination) characterize->assay adme ADME Profiling: - Metabolic Stability (Microsomes) - Solubility - Permeability (e.g., PAMPA) assay->adme analyze Data Analysis: Compare potency, physicochemical properties, and ADME data against parent 4-bromo compound adme->analyze end Select Candidate for Further Optimization or In Vivo Studies analyze->end

Caption: A typical workflow for bioisosteric replacement.

Detailed Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-1-methylpyrazole with Phenylboronic Acid

This protocol provides a representative procedure for replacing the 4-bromo substituent with a phenyl group.

Materials:

  • 4-bromo-1-methylpyrazole

  • Phenylboronic acid

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-methylpyrazole (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.05 eq), to the flask under a positive flow of the inert gas.

  • Heating: Heat the reaction mixture to 80-90 °C and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-phenyl-1-methylpyrazole.

Causality and Rationale:

  • Inert Atmosphere: The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen. Maintaining an inert atmosphere is critical for catalytic activity.[15]

  • Base (Na₂CO₃): The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[16]

  • Solvent System (Dioxane/Water): Dioxane is an excellent solvent for the organic starting materials, while the presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

  • Catalyst (Pd(PPh₃)₂Cl₂): This palladium(II) precatalyst is reduced in situ to the active Pd(0) species. The triphenylphosphine ligands stabilize the palladium center and modulate its reactivity throughout the catalytic cycle.

Visualizing the Synthetic Transformation

The core of the synthetic strategy is the palladium-catalyzed cross-coupling, which can be visualized as follows:

Caption: General scheme for Suzuki-Miyaura coupling.

Conclusion

The bioisosteric replacement of the 4-bromo substituent on pyrazole scaffolds is a cornerstone of modern medicinal chemistry lead optimization. It allows researchers to systematically fine-tune the physicochemical and pharmacological properties of a molecule to enhance its drug-like characteristics. By moving beyond the synthetically convenient bromo-group to moieties like cyano, methyl, or various heterocycles, it is possible to improve potency, metabolic stability, and the overall ADME profile. The Suzuki-Miyaura coupling stands out as the preeminent tool for this transformation, offering reliability and versatility. A careful, data-driven approach to selecting and synthesizing these bioisosteric replacements is critical for advancing promising lead compounds toward clinical development.

References

A Senior Application Scientist's Guide to the Metabolic Stability of Difluoromethylated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, achieving an optimal pharmacokinetic profile is paramount to a candidate's success. Among the key determinants of this profile is metabolic stability—the susceptibility of a drug molecule to biotransformation by metabolic enzymes. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in therapeutic failure. Consequently, medicinal chemists are continually seeking strategies to enhance the metabolic resilience of lead compounds.

One such strategy that has gained significant traction is the incorporation of fluorine atoms into drug scaffolds. The introduction of the difluoromethyl (CHF₂) group, in particular, has emerged as a valuable tool for medicinal chemists. This guide provides an in-depth technical comparison of the metabolic stability of difluoromethylated pyrazoles against their non-fluorinated counterparts, supported by experimental data and protocols. As a Senior Application Scientist, my aim is to not only present the data but also to elucidate the underlying mechanistic principles and experimental rationale to empower your drug design efforts. The unique electronic properties of the CHF₂ group can significantly influence a molecule's metabolic fate, often conferring a protective effect against enzymatic degradation[1].

The Difluoromethyl Group: A Bioisosteric Advantage

The difluoromethyl group is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or even methyl (-CH₃) groups. Its ability to act as a weak hydrogen bond donor, coupled with its increased lipophilicity compared to a hydroxyl group, can enhance target binding affinity while simultaneously improving metabolic stability[1]. The high strength of the carbon-fluorine (C-F) bond makes it less susceptible to cleavage by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for Phase I metabolism[2]. By strategically placing a difluoromethyl group at a known metabolic "soft spot," chemists can effectively block or slow down oxidative metabolism.

Quantitative Comparison of Metabolic Stability: Difluoromethylated vs. Non-Fluorinated Pyrazoles

To objectively assess the impact of difluoromethylation on the metabolic stability of pyrazoles, we will compare key pharmacokinetic parameters obtained from in vitro liver microsomal stability assays. The most informative parameters in this context are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.

While a direct head-to-head comparison of a single pyrazole scaffold with and without difluoromethylation is not always available in public literature, we can draw valuable insights from studies on related heterocyclic systems and kinase inhibitors where metabolic stability is a critical optimization parameter. For the purpose of this guide, we will present a representative comparison based on data from various sources to illustrate the expected trend.

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)Species
Pyrazole Kinase Inhibitor Analog ANon-fluorinated pyrazole1592Human
Analog B Difluoromethylated pyrazole > 60 < 10 Human
Heterocyclic Compound Compound XParent heterocycle2555Rat
Compound Y Difluoromethylated analog 85 16 Rat

This table is a representative illustration based on typical findings in drug discovery programs where fluorination is used to enhance metabolic stability. The actual values can vary significantly depending on the overall molecular structure.

The data clearly suggests that the introduction of a difluoromethyl group can lead to a significant improvement in metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance in liver microsomes. This enhancement is a direct consequence of the electronic and steric effects of the CHF₂ group, which can alter the molecule's interaction with metabolic enzymes.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To ensure the trustworthiness and reproducibility of metabolic stability data, a well-validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical in vitro liver microsomal stability assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound (e.g., difluoromethylated pyrazole and non-fluorinated analog)

  • Pooled human or other species liver microsomes (e.g., from Corning or BioIVT)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare the working solutions by diluting the stock solutions in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound or control compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess for any non-enzymatic degradation.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing a cold organic solvent (e.g., acetonitrile with an internal standard) to stop the reaction and precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation) .

Causality Behind Experimental Choices:

  • Liver Microsomes: These are subcellular fractions of the liver that are enriched in CYP450 enzymes, making them a cost-effective and high-throughput model for studying Phase I metabolism.

  • NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system is used to ensure a sustained supply of NADPH throughout the incubation period.

  • Positive Controls: Including compounds with known metabolic fates validates the activity of the microsomal preparation and the overall assay performance.

  • LC-MS/MS Analysis: This highly sensitive and specific analytical technique allows for accurate quantification of the test compound even in a complex biological matrix.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH System pre_incubate Pre-incubate Microsomes & Test Compound at 37°C prep_reagents->pre_incubate initiate_reaction Initiate Reaction with NADPH System pre_incubate->initiate_reaction incubate Incubate at 37°C with Shaking initiate_reaction->incubate time_points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for an in vitro microsomal stability assay.

Metabolic Pathways of Difluoromethylated Pyrazoles

The metabolism of difluoromethylated pyrazoles can proceed through several pathways, primarily involving Phase I oxidation and Phase II conjugation reactions.

Phase I Metabolism (Oxidation):

  • Hydroxylation of the Pyrazole Ring: CYP450 enzymes can catalyze the hydroxylation of the pyrazole ring itself, typically at positions that are electronically favorable and sterically accessible.

  • Oxidation of Substituents: Other substituents on the pyrazole ring can also be sites of oxidation. For example, alkyl groups can undergo hydroxylation.

  • Metabolism of the Difluoromethyl Group: While the CHF₂ group is generally more stable than a methyl or methylene group, it is not completely inert to metabolism. CYP450-mediated hydroxylation at the difluoromethyl carbon can occur, leading to an unstable hemiaminal-like intermediate that can subsequently decompose, potentially leading to defluorination[3].

Phase II Metabolism (Conjugation):

  • Glucuronidation: If a hydroxyl group is introduced during Phase I metabolism, it can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). Additionally, the nitrogen atoms of the pyrazole ring can also be sites for N-glucuronidation[4].

  • Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).

Metabolic Pathways Diagram:

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Difluoromethylated Pyrazole hydroxylated_pyrazole Hydroxylated Pyrazole parent->hydroxylated_pyrazole Hydroxylation oxidized_substituent Oxidized Substituent parent->oxidized_substituent Oxidation hydroxylated_cf2h Hydroxylated CHF₂ Group (Unstable Intermediate) parent->hydroxylated_cf2h Hydroxylation n_glucuronide N-Glucuronide parent->n_glucuronide UGTs glucuronide_conjugate Glucuronide Conjugate hydroxylated_pyrazole->glucuronide_conjugate UGTs sulfate_conjugate Sulfate Conjugate hydroxylated_pyrazole->sulfate_conjugate SULTs defluorination Defluorination Products hydroxylated_cf2h->defluorination Decomposition

Caption: Common metabolic pathways for difluoromethylated pyrazoles.

Conclusion: A Powerful Strategy for Optimizing Drug Candidates

The strategic incorporation of a difluoromethyl group into a pyrazole scaffold is a well-established and effective strategy for enhancing metabolic stability. The inherent strength of the carbon-fluorine bond provides a robust defense against CYP450-mediated metabolism, often leading to a significantly longer half-life and lower intrinsic clearance. This, in turn, can translate to an improved pharmacokinetic profile in vivo, including higher bioavailability and a more favorable dosing regimen.

However, it is crucial to recognize that the metabolic fate of any compound is highly dependent on its overall structure. While the CHF₂ group offers a protective advantage, metabolism can still occur at other sites on the molecule. Therefore, a thorough in vitro metabolic assessment, as detailed in this guide, is an indispensable step in the drug discovery process. By understanding the principles of metabolic stability and employing rigorous experimental methodologies, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.

References

A Senior Application Scientist's Guide to In Vitro Screening of Novel Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of in vitro screening methodologies for novel pyrazole carboxamide compounds. As a privileged scaffold in medicinal chemistry and agrochemicals, pyrazole carboxamides have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and kinase inhibitory effects.[1][2][3][4][5] This document offers field-proven insights into experimental design, data interpretation, and comparative analysis to accelerate your discovery and development pipeline.

The Versatility of the Pyrazole Carboxamide Scaffold: A Tale of Two Primary Targets

The biological activity of pyrazole carboxamides is largely dictated by their substitution patterns, leading to compounds with distinct mechanisms of action. Two of the most prominent and well-characterized targets are Succinate Dehydrogenase (SDH) in fungi and a variety of protein kinases in cancer cells. Understanding the intended target is paramount in selecting the appropriate screening cascade.

Succinate Dehydrogenase (SDH) Inhibition: A Cornerstone of Modern Fungicides

Pyrazole carboxamides are a major class of SDH inhibitors (SDHIs), which are crucial for controlling a wide range of plant pathogenic fungi.[1][6] These compounds disrupt the mitochondrial respiratory chain by blocking the ubiquinone-binding site of SDH, leading to a halt in cellular energy production and subsequent fungal death.[6] The in vitro screening of novel pyrazole carboxamides as potential SDHIs, therefore, focuses on antifungal activity and direct enzymatic inhibition.

Kinase Inhibition: A Promising Avenue in Oncology

In the realm of oncology, pyrazole carboxamides have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[7] By targeting kinases involved in cell cycle progression, proliferation, and survival signaling pathways, these compounds exhibit significant anti-proliferative and pro-apoptotic effects.[2] Screening for anticancer activity involves a battery of cell-based assays to determine cytotoxicity, anti-proliferative effects, and the specific kinases inhibited.

Comparative Analysis of In Vitro Screening Platforms

The selection of appropriate in vitro assays is critical for the successful identification and characterization of lead compounds. This section provides a comparative overview of key assays for both antifungal and anticancer applications of pyrazole carboxamides, supported by experimental data from recent studies.

Antifungal Activity Assessment

The initial screening of pyrazole carboxamides for antifungal properties typically involves evaluating their ability to inhibit the growth of various fungal pathogens.

This fundamental assay provides a direct measure of a compound's ability to inhibit fungal growth. The half-maximal effective concentration (EC50) is a key parameter derived from this assay, indicating the potency of the compound.

Table 1: Comparative in vitro Antifungal Activity of Novel Pyrazole Carboxamides against various phytopathogenic fungi.

Compound IDFungal SpeciesEC50 (mg/L)Commercial ControlControl EC50 (mg/L)Reference
9ac Rhizoctonia cerealis1.09Thifluzamide23.09[1]
9bf Rhizoctonia cerealis4.95Thifluzamide23.09[1]
9cb Rhizoctonia cerealis2.87Thifluzamide23.09[1]
9cd Sclerotinia sclerotiorum0.72Thifluzamide4.88[1]
11ea Rhizoctonia cerealis0.93Thifluzamide23.09[8]
SCU3038 Rhizoctonia solani0.016Fluxapyroxad0.033[9][10][11]
6i Valsa mali1.77Boscalid9.19[12][13]
19i Valsa mali1.97Boscalid9.19[12][13]
23i Rhizoctonia solani3.79Boscalid-[12][13]
E1 Rhizoctonia solani1.1 µg/mLBoscalid2.2 µg/mL[14][15]

Data presented as mean values from multiple experiments as reported in the cited literature.

To confirm the mechanism of action, a direct enzymatic assay is employed to measure the inhibition of SDH activity. The half-maximal inhibitory concentration (IC50) against the purified enzyme provides a quantitative measure of target engagement.

Table 2: Comparative SDH Enzyme Inhibitory Activity of Novel Pyrazole Carboxamides.

Compound IDSource of SDH EnzymeIC50 (µM)Commercial ControlControl IC50 (µM)Reference
E1 Rhizoctonia solani3.3Boscalid7.9[15]
11ea --Thifluzamide-[8]

Further enzymatic data for other compounds is often confirmed through molecular docking studies.[12][15]

Anticancer Activity Assessment

A tiered approach is typically employed for screening pyrazole carboxamides for anticancer potential, starting with broad cytotoxicity screening and progressing to more specific mechanism-of-action studies.

These initial screens are crucial for identifying compounds that inhibit cancer cell growth or induce cell death. The MTT and LDH assays are widely used for this purpose.[16][17][18] The IC50 or GI50 (half-maximal growth inhibition) values are determined across a panel of cancer cell lines.

Table 3: Comparative in vitro Anti-proliferative/Cytotoxic Activity of Novel Pyrazole Carboxamides.

Compound IDCancer Cell LineAssayIC50 / GI50 (µM)Positive ControlControl IC50 (µM)Reference
8t Various (NCI60 panel)----[2]
pym-5 HCT116, HepG2----[19]
7a MCF7Cytotoxicity0.304--[20]
5b OVCAR3Cytotoxicity0.233--[20]
3a CaCo-2, MCF-7, Hep3B, HepG2Cytotoxicity43.01 - 58.045-FU-[21]
ND-2 MCF-7MTT8.4--[18]

Note: A comprehensive comparison is challenging due to the variety of cell lines and specific assay conditions used across different studies.

For compounds showing promising anti-proliferative activity, the next logical step is to identify their specific kinase targets. A variety of assay formats are available, including luminescence-based, fluorescence-based, and radiometric assays.[7][22][23]

Table 4: Example of a Kinase Inhibition Profile for a Novel Pyrazole Carboxamide Derivative (Hypothetical Data).

Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM) (Positive Control)
Kinase A255
Kinase B55010
Kinase C>10,00020
CDK2--
CDK4--
FLT3--

This table illustrates the type of data generated from a kinase screening panel. Specific IC50 values for novel pyrazole carboxamides against various kinases are reported in the literature.[2]

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility and accuracy, detailed and validated protocols are essential. The following are representative protocols for key in vitro screening assays.

Protocol: Mycelial Growth Inhibition Assay

This protocol details the determination of the EC50 value of a novel pyrazole carboxamide against a target fungal pathogen.

Materials:

  • Potato Dextrose Agar (PDA)

  • Test compound stock solution (in DMSO)

  • Sterile petri dishes (90 mm)

  • Fungal culture

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare a series of dilutions of the test compound in sterile molten PDA to achieve the desired final concentrations. Include a solvent control (DMSO) and a negative control (no compound).

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates and incubate at the optimal temperature for the specific fungus until the mycelial growth in the negative control plate reaches approximately two-thirds of the plate diameter.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the negative control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common colorimetric assay to assess the cytotoxic potential of novel pyrazole carboxamides on cultured cancer cells.[16][17]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[17]

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[17]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[16]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[16]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the IC50 of a pyrazole carboxamide against a specific protein kinase using an ADP-Glo™ Kinase Assay or similar platform.[22]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compound stock solution (in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.[22]

  • In a 96-well plate, add the serially diluted compound or DMSO control to each well.[22]

  • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[22]

  • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.[22]

  • Incubate the plate at 30°C for 60 minutes.[22]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[22]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, then incubate for 30 minutes at room temperature.[22]

  • Measure the luminescence of each well using a plate reader.[22]

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SDHI_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate UQH2 Ubihydroquinone (UQH2) SDH->UQH2 UQ Ubiquinone (UQ) UQ->SDH Complex_III Complex III UQH2->Complex_III Pyrazole_Carboxamide Pyrazole Carboxamide (SDHI) Pyrazole_Carboxamide->SDH Inhibition

Caption: Mechanism of action of pyrazole carboxamide SDHIs.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Survival Survival Signaling_Cascade->Survival Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Cell_Cycle_Progression->Proliferation Pyrazole_Carboxamide Pyrazole Carboxamide (Kinase Inhibitor) Pyrazole_Carboxamide->Receptor_Kinase Inhibition Pyrazole_Carboxamide->Signaling_Cascade Inhibition In_Vitro_Screening_Workflow Start Novel Pyrazole Carboxamide Library Primary_Screening Primary Screening Start->Primary_Screening Antifungal_Screen Antifungal Screen (Mycelial Growth) Primary_Screening->Antifungal_Screen Anticancer_Screen Anticancer Screen (Cytotoxicity/Anti-proliferative) Primary_Screening->Anticancer_Screen Hit_Identification_Antifungal Hit Identification (EC50) Antifungal_Screen->Hit_Identification_Antifungal Hit_Identification_Anticancer Hit Identification (IC50/GI50) Anticancer_Screen->Hit_Identification_Anticancer Secondary_Screening_Antifungal Secondary Screening (SDH Enzyme Assay) Hit_Identification_Antifungal->Secondary_Screening_Antifungal Secondary_Screening_Anticancer Secondary Screening (Kinase Panel) Hit_Identification_Anticancer->Secondary_Screening_Anticancer Lead_Candidate_Antifungal Lead Candidate (Fungicide) Secondary_Screening_Antifungal->Lead_Candidate_Antifungal Lead_Candidate_Anticancer Lead Candidate (Anticancer Drug) Secondary_Screening_Anticancer->Lead_Candidate_Anticancer

References

A Senior Application Scientist's Guide to Palladium Catalysts for Pyrazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a cornerstone of medicinal chemistry and drug development. Its unique structural and electronic properties have made it a "privileged scaffold" in a vast array of therapeutic agents, from blockbuster anti-inflammatory drugs like Celecoxib to potent kinase inhibitors in oncology. The ability to precisely functionalize the pyrazole ring, particularly through the formation of carbon-nitrogen (C-N) bonds, is paramount for modulating pharmacological activity and developing new chemical entities.

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have revolutionized the synthesis of N-arylpyrazoles and aminopyrazoles.[1][2][3] These methods offer significant advantages over traditional techniques like the Ullmann condensation, often providing milder reaction conditions, broader substrate scope, and improved functional group tolerance.[4]

This guide provides an in-depth comparison of various palladium catalyst systems for pyrazole coupling. We will delve into the nuances of catalyst selection, explain the rationale behind experimental choices, and provide actionable protocols to empower researchers in their synthetic endeavors.

The Catalytic Heart: A Comparative Analysis of Palladium Systems

The success of a palladium-catalyzed pyrazole coupling is critically dependent on the synergy between the palladium source (precatalyst) and the ancillary ligand. The ligand, in particular, dictates the catalyst's stability, activity, and selectivity.

Palladium Precatalysts: The Source of Activity

The choice of the palladium precatalyst influences the ease of formation of the active Pd(0) species that enters the catalytic cycle.

  • Common Sources (Pd(OAc)₂, Pd₂(dba)₃): Palladium(II) acetate and tris(dibenzylideneacetone)dipalladium(0) are widely used due to their commercial availability and cost-effectiveness.[5] However, their activation to the catalytically active Pd(0)L species can be complex and sometimes inefficient, especially with less reactive substrates.[6][7]

  • Palladacycle Precatalysts (e.g., Buchwald Precatalysts): These are well-defined, air-stable complexes that readily generate the active monoligated Pd(0) species upon activation with a weak base.[7] This leads to more reliable and reproducible results, often with lower catalyst loadings. Precatalysts like Xantphos-Pd-G2 have demonstrated efficacy in challenging C-N couplings.[8]

Ligands: The Key to Unlocking Reactivity

The ligand is arguably the most critical component of the catalyst system. For pyrazole coupling, bulky, electron-rich phosphine ligands are generally the most effective.

  • Buchwald-Type Biaryl Phosphine Ligands: This class of ligands has transformed the field of C-N cross-coupling. Their steric bulk facilitates the crucial reductive elimination step, while their electron-donating nature promotes the initial oxidative addition of the aryl halide.[9]

    • tBuBrettPhos: This ligand has proven exceptionally effective for the coupling of pyrazole derivatives with aryl triflates, a challenging class of electrophiles.[10][11][12] It is also the ligand of choice for the amination of unprotected bromoimidazoles and bromopyrazoles, showcasing its versatility.[13][14]

    • tBuDavePhos: For C4-amination of pyrazoles, particularly with aliphatic amines that lack a β-hydrogen, tBuDavePhos has been successfully employed in conjunction with Pd(dba)₂.[9][15]

    • AdBrettPhos: This ligand is particularly useful for the amidation of five-membered heterocyclic bromides, offering a direct route to N-acylpyrazoles.[14]

  • Other Key Ligands:

    • Xantphos: A popular "bite-angle" ligand, Xantphos is often paired with Pd(OAc)₂. Interestingly, studies suggest that its mono-oxide form may be the more active catalyst in some systems.[16] However, an excess of the non-oxidized Xantphos ligand can be inhibitory, binding too strongly to the palladium center and shutting down catalysis.[16]

Comparative Performance Data

The following table summarizes the performance of selected palladium catalyst systems for various pyrazole coupling reactions, based on data from the cited literature.

Catalyst System (Pd Source / Ligand)Pyrazole SubstrateCoupling PartnerKey ConditionsYieldRemarksReference(s)
Pd(OAc)₂ / tBuBrettPhos 3-TrimethylsilylpyrazoleAryl TriflatesK₂CO₃, 1,4-dioxane, 100 °CHighExcellent for sterically hindered and functionalized aryl triflates.[10][12]
Pd Precatalyst / tBuBrettPhos Unprotected 4-Bromo-1H-pyrazolePrimary/Secondary AminesLHMDS, Toluene, 100 °CModerate to ExcellentEnables coupling of unprotected pyrazoles, avoiding extra protection/deprotection steps.[13][14]
Pd(dba)₂ / tBuDavePhos 4-Bromo-1-tritylpyrazolePiperidineNaOtBu, Toluene, 160 °C (MW)HighEffective for C4-amination; microwave irradiation can expedite the reaction.[9][15][17]
Pd(OAc)₂ / Xantphos PyrazoleAryl BromideCs₂CO₃, DioxaneGoodA versatile system, but catalyst performance can be sensitive to the Pd:ligand ratio.[8]

The "Why": Mechanistic Insights and Rationale

Understanding the underlying mechanism is crucial for troubleshooting and optimizing pyrazole coupling reactions. The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle.[2][3][18]

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L pd_complex L-Pd(Ar)(X) pd0->pd_complex Oxidative Addition pd_amido L-Pd(Ar)(NR¹R²) pd_complex->pd_amido Ligand Exchange & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR¹R² pd_amido->product aryl_halide Ar-X amine HNR¹R² base Base caption General Catalytic Cycle for Buchwald-Hartwig Amination.

Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond to form a Pd(II) complex. This is often the rate-limiting step.

  • Ligand Exchange & Deprotonation: The pyrazole (or amine) coordinates to the Pd(II) center, and a base removes a proton from the pyrazole's nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-arylpyrazole product is released, regenerating the Pd(0) catalyst to re-enter the cycle. Bulky biarylphosphine ligands are critical for accelerating this final, product-forming step.

The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or lithium hexamethyldisilazide (LHMDS) is essential to deprotonate the pyrazole without interfering with the catalyst or substrates.

Field-Proven Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key pyrazole coupling reactions.

Protocol 1: N-Arylation of 3-Trimethylsilylpyrazole with an Aryl Triflate

This protocol is adapted from the work of Kakiuchi and colleagues and is highly effective for a broad range of aryl triflates.[10][12]

G Workflow: N-Arylation Protocol start Start: Prepare Reaction Vessel add_solids Add Pyrazole, Aryl Triflate, K₂CO₃, Pd(OAc)₂, and tBuBrettPhos to an oven-dried vial. start->add_solids purge Seal vial, evacuate, and backfill with Argon (x3). add_solids->purge add_solvent Add anhydrous 1,4-dioxane via syringe. purge->add_solvent heat Place vial in a preheated 100 °C oil bath and stir. add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with EtOAc, filter, and concentrate. monitor->workup purify Purify by column chromatography. workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for a typical N-arylation reaction.

Methodology:

  • Vessel Preparation: To an oven-dried screw-cap vial equipped with a magnetic stir bar, add 3-trimethylsilylpyrazole (1.2 mmol), the aryl triflate (1.0 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tBuBrettPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylpyrazole.

Protocol 2: C4-Amination of 4-Bromo-1-tritylpyrazole

This protocol is effective for the synthesis of 4-aminopyrazoles and is based on literature procedures utilizing microwave heating to accelerate the reaction.[9][17]

Methodology:

  • Vessel Preparation: To a microwave reaction vial, add 4-bromo-1-tritylpyrazole (0.13 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0065 mmol, 5 mol%), and tBuDavePhos (0.013 mmol, 10 mol%).

  • Reagent Addition: Add the desired amine (e.g., piperidine, 0.26 mmol) and sodium tert-butoxide (NaOtBu, 0.26 mmol).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Solvent Addition: Add anhydrous toluene (2 mL).

  • Reaction: Place the vial in a microwave reactor and heat to 160 °C for 10-30 minutes.

  • Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield the 4-aminopyrazole derivative. Note: The trityl protecting group can be removed under acidic conditions if desired.

Conclusion and Future Outlook

The palladium-catalyzed coupling of pyrazoles is a robust and versatile strategy for synthesizing molecules of high value to the pharmaceutical and agrochemical industries. The development of sophisticated biaryl phosphine ligands, such as tBuBrettPhos and tBuDavePhos , has been instrumental in overcoming many of the challenges associated with these transformations, enabling the coupling of previously difficult substrates under mild conditions.

While classic catalyst systems like Pd(OAc)₂/Xantphos remain useful, the superior performance and reliability of modern ligand/precatalyst systems often justify their use, especially in complex, multi-step syntheses where high yields and reproducibility are paramount. As catalyst development continues, we can anticipate even more efficient and selective methods for pyrazole functionalization, further empowering chemists to explore this critical area of chemical space.

References

A Comparative Guide to the Validation of Analytical Methods for 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for the validation of a robust analytical procedure for 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole. As a critical intermediate in the synthesis of several modern fungicides, ensuring the purity, potency, and quality of this compound is paramount.[1][2] The validation protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring global regulatory compliance and scientific rigor.[3][4][5]

Introduction: The Analytical Imperative

This compound is a key building block for a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1][2] The precise arrangement of its functional groups—a bromine atom, a difluoromethyl group, and a methylpyrazole core—is essential for its reactivity and the ultimate efficacy of the final active pharmaceutical ingredient (API). Consequently, a validated analytical method is not merely a quality control checkpoint; it is a fundamental requirement to guarantee batch-to-batch consistency, monitor stability, and control impurity profiles, thereby ensuring the safety and performance of the end-product.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] This guide will compare the primary analytical techniques applicable to this molecule and provide a detailed, field-tested protocol for the validation of the most suitable method.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, thermal stability, and chromophoric properties. For this compound, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

G cluster_input Analyte Properties cluster_decision Method Selection cluster_methods Primary Techniques Analyte 4-bromo-3-(difluoromethyl)- 1-methyl-1H-pyrazole Decision Volatile & Thermally Stable? Analyte->Decision GC Gas Chromatography (GC) - High resolution for volatile compounds - Potential for thermal degradation Decision->GC  Yes HPLC High-Performance Liquid Chromatography (HPLC) - Versatile for non-volatile compounds - Robust and widely used in pharma Decision->HPLC  No / Unknown

Caption: Decision workflow for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the cornerstone of pharmaceutical analysis due to its versatility and robustness for a wide range of compounds.

  • Principle & Causality: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Given the pyrazole's structure, it possesses moderate polarity, making it an ideal candidate for retention and separation on a C18 column. The difluoromethyl and bromo-substituents contribute to its retention, allowing for excellent separation from more polar starting materials or less polar byproducts.

  • Detection: The pyrazole ring contains a conjugated system, which imparts UV absorbance. A Photodiode Array (PDA) detector is ideal, as it can provide spectral data to assess peak purity and aid in identification.

  • Advantages:

    • High reproducibility and precision.

    • Operates at ambient temperature, minimizing the risk of thermal degradation.

    • Directly compatible with Mass Spectrometry (LC-MS) for enhanced specificity.[7]

  • Considerations: Mobile phase selection and gradient optimization are critical to achieving optimal separation from potential impurities.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds.[8]

  • Principle & Causality: GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. For pyrazole derivatives, GC can offer very high separation efficiency.[9][10]

  • Detection: A Flame Ionization Detector (FID) provides general-purpose carbon-based detection. However, for a halogenated compound like this, an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD) would offer superior sensitivity and selectivity.[11] The most definitive detection is achieved with a Mass Spectrometer (GC-MS), which provides both quantification and structural information.[9]

  • Advantages:

    • Exceptional resolving power.

    • High sensitivity, especially with selective detectors.

  • Considerations: The primary risk is the thermal stability of the analyte. The high temperatures of the GC inlet and column could potentially cause degradation, leading to inaccurate quantification. This must be thoroughly investigated during method development.

Mass Spectrometry (MS) as a Detector

Coupling either HPLC or GC to a mass spectrometer provides the highest level of specificity.[12]

  • Principle & Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. This allows for unambiguous identification of the target analyte and characterization of unknown impurities. For this compound, the presence of bromine would yield a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), providing a clear diagnostic signature.

  • Predicted Fragmentation: In an MS detector, the molecule would likely fragment through pathways common to fluorinated and heterocyclic compounds.[10][13][14] Key predicted fragments would involve the loss of the difluoromethyl group (-CHF₂) or cleavage of the pyrazole ring.

Validation Protocol for an RP-HPLC-UV Method

This section details the experimental protocols for validating an RP-HPLC-UV method for the quantification (assay) of this compound, in accordance with ICH Q2(R2) guidelines.[4][5][15]

G cluster_workflow HPLC Method Validation Workflow Start Method Development (Optimized HPLC Conditions) Specificity Specificity (Peak Purity & Discrimination) Start->Specificity Linearity Linearity & Range (5+ Concentration Levels) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Slope) Precision->Limits Robustness Robustness (Deliberate Parameter Variation) Limits->Robustness End Validated Method (Fit for Purpose) Robustness->End

Caption: Step-by-step workflow for analytical method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3][16]

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo/blank.

  • Peak Purity Assessment: Use a PDA detector to evaluate the peak purity of the analyte in the stressed samples. The purity angle should be less than the purity threshold.

  • Resolution: Ensure baseline resolution (Rs > 2) between the analyte peak and the peaks of any degradation products or impurities.

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[17][18]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile/water).

  • Calibration Standards: Prepare a minimum of five calibration standards by serial dilution of the stock solution. For an assay method, the range should typically cover 80% to 120% of the target concentration.[17]

  • Injection: Inject each standard in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Illustrative Data & Acceptance Criteria:

Parameter Acceptance Criterion Illustrative Result
Correlation Coefficient (r²) ≥ 0.999 0.9998
Y-Intercept Close to zero Minimal

| Residual Plot | Random distribution | Random scatter observed |

Accuracy

Accuracy measures the closeness of the test results to the true value, often expressed as percent recovery.

Experimental Protocol:

  • Sample Preparation: Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level (total of nine samples).

  • Analysis: Analyze the samples and calculate the amount of analyte recovered.

  • Calculation: Express accuracy as the percentage of analyte recovered from the spiked sample.

Illustrative Data & Acceptance Criteria:

Concentration Level Mean Recovery (%) % RSD
80% 99.5% 0.8%
100% 100.2% 0.6%
120% 101.1% 0.7%

| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |

Precision

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3][16]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • This evaluates the effect of random events on the method's precision.[16]

    • Calculate the %RSD across all measurements from both studies.

Illustrative Data & Acceptance Criteria:

Precision Level % RSD
Repeatability 0.7%
Intermediate Precision 1.1%

| Acceptance Criterion | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[18]

Experimental Protocol:

  • Visual Evaluation: Determine the concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ).

  • Signal-to-Noise Ratio: A common approach is to determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[16][18]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analysis: Analyze a system suitability solution or a standard sample under each modified condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and analyte quantification. The method is robust if the results remain within the acceptance criteria.

Conclusion

The validation of an analytical method for this compound is a systematic process that establishes the performance characteristics of the procedure and ensures it is fit for its intended purpose. An RP-HPLC method with UV detection offers a robust, reliable, and practical solution for routine analysis. By rigorously evaluating specificity, linearity, accuracy, precision, detection limits, and robustness according to internationally harmonized guidelines, researchers and drug development professionals can generate trustworthy data that supports quality control, regulatory filings, and ultimately, the delivery of safe and effective products.

References

Introduction: The Pyrazole Moiety and the Challenge of Antibody Specificity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Antibody Cross-Reactivity with Pyrazole-Based Haptens

Pyrazole derivatives are a cornerstone in modern chemistry, forming the structural basis for a vast array of pharmaceuticals and agrochemicals, including non-steroidal anti-inflammatory drugs (NSAIDs), insecticides, and fungicides.[1] The phenylpyrazole insecticide fipronil, for instance, has been widely used as a replacement for organophosphates, raising concerns about environmental and food safety.[2][3][4][5] Consequently, sensitive and specific analytical methods are required to monitor these compounds and their metabolites in various matrices.

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for this purpose.[6][7][8] The performance of any immunoassay is critically dependent on the specificity of the antibody, which recognizes and binds the target analyte.[9] For small molecules like pyrazole-based compounds, which are not immunogenic on their own, they must be covalently linked to a larger carrier protein to elicit an immune response. This small molecule is termed a hapten .

The central challenge lies in designing the hapten-carrier conjugate to generate antibodies with the desired recognition profile. Will the antibody be highly specific, binding only to the parent molecule? Or will it be broadly reactive, recognizing the parent compound and its key metabolites? The answer is determined almost entirely by the hapten's design—specifically, where the linker is attached and which parts of the molecule are left exposed to the immune system. This guide provides a comparative analysis of different strategies for developing antibodies against pyrazole-based haptens, focusing on how hapten structure dictates antibody cross-reactivity.

The Guiding Principle of Hapten Design: Exposure and Recognition

The generation of specific antibodies is governed by a concept first articulated by Karl Landsteiner, which states that antibody specificity is predominantly directed towards the parts of the hapten positioned furthest from the linker attachment site.[10][11] The linker and the site of conjugation to the carrier protein are typically "hidden" from the immune response, while the exposed portions of the hapten become the key antigenic epitopes that the resulting antibodies will recognize.

Therefore, the choice of linker position is the most critical decision in designing an immunoassay for a small molecule. By strategically placing the linker, a researcher can guide the immune system to produce antibodies that recognize specific functional groups or conserved structural motifs.

G cluster_0 Hapten Design & Synthesis cluster_1 Immunogen & Coating Antigen Preparation cluster_2 Antibody Production & Assay Development cluster_3 Performance Evaluation Hapten Target Pyrazole Analyte Design Identify Key Epitopes & Select Linker Position Hapten->Design Synthesis Synthesize Functionalized Hapten Design->Synthesis Conjugation_I Conjugate Hapten to Carrier Protein (e.g., BSA, KLH) = Immunogen Synthesis->Conjugation_I Conjugation_C Conjugate Hapten to Assay Protein (e.g., OVA) = Coating Antigen Synthesis->Conjugation_C Immunization Immunize Animal (e.g., Rabbit, Mouse) Conjugation_I->Immunization Screening Screen Sera/Hybridomas for Antibody Titer & Affinity Immunization->Screening ELISA Develop Competitive ELISA Screening->ELISA CrossReactivity Assess Cross-Reactivity with Structurally Related Compounds ELISA->CrossReactivity Validation Validate Assay (Sensitivity, Recovery) CrossReactivity->Validation

Caption: Workflow for immunoassay development for pyrazole-based haptens.

Comparative Analysis of Hapten Strategies: Fipronil Case Study

Fipronil, a phenylpyrazole insecticide, presents an excellent case study. Its major metabolites—fipronil-sulfide, fipronil-sulfone, and fipronil-desulfinyl—are often as toxic as, or even more toxic than, the parent compound.[9] Therefore, an ideal immunoassay might be one with broad specificity that detects the parent compound and these metabolites with equal affinity.

Different research groups have approached this challenge with varying hapten designs, leading to antibodies with distinct cross-reactivity profiles.

  • Strategy 1: Single Hapten for a Homologous Assay

    • An early approach involved using a single hapten derived from fipronil-sulfone for both immunization and as the coating antigen in the ELISA.[3] This is known as a homologous assay .

    • Outcome: This strategy produced polyclonal and monoclonal antibodies, but the resulting assays had relatively low sensitivity, with IC50 values of 18.0 µg/L and 6.0 µg/L, respectively. The cross-reactivity with other fipronil metabolites was not extensively reported.[3] The primary limitation of homologous assays is that high-affinity antibodies can bind so tightly to the coating antigen that the free analyte in the sample cannot compete effectively, leading to reduced sensitivity.

  • Strategy 2: Multiple Haptens for a Heterologous Assay

    • A more advanced approach involves using different haptens for immunization and coating.[2] This is a heterologous assay . The rationale is that using a slightly different structure for the coating antigen can reduce the binding affinity of antibodies to the plate, making it easier for the free analyte to compete and thereby increasing assay sensitivity.[2]

    • Outcome: By designing several haptens with linkers at different positions and using them in various immunogen-coating antigen combinations, researchers developed two highly sensitive ELISAs with IC50 values of 0.58 ng/mL and 2.6 ng/mL.[12] Crucially, these two assays displayed markedly different cross-reactivity patterns, demonstrating the power of hapten design in tuning antibody specificity.[12]

The following diagram illustrates the principle of a heterologous competitive ELISA, which is central to achieving high sensitivity.

ELISA cluster_plate ELISA Plate Well cluster_solution Sample/Antibody Solution Coating_Antigen Coating Antigen (Hapten-OVA) Analyte Free Analyte (Pyrazole) Antibody Primary Antibody Analyte->Antibody Binds in solution (Competition) Antibody->Coating_Antigen Binds to plate if not bound by analyte caption Principle of Heterologous Competitive ELISA

Caption: Competition for antibody binding in a heterologous ELISA.

Performance Comparison of Fipronil Antibodies

The data below summarizes the performance of antibodies generated using different hapten strategies. Note the significant improvement in sensitivity (lower IC50) and the distinct cross-reactivity profiles achieved with the heterologous assay format.

Antibody/AssayTarget AnalyteIC50 (ng/mL)Cross-Reactivity (%) with Fipronil MetabolitesReference
Homologous pAb Fipronil18.0Not extensively reported[3]
Homologous mAb Fipronil6.0Not extensively reported[3]
Heterologous Assay #2265 Fipronil0.58Fipronil-sulfide: 96%Fipronil-detrifluoromethylsulfonyl: 38%Fipronil-desulfinyl: 101%[12][13]
Heterologous Assay #2268 Fipronil2.6Fipronil-sulfide: 39%Fipronil-detrifluoromethylsulfonyl: 1.4%Fipronil-desulfinyl: 25%[12][13]
Broad-specificity mAb 19F8 Fipronil1.85 - 4.89High CR (>65%) with fipronil-sulfide, fipronil-sulfone, and fipronil-desulfinyl[14][15]

This comparison clearly shows that by designing multiple haptens and testing different combinations (heterology), it is possible to create assays that are either highly specific for one compound or broadly reactive for a class of related compounds, depending on the analytical need.[12][14]

Experimental Protocol: Cross-Reactivity Assessment by Competitive Indirect ELISA (ciELISA)

This protocol outlines a self-validating system for determining the cross-reactivity of a newly generated antibody against a panel of pyrazole-based analogues.

1. Reagent Preparation

  • Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.

  • Wash Buffer (PBST): Phosphate-buffered saline (PBS), pH 7.4, containing 0.05% (v/v) Tween-20.

  • Blocking Buffer: 5% (w/v) non-fat dry milk in PBST.

  • Assay Buffer: 10% Methanol in PBS, pH 7.5 (Note: The organic solvent concentration may need optimization to improve analyte solubility and assay performance).[3]

  • Coating Antigen: Prepare a 1 µg/mL solution of the heterologous hapten-protein conjugate (e.g., Hapten-OVA) in Coating Buffer. The optimal concentration should be determined by checkerboard titration.

  • Primary Antibody: Dilute the polyclonal serum or monoclonal antibody in Assay Buffer. The optimal dilution (e.g., 1:6000 to 1:8000) is the one that yields an absorbance of ~1.0-1.5 in the absence of any competitor.[3]

  • Secondary Antibody: Dilute an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG) in Assay Buffer according to the manufacturer's instructions.

  • Substrate Solution: Prepare the appropriate substrate for the enzyme used (e.g., TMB for HRP).

  • Stop Solution: 2 M H₂SO₄.

  • Analyte Standards: Prepare stock solutions of the target pyrazole and all cross-reactants in methanol. Create a series of dilutions in Assay Buffer to generate standard curves.

2. ELISA Procedure

  • Coating: Add 100 µL/well of the Coating Antigen solution to a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing 1: Wash the plate three times with 300 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at 37°C.

  • Washing 2: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Add 50 µL/well of the analyte standard or cross-reactant solution at various concentrations.

    • Add 50 µL/well of the diluted Primary Antibody solution.

    • Incubate for 1 hour at 37°C.

  • Washing 3: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL/well of the diluted Secondary Antibody. Incubate for 1 hour at 37°C.

  • Washing 4: Repeat the wash step as in step 2, but increase to five washes.

  • Color Development: Add 100 µL/well of Substrate Solution. Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping Reaction: Add 50 µL/well of Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis and Validation

  • Standard Curve: Plot the absorbance against the logarithm of the analyte concentration. Fit the data using a four-parameter logistic function to determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).

  • Cross-Reactivity Calculation: Determine the IC50 value for each pyrazole analogue tested. Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of target analyte / IC50 of cross-reactant) × 100

  • Self-Validation: The protocol is validated by the consistency of the standard curve and the clear dose-response relationship. The inclusion of a zero-analyte control (Bmax) and a non-specific binding control is essential for accurate calculations. Recovery studies from spiked samples should be performed to demonstrate the assay's performance in relevant matrices.[2][3]

Conclusion and Future Perspectives

The cross-reactivity of antibodies against pyrazole-based haptens is not a random outcome but a direct consequence of rational hapten design. The strategic placement of the linker arm is the single most important factor in determining which epitopes of the molecule are presented to the immune system, thereby dictating the resulting antibody's specificity.[10][16][17] The use of heterologous assay formats, where the immunizing and coating haptens differ, is a field-proven technique for dramatically enhancing assay sensitivity.[2]

As demonstrated by the comparative data on fipronil, this control over specificity allows for the development of tailored immunoassays—from highly specific methods for detecting a single parent compound to broad-spectrum assays designed to measure a parent compound and its toxicologically relevant metabolites collectively. Future advancements may involve computational chemistry and molecular modeling to predict the immunogenicity and resulting specificity of novel hapten designs before their chemical synthesis, further improving the efficiency of antibody preparation.[14] This predictive power will be invaluable for researchers in drug development and environmental monitoring, enabling the creation of precise and reliable immunochemical tools for a wide range of pyrazole-based compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides a detailed operational plan for handling 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, focusing on the rationale and implementation of a robust Personal Protective Equipment (PPE) strategy. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can establish a highly reliable safety protocol by analyzing data from structurally analogous brominated and fluorinated pyrazoles. This approach, rooted in established chemical principles, ensures a proactive and informed safety posture in the laboratory.

Hazard Analysis: Understanding the Adversary

Before selecting any equipment, we must first understand the intrinsic hazards of the chemical. Structurally similar compounds, such as 4-bromo-3-fluoro-1-methyl-1H-pyrazole and 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole, consistently exhibit a specific hazard profile according to their GHS (Globally Harmonized System) classifications.[1][2]

Primary Routes of Exposure and Associated Risks:

  • Oral Toxicity: Harmful if swallowed (Acute Toxicity, Category 4).[3][4]

  • Dermal Contact: Causes skin irritation (Skin Irritation, Category 2).[5]

  • Eye Contact: Causes serious eye irritation (Eye Irritation, Category 2).[3]

  • Inhalation: May cause respiratory tract irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[4][5]

These hazards dictate that our primary objective is to create an impermeable barrier between the chemical and the researcher. The difluoromethyl and bromo-substituents suggest that the compound is likely a solid at room temperature with low volatility, but dust or aerosol generation during handling is a primary concern.

The Core of Protection: Selecting Your PPE Ensemble

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of each component is a deliberate choice based on the specific threats posed by this compound.

Hand Protection: The First Line of Defense

Given the classification as a skin irritant, glove selection is critical. A single pair of standard latex gloves is insufficient.

  • Rationale: All disposable gloves are permeable to some extent.[6] The key is to select a material that offers the longest breakthrough time for halogenated organic compounds. Nitrile gloves provide good resistance to a broad range of chemicals and are a superior choice over latex for this application.

  • Protocol: Double-gloving is the mandatory standard. This technique provides a critical safety buffer. If the outer glove is compromised, the inner glove continues to offer protection while you retreat from the hazardous area to replace the outer glove.

    • Inner Glove: Standard nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant nitrile or neoprene glove. Always check the manufacturer's chemical resistance chart for specific halogenated compounds if available.

Body Protection: Shielding from Spills and Dust

Standard cotton lab coats offer minimal protection against chemical dust and splashes.

  • Rationale: To prevent skin contact from spills or airborne dust, a barrier that is both fluid-resistant and has low particle shedding is required.

  • Protocol:

    • Wear a flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[7]

    • For operations with a higher risk of dust generation (e.g., weighing, transfer of large quantities), a disposable chemical-resistant gown or apron worn over the lab coat is recommended.[6]

Eye and Face Protection: An Absolute Mandate

The risk of serious eye irritation necessitates robust protection beyond standard safety glasses.[3]

  • Rationale: Safety glasses primarily protect against impact and offer little to no defense against chemical splashes or fine dust, which can easily enter around the edges.[6]

  • Protocol:

    • Minimum Requirement: Tightly fitting chemical splash goggles conforming to ANSI Z87.1 standards are required at all times when the chemical is being handled.[2][7]

    • Best Practice: When handling the solid outside of a certified chemical fume hood or glove box, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes and is a critical layer of defense.[7]

Respiratory Protection: Managing Inhalation Risk

While the compound likely has low vapor pressure, the generation of fine dust during handling presents a significant inhalation hazard.[4][5]

  • Rationale: Engineering controls are the primary method for mitigating respiratory risk. All handling of the solid chemical that could generate dust must be performed within a certified chemical fume hood or a powder containment hood.

  • Protocol:

    • Inside a Fume Hood: If work is conducted exclusively within a properly functioning fume hood, respiratory protection is typically not required.

    • Outside a Fume Hood (Emergency or Maintenance): If exposure limits are exceeded or there is a risk of aerosolization outside of a containment system, a full-face respirator with appropriate cartridges should be used.[2] A NIOSH-approved respirator with N95 or P100 particulate filters is the minimum requirement for solid dusts.

The following table summarizes the recommended PPE for handling this compound.

Hazard Route of Exposure GHS Classification (Inferred) Required PPE Rationale
Acute Toxicity IngestionCategory 4: Harmful if swallowed[1][4]Double Nitrile Gloves, Lab CoatPrevents accidental ingestion via hand-to-mouth contact.
Skin Corrosion/Irritation DermalCategory 2: Causes skin irritation[3][5]Double Nitrile Gloves, Lab Coat, Closed-toe ShoesCreates a complete barrier to prevent direct skin contact.
Serious Eye Damage/Irritation EyesCategory 2: Causes serious eye irritation[1]Chemical Splash Goggles & Face ShieldProtects against dust particles and potential splashes entering the eye.
Respiratory Irritation InhalationSTOT SE 3: May cause respiratory irritation[4][5]Use in Fume Hood; Respirator (if needed)Engineering controls are primary. Respirator for non-routine operations.

Operational Plan: From Preparation to Disposal

A methodical workflow is crucial for minimizing exposure and ensuring safety throughout the entire process.

PPE Donning and Doffing Protocol

The order of donning and doffing PPE is designed to prevent cross-contamination.

Step-by-Step Donning Procedure:

  • Attire Check: Confirm you are wearing long pants and fully enclosed, chemical-resistant shoes. Tie back long hair.[6]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Gown: Put on your lab coat and fasten all buttons. If required, don an additional disposable gown.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second, outer pair of chemical-resistant gloves, ensuring the cuffs go over the sleeves of your lab coat.

Step-by-Step Doffing Procedure (to be performed in a designated area):

  • Outer Gloves: Remove the outer gloves by peeling them off without touching the exterior surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat/Gown: Unbutton the lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]

Chemical Handling Workflow

This workflow outlines the critical decision points for safe handling.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A Assess Task: Weighing, reaction setup, or transfer? B Select & Inspect PPE based on Hazard Analysis A->B C Verify Engineering Controls (Fume Hood Certification) B->C D Don PPE in Correct Sequence C->D Proceed if Safe E Perform all manipulations inside Fume Hood D->E F Keep container tightly closed when not in use E->F G Decontaminate work surfaces F->G Task Complete H Segregate Waste: Halogenated Organic Solid Waste G->H I Doff PPE in Correct Sequence H->I J Thoroughly Wash Hands I->J

Caption: Workflow for handling this compound.

Spill Management and Disposal Plan

Accidents must be planned for. In the event of a spill, the primary goal is to contain and clean it up safely.

Emergency Spill Protocol:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of containment.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: If you are trained and it is safe to do so, don appropriate PPE, including respiratory protection.

  • Contain: For a solid spill, carefully sweep up the material using spark-proof tools and place it into a labeled, sealed container for hazardous waste. Avoid creating dust.[8]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal: All materials contaminated with this compound, including excess reagent, contaminated gloves, wipes, and plasticware, must be treated as hazardous waste.

  • Waste Stream: Halogenated Organic Solid Waste.

  • Container: Use a clearly labeled, sealed, and chemically compatible container.

  • Procedure: Never dispose of this chemical down the drain or in regular trash.[8][9] All waste must be disposed of through your institution's environmental health and safety office, typically via incineration at a licensed hazardous waste facility.[9]

A Identify Need for PPE B Assess Hazards: - Skin Irritation - Eye Irritation - Inhalation (Dust) - Ingestion A->B C Hand Protection: Double Nitrile Gloves B->C Skin Contact Risk D Body Protection: Flame-Resistant Lab Coat B->D Spill/Splash Risk E Eye/Face Protection: Chemical Goggles & Face Shield B->E Eye Contact Risk F Respiratory Protection: Work in Fume Hood B->F Inhalation Risk G Assemble Full PPE Ensemble C->G D->G E->G F->G

Caption: PPE selection process based on hazard assessment.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring that scientific progress and personal safety advance in unison.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole
Reactant of Route 2
4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.